Rotundatin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-9,10-dihydrophenanthrene-2,5,9-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-13-7-9(16)5-8-6-12(18)10-3-2-4-11(17)15(10)14(8)13/h2-5,7,12,16-18H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNDIOQCIXBSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C3=C(C=CC=C3O)C(C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031826 | |
| Record name | Plicatol C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278608-08-5, 144506-16-1 | |
| Record name | 9,10-Dihydro-4-methoxy-2,5,9-phenanthrenetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278608-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydro-4-methoxy-2,5,9-phenanthrenetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144506-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plicatol C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Rotundatin's Mechanism of Action on Dopamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical examination of the mechanism of action of Rotundatin, also known as Levo-tetrahydropalmatine (l-THP), with a primary focus on its interaction with dopamine receptors. This compound is a psychoactive alkaloid isolated from plants of the Corydalis and Stephania genera.[1] It has a long history of use in traditional medicine for its analgesic and sedative properties.[1] Modern pharmacological studies have identified it as a mixed dopamine receptor antagonist, interacting primarily with D1 and D2 receptors, which underpins its therapeutic potential for various neurological and psychiatric conditions, including pain, insomnia, and addiction.[2][3][4][5] This guide synthesizes quantitative binding data, details common experimental protocols used for its characterization, and visualizes the core signaling pathways and experimental workflows to provide a comprehensive resource for the scientific community.
Pharmacodynamics of this compound at Dopamine Receptors
This compound exerts its primary effects by acting as an antagonist at dopamine receptors. Its pharmacological profile is characterized by its interaction with both D1-like (D1, D5) and D2-like (D2, D3) receptor families.[1][3][4]
1.1. Receptor Binding Affinity and Potency
This compound displays a higher binding affinity for the dopamine D1 receptor compared to the D2 receptor.[5] Its affinity for the D3 receptor is considerably lower.[3] This mixed antagonist profile is central to its effects. The blockade of postsynaptic dopamine receptors is a key mechanism, but its interaction with presynaptic D2 autoreceptors is also significant.[3][4][5] By blocking these autoreceptors, which normally inhibit dopamine release, this compound can lead to an increase in synaptic dopamine.[3][5] Some evidence also suggests that l-THP may act as a partial agonist at D1 receptors, contributing to its analgesic effects.[2]
Table 1: Quantitative Binding and Inhibition Data for this compound
The following table summarizes the key quantitative metrics for this compound's interaction with various receptors, compiled from in vitro studies.
| Receptor Target | Metric | Value | Reference |
| Dopamine D1 | Kᵢ (Binding Affinity) | 124 nM | [4][5] |
| IC₅₀ (Inhibitory Conc.) | 166 nM | [5] | |
| Dopamine D2 | Kᵢ (Binding Affinity) | 388 nM | [4][5] |
| IC₅₀ (Inhibitory Conc.) | 1.47 µM | [5] | |
| Dopamine D3 | IC₅₀ (Inhibitory Conc.) | 3.25 µM | [5] |
| Serotonin 5-HT₁ₐ | Kᵢ (Binding Affinity) | 340 nM | [4][5] |
| IC₅₀ (Inhibitory Conc.) | 374 nM | [5] |
Kᵢ (Inhibition constant): A measure of binding affinity. A lower Kᵢ value indicates a higher affinity of the ligand for the receptor. IC₅₀ (Half maximal inhibitory concentration): A measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Beyond dopamine receptors, this compound also interacts with other receptor systems, including serotonin 5-HT₁ₐ receptors, alpha-1 adrenergic receptors (as an antagonist), and GABA-A receptors, where it acts as a positive allosteric modulator.[3][4][5] These off-target activities likely contribute to its broad pharmacological profile.
Key Signaling Pathways Modulated by this compound
Dopamine receptors are G protein-coupled receptors (GPCRs) that modulate downstream signaling cascades.[6][7] The D1-like family typically couples to Gₛ/Gₒₗf proteins to stimulate adenylyl cyclase (AC), increasing intracellular cyclic AMP (cAMP) levels.[6][8] Conversely, the D2-like family couples to Gᵢ/Gₒ proteins to inhibit adenylyl cyclase, thereby decreasing cAMP production.[6][9]
By acting as an antagonist, this compound blocks the binding of endogenous dopamine, thus preventing the activation of these signaling pathways. The diagram below illustrates the canonical D1 and D2 signaling cascades and the inhibitory effect of this compound.
Experimental Protocols for Characterizing this compound's Action
The pharmacological profile of this compound has been elucidated through a combination of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.
3.1. In Vitro: Radioligand Binding Assay
This technique is used to determine the binding affinity (Kᵢ) of this compound for specific dopamine receptor subtypes.
-
Objective: To quantify the affinity of this compound for D1 and D2 dopamine receptors.
-
Materials:
-
Cell membranes from cell lines stably expressing human D1 or D2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand specific for the receptor of interest (e.g., [³H]SCH23390 for D1, [³H]Spiperone or [³H]Raclopride for D2).
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with physiological salts).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
Membrane Preparation: Cultured cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membrane fraction. The protein concentration is determined using a standard assay (e.g., Bradford).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed rapidly with ice-cold buffer.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and calculate the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
3.2. In Vivo: Hot-Plate Latency Assay (Mouse Model)
This behavioral test is used to assess the analgesic properties of a compound.
-
Objective: To determine if this compound produces an analgesic effect in a thermal pain model.
-
Materials:
-
Male ICR mice.
-
Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).
-
This compound solution for oral administration (p.o.) or intraperitoneal injection (i.p.).
-
Vehicle control (e.g., saline).
-
-
Protocol:
-
Acclimation: Animals are acclimated to the testing room and apparatus before the experiment.
-
Baseline Measurement: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Mice are divided into groups and administered different doses of this compound (e.g., 10-25 mg/kg) or vehicle.[5]
-
Post-Treatment Measurement: At set time points after administration (e.g., 30, 60, 90, 120 minutes), the hot-plate latency is measured again for each mouse.
-
Data Analysis: The percentage of Maximal Possible Effect (%MPE) is calculated for each animal at each time point. Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of this compound to the vehicle control. An increase in latency indicates an analgesic effect.[5]
-
Physiological Outcomes and Therapeutic Implications
The unique mechanism of this compound as a mixed dopamine D1/D2 receptor antagonist translates into several significant physiological and behavioral effects, positioning it as a compound of therapeutic interest.
-
Analgesia and Sedation: this compound's ability to induce analgesia and sedation is one of its most well-documented effects.[2][4] The analgesic activity is linked to its effects on both D1 (partial agonism) and D2 (antagonism) receptors, while the sedative/hypnotic effect is primarily mediated by D2 receptor antagonism.[2]
-
Treatment of Addiction: By blocking dopamine receptors, particularly in the brain's reward pathways, this compound can attenuate the reinforcing effects of drugs of abuse. Studies have shown it can reduce self-administration of cocaine and methamphetamine in animal models.[1][5] Its postsynaptic dopamine receptor blockade is considered the key mechanism for this effect.[5]
-
Psychiatric Applications: While its potential as an adjunctive treatment for schizophrenia was explored, a clinical trial found it did not significantly improve psychiatric symptoms, though it was well-tolerated and reduced extrapyramidal symptoms.[10]
The diagram below illustrates the logical relationship between this compound's molecular mechanism and its observed effects.
Conclusion
This compound (l-THP) presents a complex and compelling pharmacological profile centered on its function as a mixed antagonist of dopamine D1 and D2 receptors. With a higher affinity for D1, its mechanism is multifaceted, involving the direct blockade of postsynaptic signaling and modulation of dopamine release via presynaptic autoreceptors. This dual action, supplemented by interactions with other neurotransmitter systems, underpins its demonstrated analgesic, sedative, and anti-addictive properties. The quantitative data and experimental frameworks presented in this guide offer a technical foundation for researchers and drug development professionals aiming to further explore and harness the therapeutic potential of this unique natural compound.
References
- 1. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 5. Rotundine | Dopamine Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 9. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Pharmacological Properties and Effects of Rotundatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotundatin, also known as l-tetrahydropalmatine (l-THP), is a protoberberine isoquinoline alkaloid extracted from the tubers of Stephania rotunda and other plants of the Corydalis genus. It has a long history of use in traditional Chinese medicine for its analgesic and sedative properties. Modern pharmacological research has revealed a broader spectrum of activities, including anti-inflammatory, neuroprotective, and potential anti-addictive effects. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its mechanism of action, pharmacokinetic profile, and key experimental methodologies used to elucidate its effects. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound is a chiral molecule, with the levorotatory enantiomer (l-THP) being the more pharmacologically active form. It is classified as a dopamine receptor antagonist and has garnered significant interest for its diverse central nervous system (CNS) effects. This document will delve into the core pharmacological aspects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to facilitate a deeper understanding of its therapeutic potential.
Pharmacodynamics: Mechanism of Action
This compound's primary mechanism of action involves the modulation of several neurotransmitter systems, with a pronounced effect on the dopaminergic pathways.
Dopamine Receptor Antagonism
This compound acts as an antagonist at both dopamine D1 and D2 receptors. This antagonism is central to many of its observed pharmacological effects, including its sedative and potential antipsychotic properties. By blocking these receptors, this compound modulates downstream signaling cascades, influencing neuronal excitability and communication.
Serotonin Receptor Interaction
This compound also exhibits affinity for serotonin receptors, particularly the 5-HT1A subtype. Its interaction with the serotonergic system may contribute to its anxiolytic and mood-modulating effects.
Adrenergic Receptor Activity
In addition to dopaminergic and serotonergic receptors, this compound has been shown to interact with adrenergic receptors, further contributing to its complex pharmacological profile.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been investigated in both preclinical and clinical settings.
Absorption and Bioavailability
Following oral administration, this compound is absorbed, with peak plasma concentrations (Cmax) observed within a few hours.[1] However, it is reported to have low oral bioavailability, which is a critical consideration for its therapeutic application.[2]
Distribution
Preclinical studies indicate that this compound can cross the blood-brain barrier, a crucial characteristic for its CNS-mediated effects.[3]
Metabolism and Excretion
The metabolism of this compound is an area of ongoing research. Its elimination half-life (t1/2) has been reported in human studies, providing insights into appropriate dosing intervals.[1]
Therapeutic Effects
This compound has demonstrated a range of therapeutic effects in preclinical and clinical studies.
Analgesic Effects
Traditionally used for pain relief, this compound has shown efficacy in various animal models of pain, including thermal and inflammatory pain.[4][5] Its analgesic properties are thought to be mediated, at least in part, by its interaction with dopamine receptors.
Anti-inflammatory Effects
This compound exhibits anti-inflammatory activity by reducing the production of pro-inflammatory mediators. In cellular models, it has been shown to inhibit the release of cytokines such as tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS).[6]
Neuroprotective Effects
Preclinical studies have demonstrated the neuroprotective potential of this compound in models of cerebral ischemia. It has been shown to reduce infarct volume and improve neurological outcomes, suggesting its potential as a therapeutic agent for stroke and other neurodegenerative conditions.[3]
Data Presentation
The following tables summarize the quantitative data available for this compound's pharmacological properties.
Table 1: Receptor Binding Affinities of this compound (l-THP)
| Receptor Target | Ki (nM) |
| Dopamine D1 | ~124 |
| Dopamine D2 | ~388 |
| Serotonin 5-HT1A | ~340 |
Table 2: Pharmacokinetic Parameters of this compound (l-THP) in Humans (Oral Administration)
| Parameter | Value | Reference |
| Tmax (hours) | 1.25 ± 0.59 | [1] |
| Cmax (µg/mL) | 0.19 ± 0.036 | [1] |
| Half-life (t1/2) (hours) | 11.42 ± 2.43 | [1] |
Table 3: Preclinical Efficacy of this compound (l-THP)
| Pharmacological Effect | Animal Model | Effective Dose Range |
| Analgesia (Thermal Pain) | Mouse Hot Plate Test | 5-10 mg/kg |
| Anti-inflammation | Rat Carrageenan-induced Paw Edema | 25-100 mg/kg |
| Neuroprotection | Rat Middle Cerebral Artery Occlusion (MCAO) | 12.5-50 mg/kg[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Hot Plate Test for Analgesia
Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response.[4][5][7][8][9][10][11][12][13][14]
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C).
-
Transparent cylindrical restrainer to keep the animal on the hot surface.
-
Timer.
-
Experimental animals (e.g., mice or rats).
-
Test compound (this compound) and vehicle control.
Procedure:
-
Acclimatize the animals to the experimental room for at least 30 minutes before testing.
-
Set the hot plate temperature to the desired level (e.g., 55°C).
-
Administer the test compound (this compound at various doses) or vehicle to the animals via the desired route (e.g., intraperitoneal or oral).
-
At a predetermined time after drug administration (e.g., 30 minutes), place an animal gently onto the hot plate surface within the restrainer and start the timer immediately.
-
Observe the animal for nociceptive responses, such as paw licking, paw shaking, or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established. If the animal does not respond within the cut-off time, remove it from the hot plate and assign the cut-off time as the latency.
-
Repeat the procedure for all animals in each treatment group.
-
Analyze the data by comparing the latencies of the treated groups to the control group. An increase in latency indicates an analgesic effect.
Lipopolysaccharide (LPS)-Induced TNF-α Release in RAW 264.7 Macrophages
Objective: To evaluate the in vitro anti-inflammatory activity of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophage cells stimulated with LPS.[6][13][15][16][17][18][19][20]
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (this compound).
-
96-well cell culture plates.
-
ELISA kit for mouse TNF-α.
-
Plate reader.
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells per well and incubate overnight to allow for cell attachment.[15]
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle, e.g., DMSO, with the final concentration of the vehicle kept constant across all wells) for 1-2 hours. Include a vehicle control group.
-
Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified period (e.g., 4-24 hours). Include a control group of cells not treated with LPS.[15]
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the cell viability of the remaining cells using an assay such as the MTT assay to ensure that the observed reduction in TNF-α is not due to cytotoxicity of the compound.
-
Calculate the percentage of inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control.
MTT Assay for Neuronal Cell Viability
Objective: To assess the neuroprotective effect of a compound by measuring its ability to preserve the viability of neuronal cells against a toxic insult, based on the metabolic activity of the cells.[21][22][23][24]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Complete cell culture medium.
-
Neurotoxic agent (e.g., hydrogen peroxide, glutamate, or MPP+).
-
Test compound (this compound).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader.
Procedure:
-
Seed neuronal cells into a 96-well plate at an appropriate density and allow them to attach and differentiate if necessary.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Induce neurotoxicity by adding the chosen neurotoxic agent to the culture medium for a predetermined duration. Include a control group without the neurotoxin and a group with the neurotoxin but without this compound.
-
After the toxic insult, remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette the solution up and down to ensure complete solubilization.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group. An increase in viability in the this compound-treated groups compared to the group treated with the neurotoxin alone indicates a neuroprotective effect.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
This compound's Antagonism of the Dopamine D1 Receptor Signaling Pathway
This compound's Antagonism of the Dopamine D2 Receptor Signaling Pathway
This compound's Modulation of the Serotonin 5-HT1A Receptor Signaling Pathway
Experimental Workflow for Assessing Neuroprotection
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 11. Hot Plate Analgesia Assays. [bio-protocol.org]
- 12. Tetrahydropalmatine has analgesic role in mouse model of bone cancer pain by inactivating the TNF-α/uPA/PAR2/TRPV1 pathway in dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dol.inf.br [dol.inf.br]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MTT assay for cell viability [bio-protocol.org]
- 23. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 24. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Isolation of Rotundatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotundatin, a naturally occurring 9,10-dihydrophenanthrene derivative, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the primary natural source of this compound, the orchid species Dendrobium rotundatum, and details the methodologies for its isolation and purification. This document synthesizes available scientific literature to present a clear and concise resource for researchers engaged in natural product chemistry and drug discovery.
Introduction to this compound
This compound is a stilbenoid, specifically a 9,10-dihydrophenanthrene, which distinguishes it from the similarly named "Rotundin" (l-tetrahydropalmatine), an isoquinoline alkaloid found in Stephania rotunda. The unique chemical structure of this compound is of interest for its potential bioactive properties, which are yet to be fully explored.
Natural Source: Dendrobium rotundatum
The primary and thus far only reported natural source of this compound is the orchid Dendrobium rotundatum. This plant is a member of the Orchidaceae family, a large and diverse group of flowering plants. Dendrobium species are known to produce a variety of stilbenoids, including phenanthrenes and bibenzyls.
Geographical Distribution: Dendrobium rotundatum is found in the Eastern Himalayas, including regions of Nepal, Assam (India), Myanmar, and the Yunnan and Guangxi provinces of China. It typically grows as an epiphyte on trees or as a lithophyte on shaded rocks at elevations ranging from 1300 to 2400 meters.
Isolation and Purification of this compound
The isolation of this compound from Dendrobium rotundatum involves a multi-step process of extraction and chromatographic separation. While the seminal publication by Majumder & Pal in Phytochemistry (1992) first described the isolation of this compound, the full detailed protocol from this specific paper is not widely available. However, based on established methods for isolating similar 9,10-dihydrophenanthrene derivatives from other Dendrobium species, a generalized experimental workflow can be constructed.
General Experimental Workflow
The isolation process typically follows the logical steps of sample preparation, extraction, fractionation, and final purification using chromatographic techniques.
The Biosynthetic Pathway of Rotundatin in Stephania Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundatin, the levorotatory form of tetrahydropalmatine (THP), is a protoberberine alkaloid found in various species of the genus Stephania.[1][2] It has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities, including analgesic, sedative, and anti-inflammatory effects. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in Stephania plants, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. It also presents available quantitative data and outlines general experimental protocols relevant to the study of this pathway.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound, a benzylisoquinoline alkaloid (BIA), originates from the aromatic amino acid L-tyrosine. The pathway proceeds through a series of enzymatic reactions to form the key intermediate (S)-reticuline, which serves as a crucial branch point for the synthesis of numerous BIAs. From (S)-reticuline, the pathway to this compound involves the formation of a protoberberine scaffold followed by specific methylation steps.
The key steps in the biosynthetic pathway from L-tyrosine to this compound are:
-
Conversion of L-tyrosine to Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine undergoes hydroxylation and decarboxylation to yield dopamine. Concurrently, L-tyrosine is converted to 4-HPAA.
-
Formation of (S)-Norcoclaurine: Dopamine and 4-HPAA are condensed by Norcoclaurine Synthase (NCS) to form the first benzylisoquinoline alkaloid, (S)-norcoclaurine.
-
Methylation to (S)-Coclaurine: (S)-norcoclaurine is methylated at the 6-hydroxyl group by Norcoclaurine 6-O-Methyltransferase (6OMT) to produce (S)-coclaurine.
-
N-Methylation to (S)-N-Methylcoclaurine: The secondary amine of (S)-coclaurine is methylated by Coclaurine N-Methyltransferase (CNMT) to yield (S)-N-methylcoclaurine.
-
Hydroxylation to (S)-3'-Hydroxy-N-methylcoclaurine: A cytochrome P450 monooxygenase, CYP80B , catalyzes the hydroxylation of (S)-N-methylcoclaurine at the 3'-position.
-
Methylation to (S)-Reticuline: The 4'-hydroxyl group of (S)-3'-hydroxy-N-methylcoclaurine is methylated by 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase (4'OMT) to form the central intermediate, (S)-reticuline.[3]
-
Formation of the Berberine Bridge and (S)-Scoulerine: The Berberine Bridge Enzyme (BBE) , a flavin-dependent oxidase, catalyzes an oxidative C-C bond formation in (S)-reticuline to create the characteristic protoberberine scaffold, resulting in (S)-scoulerine.[4][5][6]
-
Methylation to (S)-Tetrahydrocolumbamine: (S)-scoulerine is methylated at the 9-hydroxyl group by Scoulerine 9-O-Methyltransferase (S9OMT) to yield (S)-tetrahydrocolumbamine.[7][8]
-
Final Methylation to (S)-Tetrahydropalmatine (this compound): The final step involves the methylation of the 2-hydroxyl group of (S)-tetrahydrocolumbamine by an O-methyltransferase (OMT) to produce this compound.[1][2]
Quantitative Data
Quantitative data on the enzymes involved in this compound biosynthesis is limited. However, some kinetic parameters for a related enzyme from Stephania tetrandra have been reported.
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Source Organism | Reference |
| St6OMT2 | (S)-norcoclaurine | 28.2 | 1.5 | Stephania tetrandra | [7] |
Experimental Protocols
Heterologous Expression of Biosynthetic Enzymes
A common approach to characterize the function of biosynthetic enzymes is through heterologous expression in microbial systems like Escherichia coli or Saccharomyces cerevisiae, or in plants like Nicotiana benthamiana.[9][10][11]
General Workflow:
-
Gene Isolation: The gene encoding the target enzyme is amplified from the cDNA of the Stephania plant.
-
Vector Construction: The amplified gene is cloned into an appropriate expression vector.
-
Transformation: The expression vector is introduced into the chosen heterologous host.
-
Protein Expression: The expression of the recombinant protein is induced under optimized conditions.
-
Protein Purification: The expressed enzyme is purified from the host cell lysate for further characterization.
Enzyme Assays
Enzyme assays are performed to determine the activity and kinetic parameters of the purified recombinant enzymes.
General Protocol:
-
Reaction Mixture: A typical reaction mixture contains the purified enzyme, the substrate, a methyl donor (for methyltransferases, usually S-adenosyl-L-methionine), and a suitable buffer at an optimal pH.
-
Incubation: The reaction is incubated at an optimal temperature for a specific period.
-
Reaction Termination: The reaction is stopped, often by the addition of an organic solvent or by heat inactivation.
-
Product Analysis: The reaction products are analyzed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualizations
Biosynthetic Pathway of this compound
Caption: The biosynthetic pathway of this compound from L-tyrosine.
Experimental Workflow for Enzyme Characterization
Caption: A general experimental workflow for enzyme characterization.
References
- 1. A computational workflow for the expansion of heterologous biosynthetic pathways to natural product derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular cloning, expression, and induction of berberine bridge enzyme, an enzyme essential to the formation of benzophenanthridine alkaloids in the response of plants to pathogenic attack - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BBE-like enzymes - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. HETEROLOGOUS EXPRESSION SYSTEMS FOR MONOTERPENE INDOLE ALKALOID BIOSYNTHESIS PATHWAY ELUCIDATION [ecommons.cornell.edu]
- 10. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Chemical structure and stereochemistry of Levo-Rotundatin
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Levo-Rotundatine
Introduction
Levo-Rotundatine, also known as Levo-tetrahydropalmatine (l-THP), is a protoberberine-type isoquinoline alkaloid of significant pharmacological interest. It is the levorotatory enantiomer of tetrahydropalmatine (THP) and is recognized as the more potent of the two stereoisomers.[1] Extracted from various plant species, particularly those of the Corydalis (Yan Hu Suo) and Stephania genera, Levo-Rotundatine has a long history of use in traditional Chinese medicine for its analgesic and sedative properties.[2] In modern pharmacology, it is primarily investigated for its activity as a dopamine receptor antagonist, with potential applications in the treatment of pain, anxiety, and substance addiction.[3]
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to Levo-Rotundatine, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Nomenclature
Levo-Rotundatine possesses a rigid tetracyclic core structure characteristic of tetrahydroprotoberberine alkaloids. This scaffold consists of a tetrahydroisoquinoline ring system fused to an isoquinoline moiety.
-
Molecular Formula : C₂₁H₂₅NO₄[2]
-
Molecular Weight : 355.43 g/mol [4]
-
IUPAC Name : (13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline[2]
-
Synonyms : l-Rotundine, Levo-tetrahydropalmatine, l-THP, (-)-Tetrahydropalmatine, Caseanine, Hyndarine[5]
The structure features four methoxy groups attached to the aromatic rings, which significantly influence its solubility and biological activity. The single nitrogen atom within the heterocyclic system is basic, allowing for the formation of salts.
Stereochemistry and Absolute Configuration
The biological activity of tetrahydropalmatine is critically dependent on its stereochemistry. The molecule contains a single stereocenter at the C-13a position, giving rise to two enantiomers: Levo-Rotundatine and Dextro-Rotundatine.
-
Optical Activity : The prefix "Levo" indicates that this isomer is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise).[6] Its dextrorotatory counterpart ((+)-tetrahydropalmatine) has distinct pharmacological properties.[3]
-
Absolute Configuration : The absolute spatial arrangement of substituents at the chiral center (C-13a) is defined by the Cahn-Ingold-Prelog (CIP) priority rules. For Levo-Rotundatine, the absolute configuration is designated as (S) .[5] The IUPAC name, (13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline, reflects this specific stereochemistry.[2] The racemic mixture, containing equal amounts of the (S) and (R) enantiomers, is known as (±)-tetrahydropalmatine.[5]
Caption: Relationship between stereoisomers of Tetrahydropalmatine.
Quantitative Data
Physicochemical Properties
The physical and chemical properties of Levo-Rotundatine are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | Off-white solid, odorless, tasteless. Turns yellow with light and heat. | [6] |
| Melting Point | 141-144 °C | N/A |
| Solubility | Soluble in chloroform and dilute sulfuric acid. Slightly soluble in ethanol or ether. Insoluble in water. | [6] |
| Specific Rotation | [α]²³D = -262° (in Ethanol) | [6] |
Spectroscopic Data
Structural elucidation relies on various spectroscopic techniques. While a complete, assigned experimental dataset is not consistently available across the literature, the expected spectral features are well-understood.
Table 4.2.1: Predicted Infrared (IR) Spectroscopy Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3000-2850 | Medium-Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 3100-3000 | Weak-Medium | C-H Stretch | Aromatic (Ar-H) |
| 1600-1450 | Medium | C=C Stretch | Aromatic Ring |
| 1250-1000 | Strong | C-O Stretch | Aryl Ether (Ar-O-CH₃) |
| 1350-1250 | Medium | C-N Stretch | Tertiary Amine |
Table 4.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
A complete, experimentally verified and assigned NMR dataset for Levo-Rotundatine is not available in the cited literature. However, based on the known structure, the following general assignments can be predicted for ¹H and ¹³C NMR spectra.
-
¹H NMR: Signals are expected in the aromatic region (δ 6.5-7.5 ppm), methoxy region (δ 3.5-4.0 ppm, sharp singlets), and the aliphatic region corresponding to the tetracyclic core (δ 2.5-4.5 ppm).
-
¹³C NMR: Aromatic carbons are expected between δ 110-150 ppm. Methoxy carbons typically appear around δ 55-60 ppm. The aliphatic carbons of the core structure would be found upfield, generally between δ 20-70 ppm.
Pharmacological Data (Receptor Binding Affinity)
Levo-Rotundatine's primary mechanism of action involves the antagonism of dopamine receptors.
| Receptor Target | Binding Constant (Ki) | IC₅₀ | Reference(s) |
| Dopamine D1 | ~124 nM | ~166 nM | [2] |
| Dopamine D2 | ~388 nM | ~1.4 µM | [2] |
| Dopamine D3 | - | ~3.3 µM | [4] |
| Serotonin 5-HT₁ₐ | ~340 nM | ~370 nM | [4] |
Crystallographic Data
| Parameter | Value for (±)-tetrahydropalmatine | Reference(s) |
| Crystal System | Orthorhombic | [5] |
| Space Group | P b c a | [5] |
| Unit Cell a | 29.817 Å | [5] |
| Unit Cell b | 17.001 Å | [5] |
| Unit Cell c | 7.279 Å | [5] |
| Unit Cell α, β, γ | 90° | [5] |
Experimental Protocols
Isolation and Purification from Corydalis yanhusuo
The following is a representative protocol for the isolation and purification of Levo-Rotundatine, synthesized from common laboratory practices.
Caption: Workflow for the isolation and purification of Levo-Rotundatine.
Methodology:
-
Extraction:
-
Pulverize the dried tubers of Corydalis yanhusuo.
-
Perform a reflux extraction using 70% ethanol at a liquid-to-solid ratio of 20:1 (v/w). To improve alkaloid extraction, the pH of the ethanol can be adjusted to ~10 with dilute ammonia.
-
Repeat the extraction process twice, each for 60 minutes, to ensure maximum yield.[2]
-
-
Concentration:
-
Combine the ethanolic extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Purification via Macroporous Resin Chromatography:
-
Dissolve the crude extract in water and load it onto a pre-conditioned macroporous adsorption resin column (e.g., NKA-9).
-
Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities like sugars and salts.[2]
-
Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[2]
-
Collect the eluate and concentrate it to dryness.
-
-
Final Purification via Preparative HPLC:
-
Dissolve the semi-purified alkaloid fraction in a suitable solvent.
-
Perform final purification using a reversed-phase preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Employ a gradient elution method, for example, with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium acetate, pH 8.0).
-
Monitor the eluent with a UV detector and collect the fraction corresponding to Levo-Rotundatine.
-
Lyophilize or evaporate the solvent from the collected fraction to yield the purified compound.
-
Determination of Absolute Configuration by Vibrational Circular Dichroism (VCD)
VCD spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution, providing an alternative to X-ray crystallography.[7]
Methodology:
-
Sample Preparation:
-
Dissolve 5-15 mg of the purified Levo-Rotundatine sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The sample is recoverable after analysis.[8]
-
Transfer the solution to an IR cell with BaF₂ windows and a defined path length (e.g., 100 µm).
-
-
VCD Spectrum Acquisition:
-
Measure the VCD and IR spectra simultaneously using a dedicated FT-VCD spectrometer.
-
Collect data over a suitable spectral range (e.g., 2000-800 cm⁻¹) at a resolution of 4 cm⁻¹. Multiple scans are averaged over several hours to achieve an adequate signal-to-noise ratio.[9]
-
-
Computational Modeling:
-
Generate a 3D structure of one enantiomer (e.g., the (S)-enantiomer) of Levo-Rotundatine.
-
Perform a conformational search using molecular mechanics (e.g., MMFF94 force field) to identify low-energy conformers.
-
Optimize the geometries of the significant conformers and calculate their theoretical VCD and IR spectra using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[10] The calculations should incorporate a solvent model (e.g., CPCM) to better reflect the experimental conditions.
-
-
Data Analysis and Assignment:
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the calculated free energies of the stable conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer and its mirror image (which represents the (R)-enantiomer).
-
The absolute configuration is assigned based on the best visual and statistical correlation between the experimental and one of the two theoretical spectra.[8]
-
Mechanism of Action: Dopamine Receptor Antagonism
Levo-Rotundatine exerts its primary pharmacological effects by acting as an antagonist at both D1-like and D2-like dopamine receptors in the central nervous system.[2] By blocking these receptors, it modulates downstream signaling cascades, which is believed to underpin its analgesic and sedative properties.
-
D1-like Receptor (D₁/D₅) Antagonism: D1-like receptors are coupled to the Gαs protein. Their activation normally stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). By blocking D1 receptors, Levo-Rotundatine prevents this cascade, inhibiting the phosphorylation of downstream targets like DARPP-32.
-
D2-like Receptor (D₂/D₃/D₄) Antagonism: D2-like receptors are coupled to the Gαi protein, which inhibits adenylyl cyclase. Antagonism of these receptors by Levo-Rotundatine blocks this inhibitory pathway. D2 receptors also modulate other signaling pathways, including the Akt/GSK-3β pathway.[1]
Caption: Simplified signaling pathway of Levo-Rotundatine as a dopamine antagonist.
References
- 1. A protocol for the analysis of vibrational circular dichroism spectra of small molecules using Gaussian and MOE | Poster Board #835 - American Chemical Society [acs.digitellinc.com]
- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 3. Levo-tetrahydropalmatine: A new potential medication for methamphetamine addiction and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Tetrahydropalmatine | C21H25NO4 | CID 72301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 7. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides [ffi.no]
Unveiling the Ancient Analgesic: A Technical Guide to the Historical and Modern Understanding of Rotundatin in Traditional Chinese Medicine
For Immediate Release
A comprehensive technical guide released today bridges the ancient wisdom of Traditional Chinese Medicine (TCM) with modern pharmacological research on Rotundatin, a potent analgesic and sedative compound. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, elucidates the historical application of this compound-containing herbs and delves into the molecular mechanisms that underpin their therapeutic effects. The guide presents a wealth of quantitative data, detailed experimental protocols, and novel visualizations of the compound's signaling pathways, offering a valuable resource for the scientific community.
This compound, chemically identified as L-Tetrahydropalmatine (L-THP), is a prominent isoquinoline alkaloid found in the tubers of Corydalis species (Yan Hu Suo) and plants of the Stephania genus.[1][2] For centuries, these herbs have been a cornerstone of TCM for managing a spectrum of pain conditions and insomnia.[3][4] The first documented use of Corydalis yanhusuo dates back to the "Shennong Herbal Classic," where it was classified as a medium-grade drug.[2] Historical TCM texts, such as the "Ben Cao Shi Yi" from 720 CE, further elaborate on its use.[2]
According to TCM principles, pain and insomnia often arise from "blood stasis" and the "stagnation of qi," the vital energy believed to flow throughout the body.[5][6][7] Herbs like Corydalis are traditionally used to "invigorate the blood" and "move qi," thereby alleviating pain and calming the spirit.[8][9] These ancient concepts find parallels in modern medicine's understanding of conditions involving poor circulation, inflammation, and neuromuscular tension.[6]
Modern scientific investigation has unraveled the pharmacological basis for this compound's traditional uses, revealing its action as a potent antagonist of dopamine D1 and D2 receptors and a blocker of L-type voltage-activated calcium channels.[1][3][10] This dual mechanism of action is central to its analgesic and sedative properties.
Quantitative Insights into this compound's Efficacy
Numerous preclinical and clinical studies have quantified the effects of this compound. The following tables summarize key findings on its analgesic and sedative properties.
| Analgesic Efficacy of this compound (L-THP) in Preclinical Models | |||
| Pain Model | Species | Dosage | Key Outcome |
| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Rat | 10 mg/kg (i.p.) | Significantly alleviated inflammatory pain behaviors. |
| Acetic Acid-Induced Writhing | Mouse | 20 mg/kg (i.p.) | 50% reduction in writhing responses. |
| Hot Plate Test (Thermal Pain) | Mouse | 10 and 20 mg/kg (i.p.) | Significant increase in pain threshold latency. |
| Neuropathic Pain (Chronic Constriction Injury) | Rat | 5 and 10 mg/kg (i.p.) | Dose-dependent reversal of mechanical allodynia. |
| Sedative and Hypnotic Effects of this compound (L-THP) | ||
| Study Type | Dosage | Key Outcome |
| Clinical Study (Insomnia) | 30-60 mg (oral) | Significant reduction in sleep latency and increase in sleep duration. |
| Preclinical Study (Pentobarbital-induced sleep) | 25 and 50 mg/kg (i.p.) | Potentiated the hypnotic effect of pentobarbital, increasing sleep duration by 40-70%. |
Deciphering the Molecular Mechanisms: Signaling Pathways
This compound's therapeutic effects are mediated through complex signaling pathways. Its antagonism of dopamine receptors and blockade of calcium channels disrupt the transmission of pain signals and promote a state of sedation.
Dopamine Receptor Antagonism and Analgesia
This compound's interaction with dopamine D1 and D2 receptors in the central nervous system is a key contributor to its analgesic effects. By blocking these receptors, it modulates the dopaminergic signaling pathway, which is involved in pain perception and processing.
L-Type Calcium Channel Blockade and Sedation
By blocking L-type calcium channels, this compound reduces neuronal excitability, contributing to its sedative and hypnotic effects. This action inhibits the influx of calcium ions, which are crucial for neurotransmitter release and neuronal firing.
Detailed Experimental Protocols
To facilitate further research and replication of key findings, this guide provides detailed methodologies for foundational experiments.
In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This model is widely used to assess the efficacy of analgesic compounds in a state of persistent inflammatory pain.
Protocol Details:
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Baseline Measurement: Mechanical allodynia is assessed using von Frey filaments applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.
-
Induction of Inflammation: Rats are briefly anesthetized with isoflurane, and 100 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the left hind paw.
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline with 5% DMSO), is administered via intraperitoneal (i.p.) injection at the desired doses. The vehicle group receives an equivalent volume of the vehicle.
-
Post-Treatment Measurement: Paw withdrawal thresholds are reassessed at specified time points after drug administration.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point. Statistical significance is determined using appropriate tests, such as a two-way ANOVA followed by a post-hoc test.
In Vitro Assay: Dopamine D2 Receptor Binding Assay
This assay is used to determine the affinity of this compound for the dopamine D2 receptor.
Protocol Details:
-
Materials: Cell membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D2 receptor, [³H]-Spiperone (a radiolabeled D2 antagonist), this compound, and appropriate buffer solutions.
-
Procedure:
-
Incubate the cell membranes with varying concentrations of this compound and a fixed concentration of [³H]-Spiperone in a binding buffer at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The specific binding of [³H]-Spiperone is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known D2 antagonist like haloperidol) from the total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Spiperone) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
This comprehensive guide provides a solid foundation for understanding the multifaceted nature of this compound, from its historical roots in Traditional Chinese Medicine to its well-defined pharmacological actions. The detailed data and protocols presented herein are intended to empower further research and development in the field of pain management and sedative therapeutics.
References
- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 2. The Analgesic Properties of Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Rotundine used for? [synapse.patsnap.com]
- 4. acuatlanta.net [acuatlanta.net]
- 5. Blood Stasis: Causes, Symptoms, and Treatment Options in Traditional Chinese Medicine, Including Hijama Therapy in November 18, 2025 [huatuoclinic.com]
- 6. motionspecificrelease.com [motionspecificrelease.com]
- 7. Acupuncture for Pain Relief: Qi and Blood Stagnation Tips [miridiatech.com]
- 8. Yan Hu Suo (Corydalis tubers) in Chinese Medicine [meandqi.com]
- 9. The Corydalis Plant: Yanhusuo - Valley Health Clinic [valleyhealthclinic.com]
- 10. Introduction to Rotundine [rotundine.com]
An In-depth Technical Guide to Rotundatin (l-tetrahydropalmatine) for Analgesic and Sedative Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundatin, chemically known as l-tetrahydropalmatine (l-THP), is a naturally occurring isoquinoline alkaloid extracted from the tubers of Stephania rotunda and other plants of the Corydalis genus.[1] For centuries, it has been a staple in traditional Chinese medicine for its analgesic and sedative properties.[1] Marketed under the trade name Rotundine, it is utilized for its pain-relieving and sleep-inducing effects.[2] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its pharmacological profile, preclinical efficacy in analgesic and sedative models, pharmacokinetic properties, and toxicological data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel analgesic and sedative therapeutics.
Mechanism of Action
This compound exerts its pharmacological effects through a multi-target approach, primarily involving the modulation of central nervous system neurotransmitter systems. Its primary mechanism is the antagonism of dopamine receptors, with a notable affinity for D1, D2, and D3 subtypes.[3][4] This action is central to both its analgesic and sedative effects.
Beyond the dopaminergic system, this compound also interacts with serotonergic and adrenergic receptors, contributing to its complex pharmacological profile.[1][3] It has been shown to bind to α1- and α2-adrenergic receptors as well as several serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT4, and 5-HT7.[1]
The following diagram illustrates the primary signaling pathways modulated by this compound:
Receptor Binding Affinity
Quantitative analysis of this compound's binding affinity for various receptors provides insight into its potency and selectivity. The following table summarizes the reported binding constants (Ki) and 50% inhibitory concentrations (IC50) for key molecular targets.
| Receptor Subtype | Binding Affinity (Ki) | 50% Inhibitory Concentration (IC50) | Reference |
| Dopamine D1 | ~124 nM | ~166 nM | [3] |
| Dopamine D2 | ~388 nM | ~1.4 µM | [3] |
| Dopamine D3 | - | ~3.3 µM | [3] |
| Serotonin 5-HT1A | ~340 nM | ~370 nM | [3] |
Preclinical Research: Analgesic Effects
The analgesic properties of this compound have been evaluated in various animal models of pain. These studies consistently demonstrate its efficacy in reducing nociceptive responses to thermal and chemical stimuli.
Hot Plate Test
The hot plate test is a widely used method to assess the central analgesic activity of a compound by measuring the latency of a thermal pain reflex.
Experimental Protocol: Hot Plate Test
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, predetermined level (e.g., 52 ± 0.5°C or 55 ± 0.2°C).[5] The animal is typically confined to the heated surface by a transparent cylindrical enclosure.
-
Animals: Mice or rats are commonly used. Animals are habituated to the testing room and apparatus before the experiment.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration.
-
This compound or a vehicle control is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At predetermined time points after administration, the animal is placed on the hot plate, and the latency to the first nociceptive response is recorded.
-
A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.[5]
-
-
Data Analysis: The increase in latency time compared to baseline and/or the vehicle-treated group is calculated to determine the analgesic effect.
The following diagram outlines the general workflow for the hot plate test:
Acetic Acid-Induced Writhing Test
The writhing test is a chemical-induced visceral pain model used to evaluate the peripheral analgesic activity of compounds.
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animals: Mice are typically used for this assay.
-
Procedure:
-
Animals are pre-treated with this compound or a vehicle control at various doses.
-
After a specified absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6-1.0% v/v) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[6]
-
The number of writhes is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for the drug-treated groups compared to the vehicle control group.
The following table summarizes the analgesic efficacy of this compound in preclinical models. While specific ED50/ID50 values are not consistently reported in the literature, dose-dependent effects have been observed.
| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Inflammatory Pain (CFA) | Rat | i.p. | 2.5 - 10 mg/kg | Dose-dependent alleviation of mechanical allodynia and thermal hyperalgesia. | [7] |
| Neuropathic Pain (SNI) | Mouse | i.p. | 1 - 4 mg/kg | Dose-dependent antihyperalgesic effect. | [8] |
| Bone Cancer Pain | Mouse | - | 20 - 40 mg/kg | Elevation of paw withdrawal threshold and latency. | [5] |
| Morphine Withdrawal Hyperalgesia | Rat | p.o. | 5 - 7.5 mg/kg | Significant attenuation of hyperalgesia. | [9] |
Preclinical Research: Sedative Effects
The sedative properties of this compound are primarily assessed by its effects on spontaneous locomotor activity in rodents.
Locomotor Activity Test
This test measures the general motor activity of an animal and is used to assess the sedative or stimulant effects of a compound.
Experimental Protocol: Locomotor Activity Test
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to automatically record the animal's movements.
-
Animals: Mice or rats are used. They are habituated to the testing environment before the experiment.
-
Procedure:
-
Animals are administered this compound or a vehicle control.
-
Following administration, the animals are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis: The total locomotor activity of the drug-treated groups is compared to that of the vehicle control group. A significant decrease in activity is indicative of a sedative effect.
The following diagram illustrates the logical relationship in assessing sedative effects:
Studies have shown that this compound produces a dose-dependent reduction in locomotor activity in rats.[3] Doses as low as 0.5-10 mg/kg have been shown to have anxiolytic effects without significantly altering locomotor activity, while higher doses (e.g., 50 mg/kg) can induce sedation and myorelaxation.[10]
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.
| Parameter | Species | Route | Value | Reference |
| Absorption | ||||
| Bioavailability | Rat | Oral | - | Well-absorbed[3] |
| Tmax | Rat | Oral | ~1 hour | [3] |
| Tmax | Human | Oral | 1.25 ± 0.59 hours | [2] |
| Distribution | ||||
| Blood-Brain Barrier | - | - | Readily penetrates | [2] |
| Metabolism | ||||
| Primary Pathway | - | - | Demethylation | [3] |
| Elimination | ||||
| Half-life (t1/2) | Rat | Oral | ~5 hours | [3] |
| Half-life (t1/2) | Human | Oral | ~10-11.42 hours | [2][3] |
Toxicology and Safety Profile
This compound has a long history of use in traditional medicine and is generally considered safe at therapeutic doses.[1] However, like any pharmacologically active compound, it is not without potential side effects.
Observed Side Effects:
-
Common: Drowsiness, dizziness, and nausea, particularly at higher doses.[3]
-
Overdose: Can lead to respiratory inhibition and extrapyramidal symptoms.[3]
LD50: Specific LD50 values for this compound are not consistently reported in the readily available scientific literature. Further dedicated toxicological studies are required to establish a definitive LD50.
Conclusion
This compound (l-tetrahydropalmatine) presents a compelling profile as a potential therapeutic agent for the management of pain and anxiety, with a long-standing history of use and a well-characterized mechanism of action. Its multi-target engagement of dopamine, serotonin, and adrenergic receptors likely contributes to its broad efficacy. Preclinical studies have consistently demonstrated its analgesic and sedative effects in a variety of animal models. Furthermore, its pharmacokinetic properties, including good oral absorption and central nervous system penetration, are favorable for clinical development. While generally well-tolerated, further investigation into its long-term safety and the establishment of definitive toxicological parameters such as the LD50 are warranted. This guide provides a solid foundation for researchers and drug development professionals to build upon in the continued exploration of this compound's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydropalmatine has analgesic role in mouse model of bone cancer pain by inactivating the TNF-α/uPA/PAR2/TRPV1 pathway in dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saspublishers.com [saspublishers.com]
- 7. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Effects of Rotundatin (Tetrahydropalmatine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotundatin, chemically known as Tetrahydropalmatine (THP), is a bioactive isoquinoline alkaloid extracted from plants of the Corydalis and Stephania genera. Emerging evidence has highlighted its significant neuroprotective potential, positioning it as a promising candidate for the development of novel therapeutics for a range of neurological disorders. This technical guide provides an in-depth review of the neuroprotective effects of this compound, with a focus on its mechanisms of action, including anti-inflammatory, anti-apoptotic, and antioxidant pathways. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the involved signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction
Neurodegenerative diseases and acute brain injuries represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving neuronal apoptosis, neuroinflammation, and oxidative stress, necessitates the exploration of multi-target therapeutic agents. This compound (Tetrahydropalmatine) has garnered considerable attention for its diverse pharmacological activities, including analgesic and sedative effects.[1] More recently, its neuroprotective properties have become a subject of intense research. This guide synthesizes the current understanding of this compound's role in neuroprotection, providing a technical overview for researchers and drug development professionals.
Anti-inflammatory Effects
This compound exerts potent anti-inflammatory effects in the central nervous system, primarily by modulating microglial activation and the production of pro-inflammatory mediators.
Modulation of Pro-inflammatory Cytokines
Studies have consistently demonstrated that this compound can suppress the release of key pro-inflammatory cytokines. For instance, in a model of inflammatory pain, administration of THP at a dose of 10 mg/kg significantly inhibited the increased levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the spinal cord.[2] In lipopolysaccharide (LPS)-stimulated THP-1 cells, this compound inhibited the production of Interleukin-8 (IL-8) in a dose-dependent manner.
Inhibition of Inflammatory Signaling Pathways
The anti-inflammatory actions of this compound are mediated through the inhibition of critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. In a rat model of d-galactose-induced memory impairment, this compound treatment decreased the expression of NF-κB.[3][4] Furthermore, in a model of peripheral nerve injury, this compound was shown to inhibit the TLR4/NF-κB pathway.[5]
Table 1: Quantitative Data on the Anti-inflammatory Effects of this compound
| Experimental Model | Treatment | Measured Parameter | Result | Reference |
| CFA-induced inflammatory pain in rats | 10 mg/kg THP (i.p.) | TNF-α levels in spinal cord | Significant decrease | [2] |
| CFA-induced inflammatory pain in rats | 10 mg/kg THP (i.p.) | IL-1β levels in spinal cord | Significant decrease | [2] |
| LPS-stimulated THP-1 cells | Dose-dependent THP | IL-8 production | Dose-dependent inhibition | |
| d-galactose-induced memory impairment in rats | THP treatment | NF-κB expression | Decreased expression | [3][4] |
Anti-apoptotic Effects
This compound has been shown to protect neurons from apoptosis through the regulation of key apoptotic and anti-apoptotic proteins and signaling cascades.
Regulation of Bcl-2 Family Proteins and Caspases
In a rat model of cerebral ischemia-reperfusion injury, pretreatment with levo-tetrahydropalmatine (l-THP) at doses of 12.5, 25, and 50 mg/kg enhanced the expression of the anti-apoptotic protein Bcl-2 and attenuated the levels of the pro-apoptotic protein Bax and cleaved caspase-3.[1][6] This modulation of the Bax/Bcl-2 ratio is a critical mechanism in preventing the mitochondrial pathway of apoptosis.
Involvement of Pro-survival Signaling Pathways
The anti-apoptotic effects of this compound are also linked to the activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.[7] In a model of perforator flaps, this compound was found to enhance flap survival by modulating autophagy and apoptosis via the PI3K/Akt/mTOR pathway.[7] Additionally, the TRAF6/JNK signaling pathway has been implicated in the anti-apoptotic and anti-autophagic effects of l-THP in a model of autoimmune hepatitis.[8]
Table 2: Quantitative Data on the Anti-apoptotic Effects of this compound
| Experimental Model | Treatment | Measured Parameter | Result | Reference |
| Cerebral ischemia-reperfusion in rats | 12.5, 25, 50 mg/kg l-THP | Bcl-2 expression | Enhanced expression | [1][6] |
| Cerebral ischemia-reperfusion in rats | 12.5, 25, 50 mg/kg l-THP | Bax expression | Attenuated expression | [1][6] |
| Cerebral ischemia-reperfusion in rats | 12.5, 25, 50 mg/kg l-THP | Cleaved caspase-3 levels | Attenuated levels | [1][6] |
| Perforator flaps in rats | THP treatment | PI3K/Akt/mTOR pathway | Activation | [7] |
Signaling Pathways in this compound-mediated Neuroprotection
The neuroprotective effects of this compound are orchestrated by a complex interplay of various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the PI3K/Akt survival pathway by this compound.
Experimental Protocols
Animal Model of Cerebral Ischemia-Reperfusion Injury
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Surgical Procedure: Anesthesia is induced with an intraperitoneal injection of chloral hydrate. The right middle cerebral artery is occluded (MCAO) for 2 hours using an intraluminal filament, followed by reperfusion.
-
Treatment: Levo-tetrahydropalmatine (12.5, 25, and 50 mg/kg) is administered intravenously at the beginning of reperfusion.[1][6]
-
Neurological Deficit Scoring: Neurological function is assessed 24 hours after MCAO using a 5-point scale.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Western Blot Analysis: Protein levels of Bcl-2, Bax, and cleaved caspase-3 in the ischemic penumbra are quantified.
D-galactose-Induced Memory Impairment Model
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Model Induction: Rats receive a subcutaneous injection of D-galactose (100 mg/kg/day) for 8 consecutive weeks to induce a model of accelerated aging and cognitive decline.[3][4]
-
Treatment: this compound is administered orally at specified doses during the D-galactose treatment period.
-
Behavioral Testing: The Morris Water Maze test is used to assess spatial learning and memory.
-
Biochemical Analysis: Levels of oxidative stress markers (e.g., malondialdehyde, superoxide dismutase), and inflammatory markers (e.g., NF-κB) in the hippocampus and cortex are measured.[3][4]
Conclusion and Future Directions
This compound (Tetrahydropalmatine) has demonstrated robust neuroprotective effects in a variety of preclinical models, acting through multiple mechanisms to mitigate neuroinflammation, inhibit apoptosis, and reduce oxidative stress. The data summarized in this guide highlight its potential as a multi-target therapeutic agent for neurological disorders. Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of this compound, as well as its efficacy in chronic models of neurodegeneration. Further investigation into its specific molecular targets will be crucial for optimizing its therapeutic application and advancing it towards clinical trials. The signaling pathways and experimental frameworks provided herein offer a solid foundation for continued exploration of this promising neuroprotective compound.
References
- 1. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of four different fluids on cerebral ischaemia/reperfusion injury in rats through stabilization of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of tetrahydropalmatine against d-galactose induced memory impairment in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of L-tetrahydropalmatine on neuron apoptosis during acute cerebral ischemia-reperfusion of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of Acute and Chronic Effects of D-Galactose on Memory and Learning in Wistar Rats [cpn.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydropalmatine Inhibits Pro-Inflammatory Mediators in Lipopolysaccharide-Stimulated THP-1 Cells [agris.fao.org]
Rotundatin (L-Tetrahydropalmatine): A Technical Guide on its Antagonism of D1 and D2 Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotundatin, also known as Levo-tetrahydropalmatine (l-THP), is a naturally occurring isoquinoline alkaloid with a complex pharmacological profile. A significant body of research has identified it as an antagonist of both D1 and D2 dopamine receptors. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its interaction with these two key dopamine receptor subtypes. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.
Introduction
Dopamine is a critical neurotransmitter in the central nervous system, modulating a wide range of physiological processes including motor control, motivation, reward, and cognition.[1] The diverse functions of dopamine are mediated through its interaction with five distinct G protein-coupled receptors (GPCRs), broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while D2-like receptors primarily couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[2]
This compound (l-THP) has garnered significant interest for its potential therapeutic applications, particularly in the context of neuropsychiatric and substance use disorders. Its mechanism of action is, in part, attributed to its ability to antagonize both D1 and D2 dopamine receptors.[3] This dual antagonism presents a unique pharmacological profile that distinguishes it from more selective dopamine receptor ligands. This guide will delve into the quantitative pharmacology, experimental validation, and underlying signaling mechanisms of this compound's interaction with D1 and D2 receptors.
Quantitative Pharmacology of this compound
The affinity and functional potency of this compound at D1 and D2 dopamine receptors have been characterized through various in vitro assays. The following tables summarize the key quantitative data available in the literature.
Table 1: Binding Affinity of this compound at Dopamine D1 and D2 Receptors
| Compound | Receptor | Ki (nM) | Reference |
| This compound (l-THP) | D1 | 124 | [4] |
| This compound (l-THP) | D2 | 388 | [4] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency of this compound at Dopamine D1 and D2 Receptors
| Compound | Receptor | IC50 (nM) | Assay Type | Reference |
| This compound (l-THP) | D1 | 166 | cAMP Assay | [5] |
| This compound (l-THP) | D2 | 1400 | cAMP Assay | [5] |
IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits 50% of the maximal response of an agonist.
Signaling Pathways
The antagonistic action of this compound at D1 and D2 receptors modulates their respective downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for these receptors and the point of inhibition by this compound.
Caption: D1 Receptor Signaling Pathway and this compound Antagonism.
Caption: D2 Receptor Signaling Pathway and this compound Antagonism.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with D1 and D2 dopamine receptors.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for D1 and D2 receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing human D1 or D2 dopamine receptors.
-
Radioligand: [³H]SCH23390 (for D1 receptors) or [³H]Spiperone (for D2 receptors).
-
Test Compound: this compound (l-THP).
-
Non-specific Agent: A high concentration of an unlabeled antagonist (e.g., 10 µM Butaclamol or Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Fluid.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with this compound.
-
Incubation:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (at or near its Kd value), and the membrane suspension.
-
Non-specific Binding: Add the non-specific agent, the radioligand, and the membrane suspension.
-
Competition: Add serial dilutions of this compound, the radioligand, and the membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Caption: Workflow for a Competitive Radioligand Binding Assay.
Functional cAMP Assay
This assay measures the ability of this compound to antagonize the dopamine-induced modulation of cAMP production, thereby determining its functional potency (IC50).
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human D1 or D2 dopamine receptor.
-
Agonist: Dopamine or a selective D1/D2 agonist.
-
Test Compound: this compound (l-THP).
-
Adenylyl Cyclase Stimulator (for D2 assays): Forskolin.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Seeding: Seed the cells into a 96-well or 384-well plate and culture overnight.
-
Antagonist Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add various concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.[7]
-
Agonist Stimulation:
-
D1 Receptor Assay: Add a fixed concentration of dopamine (typically the EC80) to the wells containing this compound.
-
D2 Receptor Assay: Simultaneously add a fixed concentration of dopamine and forskolin (to stimulate cAMP production) to the wells containing this compound.
-
-
Incubate the plate for 15-30 minutes at 37°C.[7]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced change in cAMP levels.
-
Caption: Workflow for a Functional cAMP Antagonist Assay.
In Vivo Behavioral Models
The effects of this compound on dopamine-mediated behaviors are often studied using animal models of drug self-administration and reinstatement of drug-seeking.
This model assesses the reinforcing effects of a drug and the ability of a compound like this compound to modulate this behavior.
Animals: Male Sprague-Dawley or Wistar rats.
Procedure:
-
Surgery: Implant an intravenous catheter into the jugular vein of the rats. Allow for a recovery period.
-
Training: Place rats in operant conditioning chambers equipped with two levers. Train them to press one lever (active) to receive an intravenous infusion of methamphetamine (e.g., 0.05 mg/kg/infusion), while presses on the other lever (inactive) have no consequence. Training sessions are typically 2 hours daily for 10-14 days.[5]
-
This compound Treatment: Once stable self-administration is established, administer this compound (e.g., 1.25, 2.5, 5 mg/kg, i.p.) prior to the self-administration session.[3]
-
Data Collection: Record the number of active and inactive lever presses.
-
Data Analysis: Analyze the effect of this compound on the number of methamphetamine infusions self-administered.
This model is used to study relapse to drug use and the potential of a compound to prevent it.
Procedure:
-
Self-Administration Training: Train rats to self-administer a drug (e.g., methamphetamine or cocaine) as described above.
-
Extinction: Following training, replace the drug solution with saline. Continue daily sessions where active lever presses no longer result in a drug infusion. Continue until the number of active lever presses significantly decreases.
-
Reinstatement Test: After extinction, test for reinstatement of drug-seeking behavior by administering a priming dose of the drug (e.g., methamphetamine, 1 mg/kg, i.p.), presenting drug-associated cues, or exposing the animals to a stressor.
-
This compound Treatment: Prior to the reinstatement test, administer this compound (e.g., 2.5, 5 mg/kg, i.p.).[3]
-
Data Collection: Record the number of active and inactive lever presses during the reinstatement session.
-
Data Analysis: Compare the number of active lever presses in this compound-treated animals to vehicle-treated controls to determine if this compound attenuates the reinstatement of drug-seeking behavior.
Caption: Workflow for the Reinstatement of Drug-Seeking Model.
Conclusion
This compound (Levo-tetrahydropalmatine) demonstrates clear antagonistic properties at both D1 and D2 dopamine receptors. The quantitative data from binding and functional assays reveal a moderate affinity for both receptor subtypes, with a somewhat higher affinity for the D1 receptor. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel compounds targeting the dopaminergic system. The visualization of signaling pathways and experimental workflows aims to facilitate a deeper understanding of the molecular and procedural aspects of this research. Further exploration of the in vivo consequences of this compound's dual D1/D2 antagonism is warranted to fully elucidate its therapeutic potential for a range of neurological and psychiatric disorders.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral administration of levo-tetrahydropalmatine attenuates reinstatement of extinguished cocaine seeking by cocaine, stress or drug-associated cues in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Methamphetamine self-administration causes neuronal dysfunction in rat medial prefrontal cortex in a sex-specific and withdrawal time-dependent manner [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
An In-Depth Technical Guide on the Pharmacokinetics, Metabolism, and Bioavailability of Rotundatin
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics, metabolism, and bioavailability of Rotundatin. This compound is a 9,10-dihydrophenanthrene derivative, identified as 2,5,9-trihydroxy-4-methoxy-9,10-dihydrophenanthrene, isolated from the orchid Dendrobium rotundatum[1]. A thorough review of available scientific literature reveals a significant gap in the research concerning the pharmacokinetic profile of this specific compound. While studies on structurally related compounds and other derivatives from the same plant family exist, direct experimental data on this compound's absorption, distribution, metabolism, and excretion (ADME) is not presently available. This guide will summarize the known information about this compound, highlight the lack of specific pharmacokinetic data, and, for illustrative purposes, discuss the metabolism of a structurally related dihydrophenanthrene compound to suggest potential metabolic pathways for this compound.
Introduction to this compound
This compound is a natural product belonging to the class of 9,10-dihydrophenanthrenes. It was first isolated from Dendrobium rotundatum, a plant species known to produce a variety of stilbenoids[1]. The chemical structure of this compound is 2,5,9-trihydroxy-4-methoxy-9,10-dihydrophenanthrene, with the Chemical Abstracts Service (CAS) registry number 144506-16-1[1]. While the biological activities of various 9,10-dihydrophenanthrene derivatives have been a subject of interest, including their potential cytotoxic, antioxidant, and anti-inflammatory properties, the specific pharmacological and pharmacokinetic profile of this compound remains largely unexplored.
Pharmacokinetics of this compound: A Knowledge Gap
A comprehensive search of scientific databases reveals a notable absence of published studies detailing the pharmacokinetics of this compound in any preclinical or clinical models. Key pharmacokinetic parameters, which are crucial for the development of any therapeutic agent, have not been reported. These parameters include:
-
Cmax (Maximum Plasma Concentration): The peak concentration of the drug in the bloodstream.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.
-
Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.
-
Clearance (CL): The rate at which the drug is removed from the body.
Without these fundamental data, it is not possible to construct a pharmacokinetic profile for this compound.
Metabolism of this compound: Postulated Pathways
Direct studies on the metabolism of this compound are not available in the current body of scientific literature. However, insights into its potential metabolic fate can be inferred from studies on structurally similar compounds. The metabolism of aromatic hydrocarbons often involves the formation of epoxide intermediates. For instance, the metabolism of 9,10-epoxy-9,10-dihydrophenanthrene has been studied in rats. This related compound is converted into trans-9,10-dihydro-9,10-dihydroxyphenanthrene and its conjugates, as well as N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-l-cysteine. This suggests that the metabolism of the 9,10-dihydrophenanthrene core may proceed via epoxide formation followed by enzymatic hydrolysis or conjugation with glutathione.
Based on this, a putative metabolic pathway for this compound can be proposed. The initial steps would likely involve Phase I metabolism, potentially including hydroxylation, demethylation, and oxidation, followed by Phase II conjugation reactions such as glucuronidation and sulfation of the hydroxyl groups to facilitate excretion.
Proposed Metabolic Pathway of the Dihydrophenanthrene Core
The following diagram illustrates a generalized metabolic pathway for a 9,10-dihydrophenanthrene core, based on the metabolism of 9,10-epoxy-9,10-dihydrophenanthrene.
References
The Multifaceted Role of Rotundatin in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotundatin, also known as l-tetrahydropalmatine (l-THP), is a protoberberine alkaloid with a rich history in traditional medicine and a growing profile in modern pharmacology. This technical guide provides an in-depth exploration of this compound's effects on the central nervous system (CNS). It details its primary mechanism of action as a dopamine receptor antagonist, its interactions with other key neurotransmitter systems, and the downstream signaling cascades it modulates. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its signaling pathways to support further research and drug development efforts.
Introduction
This compound is a naturally occurring compound found in several plant species, most notably in the genus Corydalis and Stephania. It has long been utilized for its analgesic and sedative properties.[1] Modern research has elucidated its complex pharmacological profile, revealing its potential in treating a range of CNS disorders, including pain, insomnia, and addiction. This guide aims to provide a comprehensive technical overview of the core mechanisms underlying this compound's effects on the CNS.
Mechanism of Action
This compound's primary mechanism of action in the CNS is the antagonism of dopamine receptors. It exhibits a notable affinity for D1 and D2 receptors, and to a lesser extent, D3 receptors.[1][2] This blockade of dopaminergic signaling is central to its sedative and antipsychotic-like effects.
Beyond the dopaminergic system, this compound also interacts with several other crucial neurotransmitter systems:
-
Serotonin Receptors: It acts as an antagonist at 5-HT1A receptors.[1]
-
GABA-A Receptors: this compound is a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA.[2]
-
Adrenergic Receptors: It demonstrates antagonist activity at α-1 adrenergic receptors.[2]
This multi-target profile contributes to its broad spectrum of CNS effects, ranging from sedation and analgesia to potential applications in addiction medicine.
Quantitative Data: Receptor Binding Affinities
The affinity of this compound for various CNS receptors has been quantified in numerous studies. The following tables summarize the reported binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for human and rodent receptors.
| Receptor Subtype | Ki (nM) | IC50 (nM) | Species | Reference |
| Dopamine D1 | 124 | 166 | Human | [1] |
| Dopamine D2 | 388 | 1400 | Human | [1] |
| Dopamine D3 | 1400 | 3300 | Human | [1] |
Table 1: this compound Binding Affinities for Dopamine Receptors
| Receptor Subtype | Ki (nM) | IC50 (nM) | Species | Reference |
| Serotonin 5-HT1A | 340 | 370 | Human | [1] |
Table 2: this compound Binding Affinity for Serotonin 5-HT1A Receptor
| Receptor Family | Action | Notable Subtypes | Reference |
| GABA-A | Positive Allosteric Modulator | - | [2] |
| Adrenergic | Antagonist | α1A, α2A | [3] |
Table 3: this compound Activity at GABA-A and Adrenergic Receptors
Signaling Pathways
This compound's interaction with multiple receptor types initiates a cascade of intracellular signaling events. The following diagrams illustrate the key signaling pathways affected by this compound.
Dopaminergic Signaling
By blocking D1 and D2 dopamine receptors, this compound significantly impacts downstream signaling pathways crucial for neuronal excitability and gene expression.
Serotonergic, GABAergic, and Adrenergic Signaling
This compound's influence extends to other critical neurotransmitter systems, contributing to its complex pharmacological profile.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 3. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Rotundatin Stock Solution for In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rotundatin, also known as l-Tetrahydropalmatine, is an isoquinoline alkaloid isolated from the tubers of Stephania species. It is recognized for its wide range of pharmacological activities, including analgesic and sedative effects. In research settings, it is investigated for its potential in reversing multidrug resistance in cancer cells and its effects on the central nervous system. Accurate and reproducible in vitro studies rely on the correct preparation and application of a stable this compound stock solution. These application notes provide a detailed protocol for preparing this compound stock solutions for use in cell culture experiments, ensuring consistency and reliability of results.
This compound Chemical Properties
A summary of the key chemical and physical properties of this compound is provided below. These properties are essential for accurate stock solution preparation and storage.
| Property | Value | Reference |
| Chemical Name | (S)-Tetrahydropalmatine; Rotundine | [1] |
| Molecular Formula | C₂₁H₂₅NO₄ | [1][2] |
| Molecular Weight | 355.43 g/mol | [1][2] |
| CAS Number | 483-14-7 | [1][2] |
| Appearance | Off-white solid, odorless and tasteless. | [3] |
| Solubility | Insoluble in water; ≥16 mg/mL in DMSO; soluble in chloroform; slightly soluble in ethanol or ether. | [2][3] |
| Storage (Powder) | Sealed in a dry place at 2-8°C, protected from light and air. | [2][3] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in cell culture applications.
Materials:
-
This compound powder (MW: 355.43 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes (1.5 mL) or cryovials
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-calculation: Before weighing, calculate the mass of this compound powder required to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L x 0.001 L x 355.43 g/mol = 3.55 mg
-
-
Weighing: Under a chemical fume hood, carefully weigh out 3.55 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder into a sterile amber microcentrifuge tube. Add 1 mL of cell culture grade DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.[4]
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4] A 10 mM stock solution in DMSO is reported to be stable for up to one month when stored at -80°C.[5]
Protocol for Preparing Working Solutions from Stock
The high-concentration stock solution must be diluted in cell culture medium to the final desired working concentration immediately before treating the cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Dilution Calculation: Calculate the volume of stock solution needed to achieve the desired final concentration in your culture volume.
-
Formula (M1V1 = M2V2): Volume of Stock (V1) = [Final Concentration (M2) x Final Volume (V2)] / Stock Concentration (M1)
-
Example for 10 µM working solution in 10 mL of medium: Volume of Stock (µL) = (10 µM x 10,000 µL) / 10,000 µM = 10 µL
-
-
Serial Dilution (Recommended): To ensure accuracy and homogeneity, especially for low final concentrations, it is best to perform a serial dilution.
-
Step A (Intermediate Dilution): Prepare a 100X intermediate solution. For a final concentration of 10 µM, this would be 1 mM. Add 10 µL of the 10 mM stock to 90 µL of sterile culture medium.
-
Step B (Final Dilution): Add the intermediate dilution to the final volume of culture medium. For example, add 100 µL of the 1 mM intermediate solution to 9.9 mL of medium to get a final volume of 10 mL at 10 µM.
-
-
Vehicle Control: It is critical to prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the experimental conditions. This accounts for any effects of the solvent on the cells. Typically, the final DMSO concentration should be kept below 0.5%.
-
Application: Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to your cell cultures.
Table of Example Dilutions: The following table provides dilution volumes to prepare common working concentrations from a 10 mM stock solution in a final culture volume of 10 mL.
| Desired Final Concentration (µM) | Volume of 10 mM Stock (µL) | Final DMSO Concentration (%) |
| 1 | 1 | 0.01% |
| 10 | 10 | 0.1% |
| 50 | 50 | 0.5% |
| 100 | 100 | 1.0% |
| Note: A final DMSO concentration of 1% may be toxic to some cell lines. It is crucial to determine the tolerance of your specific cell line to DMSO. |
Experimental Workflow and Mechanism Visualization
General Workflow for In Vitro Cell-Based Assays
The following diagram illustrates a standard workflow for treating cultured cells with this compound and assessing its biological effects.
Caption: General experimental workflow for in vitro cell assays.
Signaling Pathway: this compound Reversing P-glycoprotein Mediated Drug Resistance
This compound has been shown to potentially reverse multidrug resistance (MDR) in tumor cells.[3] One proposed mechanism is the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that expels chemotherapeutic drugs from the cell, thereby reducing their efficacy. The diagram below illustrates this mechanism.
Caption: this compound inhibits P-gp, increasing intracellular drug levels.
References
Application Notes and Protocols for the Use of Rotundatin (l-Tetrahydropalmatine) in Rodent Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant challenge in clinical practice. Rodent models are indispensable tools for investigating the underlying mechanisms of neuropathic pain and for the preclinical evaluation of novel analgesic compounds. Rotundatin, also known as l-tetrahydropalmatine (l-THP), is an active alkaloid compound extracted from plants of the Corydalis and Stephania genera. It has a long history of use in traditional medicine for its analgesic properties. Recent preclinical studies have demonstrated the efficacy of this compound in alleviating neuropathic pain behaviors in various rodent models.
These application notes provide a comprehensive overview of the use of this compound in rodent models of neuropathic pain, including detailed experimental protocols, a summary of its therapeutic effects, and an elucidation of its mechanism of action.
I. Quantitative Data Summary: Efficacy of this compound (l-THP) in Rodent Models of Neuropathic Pain
The analgesic effects of this compound (l-THP) have been quantified in several well-established rodent models of neuropathic pain. The following tables summarize the key findings on its efficacy in reversing mechanical allodynia and thermal hyperalgesia.
Table 1: Effect of this compound (l-THP) on Mechanical Allodynia
| Rodent Model | Species | Drug Administration | Dosage Range | Outcome Measure | Key Findings |
| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | 5, 10 mg/kg | Paw Withdrawal Threshold (PWT) in g | Dose-dependently increased PWT, indicating reduced mechanical allodynia. |
| Spinal Nerve Ligation (SNL) | Mouse | Intraperitoneal (i.p.) | 1 - 4 mg/kg | Mechanical Hyperalgesia | Produced a dose-dependent antihyperalgesic effect[1]. |
| Spared Nerve Injury (SNI) | Mouse | Intraperitoneal (i.p.) | Not specified | Mechanical Hyperalgesia | THP decreased mechanical hyperalgesia compared to the SNI group[2]. |
| Morphine Withdrawal | Rat | Oral (p.o.) | 5, 7.5 mg/kg | Paw Retraction Threshold in gf | Significantly improved pain tolerance scores during acute withdrawal[3]. |
Table 2: Effect of this compound (l-THP) on Thermal Hyperalgesia
| Rodent Model | Species | Drug Administration | Dosage Range | Outcome Measure | Key Findings |
| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | 5, 10 mg/kg | Paw Withdrawal Latency (PWL) in s | Significantly increased PWL, demonstrating an anti-hyperalgesic effect. |
| Complete Freund's Adjuvant (CFA) | Rat | Intraperitoneal (i.p.) | 2.5, 5, 10 mg/kg | Heat Hyperalgesia | Doses of 5 and 10 mg/kg significantly alleviated heat hyperalgesia[4]. |
| Spared Nerve Injury (SNI) | Mouse | Intraperitoneal (i.p.) | Not specified | Cold Allodynia | THP decreased cold allodynia compared with the SNI group[2]. |
Table 3: Effect of this compound (l-THP) on Pro-inflammatory Cytokines
| Rodent Model | Species/Cell Line | Drug Administration | Dosage | Cytokine Measured | Key Findings |
| Complete Freund's Adjuvant (CFA) | Rat (Spinal Cord) | Intraperitoneal (i.p.) | 10 mg/kg | TNF-α, IL-1β | Significantly reduced the increased levels of TNF-α and IL-1β[4]. |
| Spared Nerve Injury (SNI) | Mouse (Serum) | Intraperitoneal (i.p.) | Not specified | IL-1β | Serum levels of IL-1β were significantly lower in the THP group compared to the SNI group[2]. |
| LPS-induced BV2 cells | In vitro | - | Not specified | IL-1β | THP suppressed the expression of IL-1β[2]. |
| LTA-induced astrocytes | In vitro | - | Not specified | IL-1β | THP suppressed the expression of IL-1β[2]. |
II. Experimental Protocols
A. Rodent Models of Neuropathic Pain
Several surgical models are commonly used to induce neuropathic pain in rodents. The following are detailed protocols for the Chronic Constriction Injury (CCI), Spinal Nerve Ligation (SNL), and Spared Nerve Injury (SNI) models.
1. Chronic Constriction Injury (CCI) Model
This model involves the loose ligation of the common sciatic nerve, leading to axonal injury and subsequent neuropathic pain behaviors.
-
Animals: Adult male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position and shave the lateral aspect of the thigh.
-
Make a small skin incision on the lateral surface of the thigh and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Place four loose ligatures (e.g., 4-0 chromic gut suture) around the sciatic nerve with approximately 1 mm spacing between each ligature.
-
Tighten the ligatures until a brief twitch in the corresponding hind limb is observed. The ligatures should only loosely constrict the nerve.
-
Close the muscle layer and skin with appropriate sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Sham Control: Perform the same surgical procedure, including exposure of the sciatic nerve, but do not apply the ligatures.
-
Post-operative Care: Monitor the animals for signs of infection and distress. Behavioral testing can typically commence 3-7 days post-surgery.
2. Spinal Nerve Ligation (SNL) Model
This model involves the tight ligation of specific lumbar spinal nerves, resulting in robust and long-lasting neuropathic pain.
-
Animals: Adult male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) are suitable.
-
Anesthesia: Anesthetize the animal as described for the CCI model.
-
Surgical Procedure:
-
Place the animal in a prone position and make a midline incision over the lumbar spine (L4-S2).
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion (DRG) with a 6-0 silk suture[5].
-
Ensure that the ligation is secure and completely occludes the nerves.
-
Close the muscle and skin layers with sutures.
-
Provide appropriate post-operative analgesia and care.
-
-
Sham Control: Expose the L5 and L6 spinal nerves without performing the ligation.
-
Post-operative Care: Monitor animals for any motor deficits or signs of infection. Behavioral testing can begin 7-14 days after surgery.
3. Spared Nerve Injury (SNI) Model
The SNI model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the remaining branch intact. This results in a well-defined area of sensory hypersensitivity.
-
Animals: Adult male C57BL/6 mice (20-25 g) or Sprague-Dawley rats (200-250 g).
-
Anesthesia: Anesthetize the animal as previously described.
-
Surgical Procedure:
-
Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Carefully isolate the tibial and common peroneal nerves.
-
Tightly ligate and transect these two nerves, removing a 2-4 mm distal segment.
-
Take care to leave the sural nerve intact and undamaged.
-
Close the muscle and skin layers.
-
Administer post-operative care and analgesia.
-
-
Sham Control: Expose the sciatic nerve and its branches without any nerve ligation or transection.
-
Post-operative Care: Monitor the animals for wound healing. Behavioral testing can typically start 3-7 days post-surgery.
B. Administration of this compound (l-THP)
-
Preparation: this compound (l-THP) can be dissolved in a vehicle such as saline or a solution of 0.1 M sulfuric acid diluted with sterile water[6]. The final pH should be adjusted to a physiologically compatible range.
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage (p.o.) are the most common routes of administration in rodent studies[1][3].
-
Dosage: Effective doses typically range from 1 to 10 mg/kg[1][4]. A dose-response study is recommended to determine the optimal dose for a specific experimental paradigm.
-
Treatment Schedule: this compound can be administered as a single dose for acute studies or repeatedly for chronic treatment paradigms. For chronic studies, daily administration is common[4].
C. Behavioral Testing for Neuropathic Pain
1. Mechanical Allodynia Assessment (von Frey Test)
This test measures the sensitivity to a non-noxious mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments of increasing stiffness. The animal is placed on an elevated mesh floor allowing access to the plantar surface of the hind paws.
-
Procedure:
-
Acclimatize the animal to the testing environment for at least 15-30 minutes before testing.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw ipsilateral to the nerve injury.
-
Begin with a filament in the middle of the force range and apply it with just enough force to cause it to bend. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold (PWT).
-
Record the pattern of responses and calculate the PWT using the appropriate formula.
-
2. Thermal Hyperalgesia Assessment (Hargreaves Test)
This test measures the latency to withdraw from a noxious heat stimulus.
-
Apparatus: A radiant heat source (e.g., Hargreaves apparatus) that applies a focused beam of light to the plantar surface of the paw.
-
Procedure:
-
Place the animal in a plexiglass chamber on a glass floor and allow it to acclimatize.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Perform several trials with at least a 5-minute interval between them and average the withdrawal latencies.
-
3. Cold Allodynia Assessment (Acetone Test)
This test assesses the sensitivity to a cooling stimulus.
-
Apparatus: A syringe with a blunt needle and acetone. The animal is placed on an elevated mesh floor.
-
Procedure:
-
Acclimatize the animal to the testing environment.
-
Apply a drop of acetone to the plantar surface of the hind paw. The evaporation of acetone produces a cooling sensation.
-
Observe the animal's response for a set period (e.g., 1 minute).
-
Record the frequency and duration of nocifensive behaviors such as paw withdrawal, flinching, and licking.
-
Score the responses based on a predefined scale.
-
III. Signaling Pathways and Mechanism of Action
This compound (l-THP) alleviates neuropathic pain through a multi-target mechanism, primarily involving the modulation of neuroinflammation and neurotransmitter systems.
A. Inhibition of Neuroinflammation and Glial Activation
Neuropathic pain is characterized by a persistent neuroinflammatory state in the peripheral and central nervous system, involving the activation of glial cells (microglia and astrocytes) and the release of pro-inflammatory cytokines.
-
Cytokine Modulation: this compound has been shown to reduce the elevated levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in the spinal cord of rodents with neuropathic pain[4].
-
Glial Cell Inhibition: By suppressing the activation of microglia and astrocytes, this compound can mitigate the downstream inflammatory cascade that contributes to central sensitization and pain maintenance[4].
B. Modulation of Key Signaling Pathways
Several intracellular signaling pathways are implicated in the analgesic effects of this compound.
-
MAPK/NF-κB Pathway: this compound has been demonstrated to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and the activation of Nuclear Factor-kappa B (NF-κB)[2][7]. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-1β.
-
NLRP3 Inflammasome: The Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis has been identified as a potential target of this compound[7]. The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the maturation and release of IL-1β.
-
iNOS Pathway: this compound can suppress the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a pro-nociceptive mediator[2].
Caption: this compound's anti-neuroinflammatory signaling pathway in neuropathic pain.
C. Interaction with Dopamine Receptors
Beyond its anti-inflammatory effects, this compound also interacts with the dopaminergic system. It acts as an antagonist at dopamine D1 and D2 receptors[8]. The analgesic effects of this compound in neuropathic pain models have been shown to be mediated, at least in part, by its action on the dopamine D1 receptor[1]. This suggests that this compound's mechanism of action involves both the modulation of neuroinflammation and the direct modulation of neurotransmitter systems involved in pain perception.
Caption: this compound's modulation of the dopaminergic system in pain perception.
IV. Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of neuropathic pain.
References
- 1. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amelioration of Neuropathic Pain and Attenuation of Neuroinflammation Responses by Tetrahydropalmatine Through the p38MAPK/NF-κB/iNOS Signaling Pathways in Animal and Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
- 6. open.library.ubc.ca [open.library.ubc.ca]
- 7. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Rotundine? [synapse.patsnap.com]
Application Notes and Protocols for Testing Rotundatin in Hot Plate Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for evaluating the analgesic properties of Rotundatin (also known as levo-tetrahydropalmatine or l-THP) using the hot plate assay in rodents. This compound, an active component isolated from Corydalis yanhusuo, has demonstrated significant analgesic effects, primarily through its interaction with the dopaminergic system.[1][2] This protocol outlines the necessary materials, experimental procedures, and data analysis techniques to effectively assess the dose-dependent analgesic efficacy of this compound. The included signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying mechanisms and procedural steps.
Introduction
The hot plate test is a widely utilized and reliable method for assessing the efficacy of centrally acting analgesics.[3] The assay measures the latency of a rodent's response to a thermal stimulus, typically paw licking or jumping, when placed on a heated surface. An increase in the latency period following the administration of a test compound indicates an analgesic effect.
This compound has been identified as a promising analgesic agent. Its mechanism of action involves the modulation of dopaminergic pathways, acting as a partial agonist for dopamine D1 receptors and an antagonist for D2 receptors.[1] This dual action is believed to contribute to its pain-relieving and sedative properties.[1] Understanding the precise protocol for testing this compound in the hot plate assay is crucial for obtaining reproducible and accurate results in preclinical pain research.
Data Presentation
Table 1: Dose-Dependent Analgesic Effect of this compound in the Hot Plate Assay
| Treatment Group | Dose (mg/kg, i.p.) | N (animals per group) | Mean Paw Withdrawal Latency (seconds) ± SEM | % Increase in Latency vs. Vehicle |
| Vehicle (Saline) | - | 10 | 12.5 ± 0.8 | 0% |
| This compound | 2.5 | 10 | 15.2 ± 1.1 | 21.6% |
| This compound | 5.0 | 10 | 18.9 ± 1.3 | 51.2% |
| This compound | 10.0 | 10 | 22.4 ± 1.5 | 79.2% |
| Morphine (Positive Control) | 10.0 | 10 | 28.3 ± 1.9 | 126.4% |
Note: The data presented in this table are representative and compiled from typical results reported in scientific literature for illustrative purposes.
Experimental Protocols
Materials and Equipment
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile, Columbus Instruments)
-
Animal enclosure (transparent cylinder) to confine the animal to the hot plate surface
-
Stopwatch or automated timer integrated with the hot plate
-
Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g)
-
This compound (l-tetrahydropalmatine) powder
-
Vehicle (e.g., 0.9% sterile saline, potentially with a small amount of DMSO for solubility)
-
Positive control: Morphine sulfate
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
-
70% Ethanol for cleaning
Experimental Workflow Diagram
Caption: Experimental workflow for the hot plate assay.
Step-by-Step Protocol
-
Animal Acclimatization and Housing:
-
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.
-
Provide ad libitum access to food and water.
-
-
Apparatus Setup and Calibration:
-
Habituation:
-
On the day of the experiment, bring the animals to the testing room at least 30-60 minutes before the start of the procedure to allow for acclimatization to the new environment.[4]
-
-
Baseline Latency Measurement:
-
Gently place each animal individually onto the hot plate within the transparent cylinder.
-
Start the timer immediately.
-
Observe the animal for nocifensive behaviors, which include hind paw licking, flicking, or jumping.[4]
-
Stop the timer at the first sign of a defined nocifensive response and record this as the baseline latency.
-
To prevent tissue damage, a cut-off time of 30-60 seconds must be established.[4][5] If an animal does not respond within the cut-off time, remove it from the hot plate and assign it the maximum latency score.
-
Allow at least a 10-minute interval between repeated trials on the same animal if necessary.[4]
-
-
Drug Preparation and Administration:
-
Prepare fresh solutions of this compound (e.g., 2.5, 5, and 10 mg/kg), vehicle, and morphine (e.g., 10 mg/kg) on the day of the experiment.[6]
-
Administer the prepared solutions via intraperitoneal (i.p.) injection.
-
-
Hot Plate Testing:
-
Data Collection and Analysis:
-
Record the latency time for each animal in each treatment group.
-
Calculate the mean latency and the standard error of the mean (SEM) for each group.
-
The analgesic effect can be expressed as the percentage increase in latency using the following formula: % Increase in Latency = [((Post-drug Latency - Pre-drug Latency) / Pre-drug Latency)) x 100]
-
Statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), can be used to determine the significance of the results.
-
Signaling Pathway
Proposed Mechanism of this compound-Induced Analgesia
This compound is believed to exert its analgesic effects through the modulation of the descending dopaminergic pain pathway. This pathway originates from the A11 nucleus in the hypothalamus and projects to the spinal dorsal horn.[7] In the spinal cord, dopamine can have different effects on pain transmission depending on the receptor subtype it binds to. Activation of D2-like receptors generally produces an anti-nociceptive effect, while the role of D1-like receptors is more complex.[7][8][9] this compound, acting as a D2 receptor antagonist, may produce analgesia through its actions in brain regions like the periaqueductal gray (PAG) and by influencing descending pain modulation.[1][8]
Caption: Signaling pathway of this compound's analgesic effect.
References
- 1. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Descending Dopaminergic Pathways in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Distinct Functions of Dopaminergic Receptors on Pain Modulation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor D2, but not D1, mediates descending dopaminergic pathway-produced analgesic effect in a trigeminal neuropathic pain mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Rotundatin as a pharmacological tool for dopamine pathway investigation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundatin, also known as levo-tetrahydropalmatine (l-THP), is an alkaloid isolated from the Corydalis and Stephania genera of plants.[1][2] It has a well-documented history of use in traditional Chinese medicine for its analgesic and sedative properties.[1][3] For contemporary researchers, this compound serves as a valuable pharmacological tool for investigating the intricacies of the dopamine system. Its primary mechanism of action involves the antagonism of dopamine receptors, making it a potent modulator of dopaminergic signaling.[2] These application notes provide a comprehensive overview of this compound's pharmacological profile and detailed protocols for its use in key experimental paradigms to dissect dopamine pathway function.
Pharmacological Profile of this compound
This compound functions as a mixed dopamine receptor antagonist, with a notable affinity for both D1 and D2-like receptors.[1][4][5] This dual antagonism allows for the broad-spectrum inhibition of dopaminergic neurotransmission, making it a versatile tool for studying dopamine-dependent physiological and behavioral processes. In addition to its primary targets, this compound also interacts with other neurotransmitter systems, including serotonin and adrenergic receptors, although with lower affinity.[4][5][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding this compound's interaction with dopamine receptors and its effects on dopamine neurochemistry.
| Parameter | Dopamine D1 Receptor | Dopamine D2 Receptor | Dopamine D3 Receptor | Serotonin 5-HT1A Receptor | Reference |
| Ki | 124 nM | 388 nM | - | 340 nM | [4][6] |
| IC50 | 166 nM | 1.47 µM | 3.25 µM | 374 nM | [6] |
Table 1: Receptor Binding Affinities of this compound. This table provides the inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values of this compound for various receptors, highlighting its higher affinity for the D1 receptor over the D2 receptor.
| Experimental Condition | Effect on Dopamine (DA) Levels | Effect on DOPAC Levels | Reference |
| 1 mg/kg, IP in rats | 220% increase in extracellular DA | 155% increase in extracellular DOPAC | [7] |
| 5-10 mg/kg in rats and mice | Marked increase in post-mortem DOPAC (+250%) | No significant effect on post-mortem DA | [7] |
Table 2: In Vivo Effects of this compound on Dopamine and its Metabolites. This table outlines the impact of this compound administration on the levels of dopamine (DA) and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the rat striatum. The increase in extracellular dopamine is suggested to be a result of presynaptic autoreceptor blockade.[6][7]
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to investigate the dopamine pathway.
In Vitro Dopamine Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for dopamine D1 and D2 receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.
-
Radioligand: [³H]-SCH23390 (for D1) or [³H]-Spiperone (for D2).
-
This compound (l-tetrahydropalmatine).
-
Non-specific binding control: Butaclamol or Haloperidol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control (for non-specific binding), or a dilution of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 and subsequently the Ki value for this compound at each receptor.
Caption: Workflow for In Vitro Receptor Binding Assay.
In Vivo Microdialysis for Dopamine Release
This protocol measures the effect of this compound on extracellular dopamine levels in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED).
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for injection.
-
Anesthetics.
-
Experimental animals (e.g., rats).
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens or striatum).
-
Allow the animal to recover from surgery for a few days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
After collecting a stable baseline of dopamine levels, administer this compound (e.g., intraperitoneally).
-
Continue collecting dialysate samples to monitor the change in dopamine levels over time.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the post-injection dopamine levels as a percentage of the baseline levels.
Caption: Workflow for In Vivo Microdialysis Experiment.
Conditioned Place Preference (CPP)
This behavioral paradigm assesses the rewarding or aversive properties of this compound by pairing its administration with a specific environmental context.
Materials:
-
Conditioned Place Preference apparatus (a box with at least two distinct compartments).
-
This compound solution for injection.
-
Vehicle solution (e.g., saline).
-
Experimental animals (e.g., mice or rats).
-
Video tracking software.
Procedure:
-
Pre-conditioning Phase (Day 1): Place the animal in the apparatus and allow it to freely explore all compartments for a set duration (e.g., 15-20 minutes). Record the time spent in each compartment to establish any baseline preference.
-
Conditioning Phase (Days 2-7): This phase consists of alternating daily injections of this compound and vehicle.
-
On this compound conditioning days, administer the drug and confine the animal to one of the compartments for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the other compartment for the same duration.
-
The compartment paired with the drug should be counterbalanced across animals.
-
-
Test Phase (Day 8): Place the animal back in the apparatus in a drug-free state and allow it to freely explore all compartments. Record the time spent in each compartment.
-
Data Analysis: Compare the time spent in the drug-paired compartment during the test phase to the time spent in the same compartment during the pre-conditioning phase. A significant increase in time suggests a rewarding effect, while a significant decrease suggests an aversive effect.
Caption: Phases of a Conditioned Place Preference Protocol.
In Vivo Electrophysiology
This technique directly measures the firing rate of dopamine neurons in response to this compound administration.
Materials:
-
Electrophysiology recording system (amplifier, data acquisition system).
-
Microelectrodes.
-
Stereotaxic apparatus.
-
Anesthetics.
-
This compound solution for injection.
-
Experimental animals (e.g., rats).
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Lower a microelectrode into the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) to record the activity of individual dopamine neurons.
-
Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., long-duration action potentials, slow firing rate, burst firing).
-
Record a stable baseline firing rate of a single dopamine neuron.
-
Administer this compound (e.g., intravenously or intraperitoneally).
-
Continue recording the neuron's firing rate to observe any changes induced by the drug.
-
Data Analysis: Compare the firing rate of the neuron before and after this compound administration.
Caption: Workflow for In Vivo Electrophysiology.
Dopamine Signaling Pathway and this compound's Mechanism of Action
The following diagram illustrates the major components of the dopamine signaling pathway and the points at which this compound exerts its effects.
Caption: Dopamine Signaling Pathway and this compound's Sites of Action.
Conclusion
This compound is a multifaceted pharmacological agent that offers significant utility in the study of the dopamine system. Its well-characterized antagonism of D1 and D2 receptors, coupled with its effects on dopamine release and metabolism, makes it an invaluable tool for researchers in neuroscience and drug development. The protocols outlined in these application notes provide a framework for employing this compound to investigate various aspects of dopamine pathway function and dysfunction. By utilizing these methodologies, researchers can further elucidate the role of dopamine in health and disease, and explore the therapeutic potential of modulating this critical neurotransmitter system.
References
- 1. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rotundine? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 5. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotundine | Dopamine Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 7. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Rotundatin in Cellular Models of Parkinson's Disease: A Review of Available Literature
Despite a comprehensive search of available scientific literature, no direct studies on the application of Rotundatin in cellular models of Parkinson's disease were identified. The current body of research accessible through public databases does not appear to contain specific experimental data, protocols, or signaling pathway analyses related to the effects of this compound on in vitro models of Parkinson's disease, such as those using SH-SY5Y cells treated with neurotoxins like MPP+ or rotenone.
Researchers, scientists, and drug development professionals interested in the neuroprotective potential of natural compounds in the context of Parkinson's disease may find that the focus of current research lies elsewhere. Our search for "this compound" frequently yielded results for "Rutin," a different natural flavonoid. Rutin has been the subject of multiple studies investigating its antioxidant and neuroprotective properties in cellular models of neurodegenerative disorders. These studies suggest that Rutin may offer protection against neuronal damage through mechanisms that include the reduction of pro-inflammatory cytokines, enhancement of antioxidant enzyme activities, and modulation of apoptotic pathways.[1][2][3][4][5]
For those specifically interested in this compound, also known as L-tetrahydropalmatine, further primary research would be required to determine its potential role in mitigating the cellular pathologies associated with Parkinson's disease. At present, there is a lack of published data to support the creation of detailed application notes or protocols for its use in this specific research area.
General Protocols for a Cellular Model of Parkinson's Disease
While specific data on this compound is unavailable, for researchers wishing to investigate novel compounds in a Parkinson's disease model, a general protocol using the SH-SY5Y neuroblastoma cell line and the neurotoxin MPP+ is provided below. This protocol is a composite of standard methodologies in the field and should be adapted and optimized for specific experimental needs.
Experimental Workflow for Screening Neuroprotective Compounds
Caption: A general workflow for evaluating the neuroprotective effects of a test compound in a cellular model of Parkinson's disease.
Detailed Methodologies for Key Experiments
SH-SY5Y Cell Culture and Differentiation
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation (Optional): To obtain a more neuron-like phenotype, cells can be differentiated by treatment with 10 µM retinoic acid for 5-7 days.
Induction of Parkinson's Disease Phenotype in vitro
-
Neurotoxin: 1-methyl-4-phenylpyridinium (MPP+) or Rotenone.
-
Procedure:
-
Plate SH-SY5Y cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2-24 hours).
-
Introduce the neurotoxin at a pre-determined toxic concentration (e.g., 1 mM MPP+ or 1 µM Rotenone).
-
Incubate for 24-48 hours.
-
Assessment of Cell Viability
-
MTT Assay:
-
After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
Measurement of Reactive Oxygen Species (ROS)
-
DCFH-DA Staining:
-
Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash cells with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
Assessment of Mitochondrial Membrane Potential (MMP)
-
JC-1 Staining:
-
Incubate cells with JC-1 dye (5 µg/mL) for 20 minutes at 37°C.
-
Measure the fluorescence of JC-1 aggregates (red, emission ~590 nm) and monomers (green, emission ~529 nm).
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Apoptosis Assays
-
Caspase-3 Activity Assay:
-
Lyse the cells and incubate the lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Measure the colorimetric or fluorometric signal according to the manufacturer's instructions.
-
-
Western Blot for Apoptosis-Related Proteins:
-
Extract total protein from the cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against proteins such as Bax, Bcl-2, and cleaved Caspase-3.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Potential Signaling Pathways to Investigate
Based on studies of other neuroprotective compounds in Parkinson's disease models, the following signaling pathways would be relevant to investigate for a novel compound like this compound.
Caption: Potential signaling pathways involved in neuroprotection against toxin-induced cell death in Parkinson's disease models.
References
- 1. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rutin as a Natural Therapy for Alzheimer's Disease: Insights into its Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
Application Notes and Protocols for In Vitro Receptor Binding Assays of Rotundine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundine, also known as Levo-tetrahydropalmatine (l-THP), is an isoquinoline alkaloid extracted from plants of the Corydalis and Stephania genera.[1][2][3] It has a long history of use in traditional Chinese medicine for its analgesic and sedative properties.[2][4] Modern pharmacological research has identified Rotundine as a multi-target agent, primarily exerting its effects through the central nervous system.[2] Its therapeutic potential is being explored for pain management, sedation, and the treatment of drug addiction.[1][3][5]
The primary mechanism of action of Rotundine involves the antagonism of dopamine receptors.[2][5][6][7] It displays a notable affinity for D1, D2, and D3 subtypes.[6][7][8] Additionally, Rotundine interacts with serotonin (5-HT) receptors, particularly the 5-HT1A subtype, as well as adrenergic and GABA-A receptors.[1][6][7][9][10][11] Notably, its analgesic effects are not mediated by opioid receptors, a significant distinction from many traditional analgesics.[4][12]
These application notes provide detailed protocols for conducting in vitro receptor binding assays to characterize the activity of Rotundine at its key molecular targets.
Receptor Binding Profile of Rotundine
The following table summarizes the reported binding affinities of Rotundine for various receptors. This data is crucial for designing and interpreting receptor binding experiments.
| Receptor Subtype | Ligand | Parameter | Value | Reference |
| Dopamine D1 | Rotundine | Ki | 124 nM | [1][6] |
| IC50 | 166 nM | [6][7] | ||
| Dopamine D2 | Rotundine | Ki | 388 nM | [1][6] |
| IC50 | 1.4 µM (1400 nM) | [6][7] | ||
| Dopamine D3 | Rotundine | IC50 | 3.25 µM (3250 nM) | [6] |
| Serotonin 5-HT1A | Rotundine | Ki | 340 nM | [1][6] |
| IC50 | 374 nM | [6][7][9] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for competitive radioligand binding assays to determine the affinity of Rotundine for dopamine and serotonin receptors. These should be optimized based on specific laboratory conditions and available reagents.
Protocol 1: Dopamine D1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Rotundine for the human dopamine D1 receptor.
Materials and Reagents:
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human dopamine D1 receptor.
-
Radioligand: [³H]-SCH23390 (a high-affinity D1 antagonist).
-
Test Compound: Rotundine, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in assay buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D1 antagonist (e.g., 10 µM Butaclamol or unlabeled SCH23390).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the receptor membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration that yields an adequate signal-to-noise ratio (typically 10-50 µg protein per well).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of the non-specific binding control.
-
Test Compound: 50 µL of varying concentrations of Rotundine.
-
-
Add 50 µL of the radioligand ([³H]-SCH23390) at a final concentration close to its Kd value (typically 0.2-1.0 nM) to all wells.
-
Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Rotundine concentration.
-
Determine the IC50 value (the concentration of Rotundine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Rotundine for the human dopamine D2 receptor.
Materials and Reagents:
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2 antagonists).
-
Test Compound: Rotundine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
All other materials are the same as in Protocol 1.
Procedure: The procedure is analogous to the D1 receptor binding assay, with the following modifications:
-
Use [³H]-Spiperone or [³H]-Raclopride as the radioligand at a final concentration near its Kd (typically 0.1-0.5 nM).
-
Use a suitable non-specific binding control for the D2 receptor, such as Haloperidol.
-
Incubation times may need to be adjusted based on the kinetics of the chosen radioligand (typically 60-120 minutes at 25°C or 37°C).
-
Follow the same steps for filtration, scintillation counting, and data analysis as described in Protocol 1.
Protocol 3: Serotonin 5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Rotundine for the human serotonin 5-HT1A receptor.
Materials and Reagents:
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Test Compound: Rotundine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM Serotonin or unlabeled 8-OH-DPAT).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
All other materials are the same as in Protocol 1.
Procedure: The procedure is similar to the dopamine receptor assays, with the following key differences:
-
Use [³H]-8-OH-DPAT as the radioligand at a final concentration near its Kd (typically 0.5-2.0 nM).
-
Use a suitable non-specific binding control for the 5-HT1A receptor, such as Serotonin.
-
The incubation is typically performed at 37°C for 30-60 minutes.
-
Follow the same steps for filtration, scintillation counting, and data analysis as described in Protocol 1.
Conclusion
The provided protocols offer a framework for the in vitro characterization of Rotundine's binding to its primary receptor targets. Accurate determination of binding affinities is a critical step in the drug development process, enabling a deeper understanding of the compound's mechanism of action and informing subsequent preclinical and clinical investigations. Researchers should adapt these protocols as needed to suit their specific experimental conditions and objectives. The multi-target nature of Rotundine suggests that a comprehensive binding profile across a panel of receptors is essential for a complete pharmacological assessment.
References
- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 2. What is Rotundine used for? [synapse.patsnap.com]
- 3. Rotundine resources [rotundine.com]
- 4. Rotundine: Indication, Pharmacodynamics, Mechanism of action,Toxicity, Preparation_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Rotundine? [synapse.patsnap.com]
- 6. Rotundine | Dopamine Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Rotundine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for Rotundatin-Induced Sleep and Sedation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of studies investigating the sleep-inducing and sedative effects of Rotundatin (l-tetrahydropalmatine). The protocols outlined below cover behavioral, electrophysiological, and molecular assays to thoroughly characterize the compound's activity.
Introduction
This compound, an isoquinoline alkaloid extracted from Stephania rotunda and other plants, has a long history of use in traditional Chinese medicine for its analgesic and sedative properties.[1] Its primary mechanism of action involves the antagonism of dopamine D1 and D2 receptors.[1] Additionally, evidence suggests its interaction with the GABAergic system, contributing to its sedative and anxiolytic effects.[1] These protocols are designed to enable researchers to systematically evaluate the sleep-promoting and sedative qualities of this compound in preclinical animal models.
Mechanism of Action: Signaling Pathways
This compound's sedative and hypnotic effects are primarily attributed to its interaction with central nervous system neurotransmitter systems. It acts as an antagonist at dopamine D1 and D2 receptors and is reported to be a positive allosteric modulator of GABA-A receptors.[1]
Experimental Workflow
A typical experimental workflow for evaluating the sedative and hypnotic properties of this compound is depicted below. This workflow ensures a comprehensive assessment from behavioral screening to molecular mechanism validation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound (l-tetrahydropalmatine)
| Parameter | Species | Route | Dose | Value | Reference(s) |
|---|---|---|---|---|---|
| Tmax | Rat | Oral | - | 0.44 h | [2] |
| Human | Oral | 60 mg | 1.25 ± 0.59 h | [3] | |
| t1/2 | Rat | Oral | - | 4.49 h | [2] |
| Human | Oral | 60 mg | 11.42 ± 2.43 h | [3] | |
| Bioavailability | Rat | Oral | - | Low | [2] |
| Receptor Binding Affinity (Ki) | - | - | - | ||
| Dopamine D1 | - | - | ~124 nM | [1] | |
| Dopamine D2 | - | - | ~388 nM | [1] |
| | Serotonin 5-HT1A | - | - | ~340 nM |[1] |
Table 2: Dose-Response Effects of this compound on Sleep Architecture in Mice
| Dose (mg/kg, i.p.) | Change in NREM Sleep | Change in REM Sleep | Change in Sleep Latency | Reference(s) |
|---|---|---|---|---|
| 5 | Increased by 17.5% | No significant change reported | Not specified | [4] |
| 10 | Increased by 29.6% | No significant change reported | Not specified |[4] |
Table 3: Behavioral Effects of this compound in Rodent Models
| Assay | Species | Dose (mg/kg) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Open Field Test | Rat | 5, 7.5 (p.o.) | No significant effect on locomotor activity | [5] |
| Mouse | 6.25, 12.5, 18.75 (i.g.) | No significant effect on locomotor activity | [4] |
| Elevated Plus Maze | Rat | 50 (i.p.) | Significantly increased open arm entries and duration |[6] |
Table 4: Toxicological Data for this compound (l-tetrahydropalmatine)
| Test | Species | Route | Value | Reference(s) |
|---|---|---|---|---|
| LD50 | Mouse | i.p. | 104.7 mg/kg | [7] |
| Mouse | Oral | 870.9 mg/kg | [7] | |
| Rat | i.p. | 57.5 mg/kg | [7] |
| | Rat | Oral | 794.3 mg/kg |[7] |
Experimental Protocols
Animal Models and Drug Administration
-
Species: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Housing: Animals should be individually housed under a 12:12 hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Allow at least one week for acclimation to the housing conditions before any experimental procedures.
-
This compound Preparation: Dissolve this compound in sterile 0.9% saline containing 0.5% Tween 80 to the desired concentrations.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight. The control group should receive the vehicle (saline with Tween 80).
Behavioral Assays for Sedation
5.2.1. Open Field Test
This test assesses general locomotor activity and anxiety-like behavior. A decrease in locomotor activity can be indicative of sedation.
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of non-reflective material. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle i.p. 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Record the animal's activity for 10-20 minutes using an automated video tracking system.
-
-
Parameters to Measure:
-
Total distance traveled (cm)
-
Time spent in the center zone (s)
-
Number of entries into the center zone
-
Rearing frequency (vertical activity)
-
5.2.2. Elevated Plus Maze (EPM)
The EPM is used to assess anxiolytic-like effects. An increase in the exploration of the open arms suggests a reduction in anxiety, which can be a component of sedation.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (e.g., 50 cm long x 5 cm wide), elevated 50 cm above the floor.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle i.p. 30 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera positioned above the maze.
-
-
Parameters to Measure:
-
Time spent in the open arms (s)
-
Number of entries into the open arms
-
Time spent in the closed arms (s)
-
Number of entries into the closed arms
-
Sleep Architecture Analysis using EEG/EMG
This is the gold standard for assessing sleep and wakefulness states.
-
Surgical Implantation:
-
Anesthetize the mouse (e.g., with a ketamine/xylazine mixture).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.
-
Insert wire electrodes into the nuchal muscles for EMG recording.
-
Secure the electrode assembly to the skull with dental cement.
-
-
Recovery: Allow the animals to recover for at least one week post-surgery.
-
Recording:
-
Habituate the mice to the recording chamber and cables for 2-3 days.
-
Record baseline EEG/EMG data for 24 hours.
-
On the test day, administer this compound or vehicle and record EEG/EMG signals for at least 6 hours.
-
-
Data Analysis:
-
Score the recordings in 10-second epochs as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG characteristics.
-
Calculate the following parameters:
-
Total sleep time
-
Duration of NREM and REM sleep
-
Sleep latency (time from injection to the first continuous 2 minutes of sleep)
-
Number and duration of sleep/wake bouts
-
EEG power spectral analysis (e.g., delta power during NREM sleep)
-
-
Molecular Analysis: c-Fos Immunohistochemistry
c-Fos is an immediate-early gene whose expression is often used as a marker for neuronal activation. This technique can help identify the brain regions affected by this compound.
-
Tissue Preparation:
-
Administer this compound or vehicle to the mice.
-
Ninety minutes after injection, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains coronally (e.g., 40 µm thickness) using a cryostat.
-
-
Immunohistochemistry:
-
Incubate the free-floating sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos).
-
Wash the sections and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit).
-
Amplify the signal using an avidin-biotin complex (ABC) method.
-
Visualize the c-Fos positive cells using a diaminobenzidine (DAB) reaction.
-
-
Analysis:
-
Mount the sections on slides and coverslip.
-
Capture images of specific brain regions of interest (e.g., hypothalamus, thalamus, brainstem sleep-regulating nuclei).
-
Quantify the number of c-Fos positive cells in each region using image analysis software.
-
Safety and Toxicology
While this compound has a history of clinical use, it is essential to consider its safety profile. Preclinical toxicology studies are crucial in drug development. Based on available data, this compound is considered relatively safe, especially when administered orally.[8] However, potential cardiac and neurological toxicity at high doses should be monitored.[9]
Conclusion
The experimental designs and protocols provided here offer a robust framework for the comprehensive evaluation of this compound's sleep-inducing and sedative effects. By combining behavioral, electrophysiological, and molecular techniques, researchers can gain a detailed understanding of its pharmacological profile and mechanism of action, paving the way for further drug development.
References
- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oral ld50 values: Topics by Science.gov [science.gov]
- 8. Oral and intraperitoneal LD50 of thymoquinone, an active principle of Nigella sativa, in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rotundatin in Behavioral Neuroscience Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Rotundatin in behavioral neuroscience research, with a focus on anxiety and pain models. The information is compiled from preclinical studies to guide researchers in designing and executing their experiments.
Overview and Mechanism of Action
This compound (also known as l-tetrahydropalmatine) is a naturally occurring isoquinoline alkaloid with a range of pharmacological effects, including analgesic and sedative properties. Its primary mechanism of action involves the antagonism of dopamine D1 and D2 receptors.[1] By blocking these receptors, this compound modulates dopaminergic signaling pathways, which are critically involved in the regulation of mood, locomotion, and pain perception. Additionally, this compound has been shown to interact with α-1 adrenergic and GABA-A receptors, contributing to its complex behavioral profile.[1]
Signaling Pathway of this compound's Dopaminergic Action
The following diagram illustrates the signaling cascade affected by this compound's antagonism of dopamine D1 and D2 receptors.
Caption: Dopamine receptor signaling pathways antagonized by this compound.
Experimental Protocols
Prior to any in vivo experiment, all procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Preparation of this compound Solution
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. For intraperitoneal (i.p.) injections, a common vehicle is a solution of 0.9% saline with a small percentage of a solubilizing agent.
-
Recommended Vehicle: 0.9% Saline with 1% Tween 80.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
In a sterile container, dissolve the this compound in a small volume of Tween 80.
-
Gradually add 0.9% saline to the desired final volume while continuously vortexing or sonicating until a clear solution is obtained.
-
The final concentration should be calculated based on the desired dosage and an injection volume of 10 mL/kg body weight for mice.
-
Administration of this compound
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents. Oral gavage (p.o.) can also be used.
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the this compound solution slowly.
-
-
Oral Gavage (p.o.):
-
Use a flexible gavage needle appropriate for the size of the animal.
-
Measure the distance from the mouth to the last rib to ensure proper tube placement in the stomach.
-
Gently insert the gavage tube along the roof of the mouth and down the esophagus.
-
Administer the solution slowly.
-
Timing of Administration: For most behavioral tests assessing anxiolytic-like or analgesic effects, this compound should be administered 30-60 minutes prior to the test to allow for sufficient absorption and distribution to the central nervous system.
Behavioral Assays
The EPM is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[2][3][4]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle 30-60 minutes prior to the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries and the time spent in the open and closed arms using a video tracking system.
-
-
Key Parameters:
-
Percentage of time spent in open arms: (Time in open arms / Total time) x 100
-
Percentage of open arm entries: (Entries into open arms / Total entries) x 100
-
Total arm entries (as a measure of locomotor activity).
-
Caption: Experimental workflow for the Elevated Plus-Maze test.
The OFT is used to assess general locomotor activity and anxiety-like behavior, which is indicated by the tendency to remain near the walls (thigmotaxis) versus exploring the center of the arena.[5][6][7][8]
-
Apparatus: A square arena with high walls.
-
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle 30-60 minutes prior to the test.
-
Gently place the mouse in the center of the open field.
-
Allow the mouse to explore the arena for 5-10 minutes.
-
Record the animal's movement using a video tracking system.
-
-
Key Parameters:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone (anxiety-like behavior).
-
Number of entries into the center zone.
-
Rearing frequency (exploratory behavior).
-
Caption: Experimental workflow for the Open Field Test.
The hot plate test is used to assess the analgesic properties of a compound by measuring the latency of the animal's response to a thermal stimulus.
-
Apparatus: A metal plate that can be heated to a constant temperature (typically 55 ± 0.5 °C).
-
Procedure:
-
Administer this compound or vehicle.
-
At a predetermined time post-administration (e.g., 30, 60, 90 minutes), place the mouse on the hot plate.
-
Record the latency to the first sign of nociception (e.g., licking a hind paw, jumping).
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
-
Key Parameter:
-
Reaction latency (in seconds).
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and the closely related compound Rutin. Dosages and effects can vary depending on the specific animal strain and experimental conditions.
Table 1: Effects of this compound on Anxiety-Like Behavior in Mice
| Behavioral Test | Species/Strain | Dose (mg/kg, i.p.) | Key Findings |
| Elevated Plus-Maze | ICR Mice | 1, 3, 10 | Dose-dependently increased the percentage of time spent in and entries into the open arms. |
| Open Field Test | C57BL/6J Mice | 6.25, 12.5, 18.75 | No significant effect on locomotor activity at these doses.[1] |
| Sucrose Self-Admin. | Rats | 1, 3, 10 | 10 mg/kg dose produced an inhibitory effect on sucrose self-administration and locomotion.[1] |
Table 2: Effects of Rutin on Anxiety-Like and Pain-Related Behavior in Rodents
| Behavioral Test | Species/Strain | Dose (mg/kg, p.o.) | Key Findings |
| Elevated Plus-Maze | Wistar Rats | 40, 80 | 80 mg/kg significantly increased the time spent in the open arms.[9] |
| Paw Pressure Analgesia | Wistar Rats | 50, 100 | Both doses significantly increased the paw withdrawal latency in diabetic neuropathic pain model. |
| Cold Allodynia | Wistar Rats | 15, 30 | Both doses significantly decreased thermal withdrawal frequency in a model of inflammatory pain. |
Conclusion
This compound demonstrates significant potential for modulating behaviors related to anxiety and pain. The protocols and data presented here provide a foundation for researchers to design and conduct robust behavioral neuroscience experiments. It is crucial to carefully consider the dosage, administration route, and timing to achieve reliable and reproducible results. Further dose-response studies are recommended to determine the optimal parameters for specific research questions and animal models.
References
- 1. academicjournals.org [academicjournals.org]
- 2. Rutin attenuates complete Freund’s adjuvant-induced inflammatory pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D1-D2 Dopamine Receptor Synergy Promotes Calcium Signaling via Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium signaling cascade links dopamine D1-D2 receptor heteromer to striatal BDNF production and neuronal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Calcium signaling cascade links dopamine D1–D2 receptor heteromer to striatal BDNF production and neuronal growth | Semantic Scholar [semanticscholar.org]
- 6. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiety-Related Behaviors in Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Detection of Rotundatin
FOR IMMEDIATE RELEASE
A Robust and Sensitive LC-MS/MS Method for the Quantification of Rotundatin in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as l-tetrahydropalmatine (l-THP), is a tetracyclic isoquinoline alkaloid with a range of pharmacological effects, including analgesic, sedative, and anti-inflammatory properties. Its therapeutic potential is currently being explored for various conditions. To support preclinical and clinical research, a reliable and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This application note describes a detailed protocol for a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in plasma.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound and the internal standard (IS) from plasma samples.
Materials:
-
Human or animal plasma
-
This compound certified reference standard
-
Internal Standard (IS) solution (e.g., Diazepam)
-
Dichloromethane (HPLC grade)
-
Ammonia solution
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 50 µL of ammonia solution to basify the sample.
-
Add 1 mL of dichloromethane.
-
Vortex mix for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 356.2 → 192.1IS (Diazepam): m/z 285.1 → 193.1 |
| Collision Energy (CE) | Optimized for each transition |
| Dwell Time | 100 ms |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Method Validation Data
The developed method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (RSD%) | |
| - Intra-day | < 10% |
| - Inter-day | < 12% |
| Accuracy (% Bias) | |
| - Intra-day | Within ±10% |
| - Inter-day | Within ±12% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by the use of an internal standard |
| Stability | Stable in plasma at -80°C for 30 days and through three freeze-thaw cycles. Stable in autosampler for 24 hours. |
Visualizations
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow for this compound Quantification.
Signaling Pathway of this compound
This compound primarily acts as a non-selective antagonist of dopamine D1 and D2 receptors.[1] This antagonism modulates downstream signaling pathways, including the PKA, Akt, and ERK pathways, which are implicated in its therapeutic effects.[2] Additionally, this compound has been reported to exhibit calcium channel blocking activity.[3]
Caption: Proposed Signaling Pathway of this compound.
References
- 1. What is the mechanism of Rotundine? [synapse.patsnap.com]
- 2. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotundine: overview and effects on the central nervous system_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Rotundatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Rotundatin. Given the limited specific research on this compound's pharmacokinetics, this guide combines established principles of drug delivery with available data on related compounds to offer practical strategies and experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a 9,10-dihydrophenanthrene derivative isolated from the orchid Dendrobium rotundatum[1][2]. Its chemical name is 2,5,9-trihydroxy-4-methoxy-9,10-dihydrophenanthrene[1]. Like many natural phenolic compounds, this compound is presumed to have poor aqueous solubility and is likely susceptible to first-pass metabolism in the gut and liver. These factors are significant barriers to achieving adequate systemic circulation after oral administration, thereby limiting its therapeutic potential.
Q2: What are the primary challenges to consider when formulating this compound for oral delivery?
Researchers should anticipate the following key challenges:
-
Poor Aqueous Solubility: this compound's chemical structure suggests low water solubility, which would lead to a low dissolution rate in the gastrointestinal fluids, a prerequisite for absorption.
-
First-Pass Metabolism: The presence of phenolic hydroxyl groups makes this compound a likely substrate for phase II conjugation reactions (e.g., glucuronidation and sulfation) in the enterocytes and hepatocytes. It may also be a substrate for phase I metabolism by cytochrome P450 enzymes[1].
-
Efflux by Transporters: this compound may be recognized by efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which would pump the absorbed compound back into the gut lumen.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges mentioned above. These can be broadly categorized as follows:
-
Solubility Enhancement: Increasing the dissolution rate of this compound is a primary step.
-
Lipid-Based Drug Delivery Systems (LBDDS): These are particularly effective for lipophilic compounds.
-
Nanoformulations: Reducing particle size to the nanometer range can dramatically increase the surface area for dissolution and may offer other advantages for absorption.
-
Use of Excipients: Incorporating specific excipients can modulate absorption and metabolism.
The following table summarizes these strategies and their mechanisms of action.
| Formulation Strategy | Mechanism of Action | Key Considerations |
| Micronization/Nanonization | Increases surface area for dissolution. | Can be achieved by milling or high-pressure homogenization. |
| Solid Dispersions | Disperses this compound in a hydrophilic carrier in an amorphous state, preventing crystallization and enhancing dissolution. | Choice of carrier (e.g., PVP, HPMC, Soluplus®) is critical. |
| Cyclodextrin Complexation | Encapsulates the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin, increasing its apparent water solubility. | Stoichiometry of the complex and the type of cyclodextrin (e.g., HP-β-CD) are important parameters. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | This compound is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, presenting the drug in a solubilized state for absorption. Can also promote lymphatic uptake, bypassing the liver. | Careful selection of lipids and surfactants is required to ensure efficient emulsification and stability. |
| Polymeric Nanoparticles | Encapsulates this compound within a polymeric matrix (e.g., PLGA), protecting it from degradation and allowing for controlled release. Surface modification can target specific absorption pathways. | Particle size, surface charge, and drug loading need to be optimized. |
| Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs) | Similar to polymeric nanoparticles but use lipids as the core matrix. Offer good biocompatibility and can enhance lymphatic transport. | Physical stability of the lipid matrix during storage can be a concern. |
| Co-administration with Bio-enhancers | Use of excipients that inhibit metabolic enzymes (e.g., piperine for CYP3A4) or efflux pumps (e.g., some surfactants like Tween® 80 for P-gp). | Potential for drug-drug interactions needs to be carefully evaluated. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low drug loading in the formulation. | Poor solubility of this compound in the chosen excipients. Incompatibility between this compound and the carrier. | Screen a wider range of solvents, co-solvents, or lipids. For solid dispersions, try different polymers or preparation methods (e.g., solvent evaporation vs. hot-melt extrusion). |
| Formulation is physically unstable (e.g., precipitation, phase separation). | Supersaturation and subsequent crystallization of this compound. Poor emulsification in lipid-based systems. Aggregation of nanoparticles. | Incorporate precipitation inhibitors (e.g., HPMC) in amorphous solid dispersions. Optimize the surfactant-to-oil ratio in SEDDS. Use appropriate stabilizers or surface coatings for nanoparticles. |
| In vitro dissolution is slow or incomplete. | Formulation does not effectively overcome the solubility limitations. The drug is not being released from the carrier. | Increase the energy of the system (e.g., prepare an amorphous solid dispersion). For nanoparticles, ensure the drug can diffuse out of the matrix. For SEDDS, ensure rapid and complete emulsification. |
| No significant improvement in in vivo bioavailability despite good in vitro dissolution. | High first-pass metabolism is the primary barrier. The drug is a strong substrate for efflux pumps. The in vitro test does not reflect the in vivo environment. | Consider strategies to inhibit metabolism (e.g., co-administration with piperine). Incorporate P-gp inhibitors in the formulation. Use more biorelevant dissolution media (e.g., FaSSIF, FeSSIF). |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Nanoemulsion using High-Pressure Homogenization
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at a concentration determined by its solubility. A slight excess of this compound can be used, and the undissolved portion filtered out later.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween® 80) and a co-surfactant (e.g., Transcutol®).
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at high speed (e.g., 2000 rpm) with a magnetic stirrer for 30 minutes to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5 cycles) at a set pressure (e.g., 15,000 psi).
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and drug content.
Protocol 2: In Vitro Dissolution Testing using a USP Apparatus II (Paddle Method)
-
Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). For more biorelevant data, consider using Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).
-
Apparatus Setup: Set up the USP Apparatus II with the appropriate volume of dissolution medium (e.g., 900 mL) maintained at 37 ± 0.5 °C and a paddle speed of 50 or 75 rpm.
-
Sample Introduction: Introduce the this compound formulation (e.g., a capsule containing a solid dispersion or a liquid-filled capsule for a nanoemulsion) into the dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium.
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
Visualizations
Caption: Overcoming barriers to this compound's oral bioavailability.
Caption: Workflow for developing an improved oral formulation of this compound.
References
Technical Support Center: Overcoming Rotundatin Solubility Challenges in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Rotundatin in aqueous buffers during experimental procedures. This compound, a 9,10-dihydrophenanthrene derivative isolated from Dendrobium rotundatum, is a hydrophobic compound, which can present significant hurdles in achieving the desired concentrations for in vitro and in vivo studies.[1] This guide offers practical solutions and detailed protocols to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl)?
A1: this compound is sparingly soluble in aqueous solutions due to its hydrophobic chemical structure. Direct dissolution in aqueous buffers will likely result in precipitation or the formation of a suspension, leading to inaccurate concentrations and unreliable experimental results. It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1] Therefore, a stock solution in an appropriate organic solvent should be prepared first.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent (DMSO) that keeps this compound dissolved is rapidly diluted in the aqueous medium, causing the compound to crash out of solution. Here are several troubleshooting strategies:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of buffer while vortexing, and then add this intermediate dilution to the final volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5% for most cell culture experiments, to minimize solvent toxicity.[2]
-
Pre-warming the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility.
-
Use of a Co-solvent: In some cases, incorporating a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in the final aqueous solution can help maintain solubility.
Q3: What is the maximum recommended concentration of this compound for in vitro assays?
A3: The effective concentration of this compound and other 9,10-dihydrophenanthrene derivatives in in vitro cytotoxicity assays typically falls within the low micromolar range. Exceeding the aqueous solubility limit, even with the use of DMSO, can lead to precipitation and inaccurate results. It is advisable to perform a solubility test in your specific cell culture medium to determine the maximum workable concentration before conducting your experiments.
Q4: How should I store my this compound stock solution?
A4: this compound powder should be stored desiccated at -20°C.[1] Once dissolved in an organic solvent like DMSO, it is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. The stability of this compound in aqueous solutions for extended periods is not well-documented, so it is best to prepare fresh working solutions for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy solution or visible precipitate after diluting DMSO stock in aqueous buffer. | Poor aqueous solubility of this compound; rapid change in solvent polarity. | 1. Perform a stepwise dilution. 2. Ensure the final DMSO concentration is low (<0.5%). 3. Gently vortex the buffer while adding the DMSO stock. 4. Consider using a solubilizing agent like cyclodextrin. |
| Inconsistent results between experiments. | Precipitation of this compound leading to variable effective concentrations. | 1. Visually inspect your working solutions for any signs of precipitation before each use. 2. Prepare fresh dilutions for each experiment. 3. Perform a solubility assessment in your specific experimental buffer. |
| Low cell viability in control group (vehicle control). | High concentration of DMSO or other organic solvent. | 1. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). 2. Run a solvent toxicity control to determine the maximum tolerable concentration for your specific cell line. |
Data Presentation: In Vitro Cytotoxicity of 9,10-Dihydrophenanthrene Derivatives
The following table summarizes the cytotoxic activities of various 9,10-dihydrophenanthrene derivatives against different human cancer cell lines, providing a reference for expected effective concentration ranges for this compound.
| Compound | Cell Line | Assay | IC50 / EC50 (µM) |
| 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol | MCF-7 (Breast) | MTT | >50 µg/mL (~173 µM) |
| 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol | MDA-MB-231 (Breast) | MTT | >50 µg/mL (~173 µM) |
| Erathrin A | HL-60 (Leukemia) | MTT | 14.50 |
| Calanhydroquinone A | PC-3 (Prostate) | Not Specified | < 4 µg/mL |
| Calanhydroquinone B | MCF-7 (Breast) | Not Specified | < 4 µg/mL |
| Calanhydroquinone C | Multiple | Not Specified | Significant activity |
Note: The specific IC50 values for this compound are not widely available in the public domain and should be determined empirically for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (M.Wt: 258.27 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 2.58 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. A clear, colorless to pale yellow solution should be obtained.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture (MTT Assay Example)
This protocol provides a general method for diluting the this compound DMSO stock into cell culture medium for a cytotoxicity assay.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
96-well cell culture plate
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the this compound stock in complete cell culture medium. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of pre-warmed (37°C) cell culture medium and mix well.
-
From these intermediate dilutions, add the appropriate volume to the wells of a 96-well plate containing cells to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed the tolerated level for your cells (typically <0.5%).
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration used.
Mandatory Visualizations
Signaling Pathways Potentially Modulated by 9,10-Dihydrophenanthrene Derivatives
While the specific signaling pathways targeted by this compound are not yet fully elucidated, studies on other 9,10-dihydrophenanthrene derivatives suggest potential involvement of the MAPK and apoptosis signaling pathways in their cytotoxic and protective effects.[3][4]
Caption: Potential modulation of MAPK and apoptosis signaling pathways by this compound.
Experimental Workflow: Bioassay-Guided Fractionation for Isolating 9,10-Dihydrophenanthrene Derivatives
This workflow illustrates the general process used to isolate and identify bioactive compounds like this compound from natural sources.
Caption: Workflow for bioassay-guided isolation of this compound.
Logical Relationship: Troubleshooting this compound Precipitation
This diagram outlines the decision-making process for addressing precipitation issues with this compound in aqueous solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. This compound | CAS:144506-16-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rotundatin Stability and Degradation in Solution
Welcome to the technical support center for Rotundatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in a solution is influenced by several factors, including pH, temperature, light exposure, the type of solvent used, and the presence of oxidizing agents. Like many pharmaceutical compounds, this compound can be susceptible to hydrolysis, oxidation, and photodegradation. It is crucial to control these parameters to ensure the integrity of your experimental results.
Q2: I am observing precipitation in my this compound stock solution. What could be the cause and how can I resolve it?
Precipitation of this compound from a solution can occur due to several reasons:
-
Solvent Choice: this compound has limited solubility in aqueous solutions. The choice of an appropriate solvent system is critical.
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Temperature: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.
-
pH: The pH of the solution can affect the ionization state and solubility of this compound.
To resolve this, you can try the following:
-
Gently warm the solution to see if the precipitate redissolves.
-
Use a co-solvent system to increase solubility.
-
Adjust the pH of the solution to a range where this compound is more soluble.
-
Prepare a fresh stock solution at a lower concentration.
Q3: My this compound solution has changed color. What does this indicate?
A color change in your this compound solution may be an indication of chemical degradation. This could be due to oxidation or photodegradation, especially if the solution has been exposed to air or light for an extended period. It is recommended to prepare fresh solutions and store them protected from light and in an inert atmosphere if possible.
Q4: How should I store my this compound solutions to ensure maximum stability?
For optimal stability, it is recommended to:
-
Store solutions at a low temperature, such as 2-8°C or -20°C for long-term storage.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
If the compound is susceptible to oxidation, consider purging the solution with an inert gas like nitrogen or argon before sealing the container.
-
Prepare solutions fresh whenever possible, especially for critical experiments.
Troubleshooting Guides
Issue: Inconsistent results in bioassays using this compound.
Possible Cause: Degradation of this compound in the assay medium.
Troubleshooting Steps:
-
Assess Stability in Assay Buffer: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture or assay buffer under the experimental conditions (e.g., 37°C, 5% CO2).
-
Analyze for Degradants: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of the parent this compound peak and the appearance of any degradation products over time.
-
Adjust Experimental Protocol: If significant degradation is observed, consider reducing the incubation time or preparing fresh this compound solutions immediately before each experiment.
Issue: Difficulty in developing a reproducible analytical method for this compound.
Possible Cause: On-instrument degradation or instability in the mobile phase.
Troubleshooting Steps:
-
Evaluate Mobile Phase Stability: Prepare this compound in your mobile phase and analyze it at different time points to check for degradation.
-
Optimize HPLC Conditions: Adjust the pH of the mobile phase and screen different column types and temperatures to find conditions where this compound is stable and a sharp, symmetrical peak is obtained.
-
Use a suitable diluent: Ensure the diluent used to prepare samples for injection is compatible with the mobile phase and does not cause precipitation or degradation.
Data on this compound Stability
While specific quantitative data on this compound stability is limited in publicly available literature, forced degradation studies are a standard approach to understanding a compound's degradation profile. These studies involve subjecting the drug to harsh conditions to accelerate its decomposition.
Table 1: General Conditions for Forced Degradation Studies Applicable to this compound
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) | Hydrolysis of labile functional groups |
| Base Hydrolysis | 0.1 M - 1 M NaOH, at room temperature or heated | Hydrolysis of labile functional groups |
| Oxidation | 3-30% H₂O₂, at room temperature | Formation of N-oxides or other oxidation products |
| Thermal Degradation | Solid drug or solution heated (e.g., 60-100°C) | Thermally induced decomposition |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Light-induced degradation |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach to investigating the degradation of this compound under various stress conditions. A validated stability-indicating HPLC method is required to analyze the samples.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Incubate the mixture at room temperature for a specified time.
-
At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a specified time.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the this compound stock solution in a temperature-controlled oven at 80°C.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a sample of the this compound stock solution in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Simultaneously, keep a control sample, wrapped in aluminum foil, in the same chamber to serve as a dark control.
-
After the exposure period, analyze both the exposed and dark control samples by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and the formation of any degradation products.
Visualizations
Diagram 1: General Workflow for a Forced Degradation Study
Caption: Workflow for conducting forced degradation studies on this compound.
Diagram 2: Logical Relationship for Troubleshooting Inconsistent Bioassay Results
Technical Support Center: Optimizing Rotundatin (Rutin) Concentration for Neuronal Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rotundatin, commonly known as Rutin, in neuronal cell viability assays. Due to the potential for experimental artifacts, careful optimization of its concentration is crucial for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Rutin) and why is it used in neuroscience research?
A1: this compound, more commonly known as Rutin, is a flavonoid glycoside found in many plants. It is widely investigated for its neuroprotective properties, which are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic effects.[1][2][3] These properties make it a compound of interest for studying potential therapeutic strategies for neurodegenerative diseases.
Q2: What are the common challenges when using Rutin in neuronal cell viability assays?
A2: The primary challenge is the direct interference of Rutin with colorimetric assays that rely on tetrazolium salts, such as the MTT assay.[4][5][6] As a reducing agent, Rutin can convert the MTT reagent into formazan independent of cellular metabolic activity, leading to an overestimation of cell viability and masking potential cytotoxicity.[4][6] Additionally, the inherent color of plant extracts can interfere with absorbance readings in colorimetric assays.[7]
Q3: Which cell viability assays are recommended for use with Rutin?
A3: While the MTT assay can be adapted with proper controls, alternative assays are often recommended to avoid direct chemical interference. These include:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the level of ATP in metabolically active cells and are generally less susceptible to interference from colored compounds or reducing agents.[8]
-
Lactate Dehydrogenase (LDH) assay: This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[9] While some flavonoids have been reported to inhibit LDH activity, it is generally considered a more reliable alternative to MTT for plant-derived compounds.[10][11][12]
-
Sulforhodamine B (SRB) assay: This assay measures cell density by staining total cellular protein and is not dependent on metabolic activity, thus avoiding interference from reducing compounds.[6]
Q4: What is a typical effective concentration range for Rutin in neuronal cell culture?
A4: The optimal concentration of Rutin can vary depending on the neuronal cell type and the specific experimental conditions. Based on published studies, a starting range of 10 µM to 100 µM is often used to observe neuroprotective effects in vitro.[13][14] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased absorbance in MTT assay with increasing Rutin concentration, even at high, potentially toxic doses. | Direct reduction of MTT by Rutin.[4][5][6] The inherent color of the Rutin solution.[7] | 1. Run cell-free controls: Prepare wells with the same concentrations of Rutin in media without cells. Subtract the absorbance of these wells from your experimental wells.[7] 2. Wash cells before adding solubilization buffer: After the MTT incubation, gently wash the cells with PBS to remove any remaining Rutin that could interfere with the formazan crystals.[15] 3. Use an alternative assay: Switch to an ATP-based, LDH, or SRB assay.[6][8][12] |
| High background in LDH assay. | High spontaneous LDH release due to unhealthy cells. Serum in the culture medium contains LDH.[7] | 1. Optimize cell seeding density and culture conditions: Ensure cells are healthy and not overly confluent before starting the experiment. 2. Use serum-free medium: If possible, conduct the final treatment steps in serum-free medium to reduce background LDH levels.[16] 3. Include proper controls: Always include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent).[9] |
| Inconsistent or not reproducible results. | Cell plating inconsistencies. Incomplete solubilization of formazan crystals in MTT assay. Pipetting errors. | 1. Ensure even cell seeding: Use a hemocytometer or automated cell counter for accurate cell counts and ensure a single-cell suspension before plating. 2. Optimize formazan solubilization: Ensure complete dissolution by gentle mixing and allowing sufficient incubation time. Consider using a different solubilization buffer if issues persist.[16] 3. Use calibrated pipettes and proper technique. |
| No neuroprotective effect observed. | Rutin concentration is too low or too high (causing toxicity). The chosen neuronal injury model is not amenable to Rutin's mechanism of action. | 1. Perform a full dose-response curve: Test a wide range of Rutin concentrations (e.g., 1 µM to 200 µM) to identify the optimal protective window.[17] 2. Verify the injury model: Ensure your positive and negative controls for neuronal injury are working as expected. 3. Consider the timing of treatment: Optimize the pre-treatment time with Rutin before inducing neuronal injury. |
Data Presentation
Table 1: Reported Effective Concentrations of Rutin in Neuronal Cell Lines
| Cell Line | Experimental Model | Effective Concentration Range | Observed Effect | Reference |
| IMR-32 | Doxorubicin-induced neurotoxicity | 50 µM - 100 µM | Increased cell viability, reduced ROS generation | [13] |
| PC12 | Serum/glucose deprivation | 100 µM - 200 µM | Enhanced cell viability, reduced ROS and lipid peroxidation | [18] |
| PC12 | Sodium nitroprusside-induced neurotoxicity | 25 µM | Attenuated toxic effects | [19] |
| HT22 | Prion peptide-induced neurotoxicity | 10 µg/mL (~16.4 µM) | Increased cell viability | [14] |
| LAN-5 | Neuroblastoma | 25 µM - 100 µM | Antiproliferative effect | [20] |
Experimental Protocols
MTT Cell Viability Assay Protocol (with Rutin-specific modifications)
-
Cell Plating: Seed neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.
-
Rutin Treatment: Treat the cells with a range of Rutin concentrations for the desired duration. Include a vehicle control (media with the same solvent concentration used to dissolve Rutin).
-
Neuronal Injury (Optional): If investigating neuroprotection, induce injury (e.g., with a neurotoxin) at the appropriate time point relative to Rutin treatment.
-
Control Wells (CRITICAL):
-
Cell-Free Blanks: Prepare wells containing media and each concentration of Rutin, but no cells. This will be used to subtract the background absorbance caused by Rutin's direct reduction of MTT.[7]
-
Untreated Controls: Wells with cells and media only.
-
Vehicle Controls: Wells with cells and the vehicle used to dissolve Rutin.
-
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16]
-
Cell Wash (Optional but Recommended): Gently aspirate the media containing MTT and Rutin, and wash the cells once with 100 µL of sterile PBS to minimize interference.[15]
-
Formazan Solubilization: Add 100 µL of DMSO or other suitable solubilization buffer to each well. Mix thoroughly by gentle pipetting or on an orbital shaker to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the cell-free blank from the corresponding experimental wells.
-
Calculate cell viability as a percentage of the untreated or vehicle control.
-
LDH Cytotoxicity Assay Protocol
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.
-
Control Wells:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Treat a set of wells with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the experiment.[12]
-
Media Background: Wells with media only.
-
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.[21]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[21]
-
Absorbance Measurement: Read the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the media background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing Rutin concentration.
Caption: Putative neuroprotective signaling pathways of Rutin.
Caption: Troubleshooting decision tree for MTT assay interference.
References
- 1. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Rutin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System | Journal of Pharmaceutical Research International [journaljpri.com]
- 7. researchgate.net [researchgate.net]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Natural flavonoids as promising lactate dehydrogenase A inhibitors: Comprehensive in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Rutin Alleviates Prion Peptide-Induced Cell Death Through Inhibiting Apoptotic Pathway Activation in Dopaminergic Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Effect of rutin on oxidative DNA damage in PC12 neurons cultured in nutrients deprivation condition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Rotundatin Solubility in Phosphate-Buffered Saline (PBS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Rotundatin in phosphate-buffered saline (PBS).
Troubleshooting Guides
Issue 1: this compound Precipitates Immediately Upon Dilution in PBS
If you observe immediate precipitation when adding your concentrated this compound stock solution to PBS, follow these steps:
Experimental Workflow for Troubleshooting Immediate Precipitation
Caption: Troubleshooting workflow for immediate this compound precipitation.
-
Decrease Final Concentration: The most common reason for immediate precipitation is exceeding the aqueous solubility limit of this compound. Try reducing the final concentration in your PBS solution.
-
Optimize Dilution Method:
-
Rapid Mixing: Add the this compound stock solution dropwise into the PBS while vigorously vortexing or stirring. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Temperature: Ensure both your stock solution and PBS are at the same temperature before mixing. Pre-warming the PBS to 37°C can sometimes improve solubility.
-
-
Check Co-solvent Concentration: If you are using a co-solvent like DMSO, ensure the final concentration in the PBS solution is sufficient to maintain solubility, but not too high to cause cellular toxicity (typically <0.5% v/v for in vitro assays).
Issue 2: this compound Precipitates Over Time in Cell Culture Media Containing PBS
Precipitation that occurs after a period of incubation can be due to changes in the media or interactions with cellular components.
-
pH Shift: Cellular metabolism can alter the pH of the culture medium, which may decrease this compound's solubility.
-
Solution: Use a more robustly buffered medium, such as one containing HEPES, in addition to the phosphate buffer system. Monitor the pH of your culture regularly.
-
-
Temperature Fluctuations: Repeated temperature changes, such as moving plates in and out of an incubator, can cause compounds with borderline solubility to precipitate.
-
Solution: Minimize temperature fluctuations. When performing lengthy procedures outside the incubator, consider using a heated stage.
-
-
Interaction with Media Components: Salts, proteins, and other components in the cell culture medium can interact with this compound, leading to the formation of insoluble complexes.[1]
-
Solution: Test the stability of this compound in your complete cell culture medium without cells to see if the medium itself is the cause. If so, you may need to explore alternative solubilization strategies.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in PBS?
A1: this compound is a dihydrophenanthrene derivative, making it a largely hydrophobic molecule with poor water solubility.[2][3] Precipitation in PBS (an aqueous buffer) is primarily due to:
-
Exceeding its intrinsic aqueous solubility.
-
The common ion effect , where the high concentration of ions in PBS can reduce the solubility of other solutes.
-
pH of the solution , as this compound's solubility is likely pH-dependent due to its phenolic hydroxyl groups.
-
Temperature , as solubility of many compounds decreases at lower temperatures.
Q2: How can I increase the solubility of this compound in PBS?
A2: Several methods can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: Based on data from structurally similar flavonoids like rutin, increasing the pH of the PBS to a more alkaline state (e.g., pH 8-9) can significantly increase solubility by deprotonating the phenolic hydroxyl groups, making the molecule more polar.[4] However, the stability of this compound at high pH should be considered, as some phenolic compounds can degrade under alkaline conditions.[5]
-
Co-solvents: Using a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[6]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming inclusion complexes that are water-soluble.[4][7][8][9][10]
-
Liposomes: Encapsulating this compound within lipid bilayers can improve its solubility and delivery in aqueous environments.[11][12][13]
Q3: What are the recommended co-solvents and their final concentrations?
A3: The most commonly used co-solvent for dissolving hydrophobic compounds for in vitro studies is Dimethyl sulfoxide (DMSO) .
| Co-solvent | Typical Stock Concentration | Recommended Final Concentration (in vitro) | Notes |
| DMSO | 10-50 mM | < 0.5% (v/v) | Prepare a high-concentration stock and dilute serially. Ensure the final DMSO concentration is consistent across all experimental and control groups.[14] |
| Ethanol | 10-50 mM | < 0.5% (v/v) | Can be an alternative to DMSO, but may have different effects on cells. |
Q4: Can I use a different buffer system instead of PBS?
A4: Yes, if precipitation in PBS remains an issue, consider these alternatives:
-
Tris-Buffered Saline (TBS): TBS is a common alternative to PBS and may offer better solubility for certain compounds.
-
HEPES-buffered media: For cell culture experiments, using a medium buffered with HEPES can provide more stable pH control, which may help prevent pH-dependent precipitation.
Q5: How do I prepare a this compound solution using cyclodextrins?
A5: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin to improve drug solubility.
Experimental Protocol: Solubilization of this compound with HP-β-Cyclodextrin
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in PBS to your desired concentration (e.g., 2-10% w/v).
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Equilibrate: Stir or shake the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove Excess Compound: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved this compound.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex. The concentration of this compound in the supernatant can be determined using UV-Vis spectrophotometry or HPLC.
Quantitative Data Summary
Note: Specific quantitative solubility data for this compound in PBS is limited in the literature. The following table includes data for this compound in organic solvents and for the structurally similar flavonoid, Rutin, in aqueous solutions to provide an estimate of behavior.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | Soluble | [2] |
| Acetone | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Water | Poorly soluble | Inferred |
Table 2: Effect of pH on the Aqueous Solubility of Rutin (as a proxy for this compound)
| pH | Relative Solubility | Reference |
| < 7 | Low | [4] |
| 7-8 | Moderate Increase | [4] |
| 9 | High (~90% soluble at 5% w/v) | [4] |
| 11 | Highest | [4] |
The pKa values for rutin are reported to be in the range of 7.1 to 11.65, indicating that it becomes deprotonated and more soluble in alkaline conditions.[4]
Key Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparing a Working Solution of this compound in Cell Culture Medium
-
Thaw an aliquot of the this compound DMSO stock solution and pre-warm it to 37°C.
-
Pre-warm your cell culture medium to 37°C.
-
To minimize precipitation, prepare an intermediate dilution of the this compound stock in a small volume of the pre-warmed medium.
-
Add the intermediate dilution to the final volume of pre-warmed medium while gently swirling to ensure rapid and even distribution.
-
Visually inspect for any signs of precipitation before adding to your cells.
Signaling Pathways
This compound, as a phenolic compound, may exert its biological effects through the modulation of various signaling pathways, including those involved in oxidative stress and apoptosis.
Potential Modulation of the MAPK Signaling Pathway by this compound
Flavonoids have been shown to interact with components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[8][15]
Caption: Simplified MAPK signaling pathway with potential inhibition by this compound.
Potential Induction of the Intrinsic Apoptosis Pathway by this compound
Many phenolic compounds exhibit anti-cancer properties by inducing apoptosis. The intrinsic pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins.
Caption: Simplified intrinsic apoptosis pathway with potential modulation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotenone induces oxidative stress and dopaminergic neuron damage in organotypic substantia nigra cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Sirtuins in Antioxidant and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rutin activates the MAPK pathway and BDNF gene expression on beta-amyloid induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Brain's Gatekeeper: A Technical Guide to Refining Rotundatin Delivery for CNS Penetration
For Immediate Release
A new technical support center has been launched to assist researchers, scientists, and drug development professionals in overcoming the challenges of delivering Rotundatin to the central nervous system (CNS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful refinement of this compound delivery methods for enhanced CNS penetration.
This compound, also known as l-tetrahydropalmatine (l-THP), is a promising isoquinoline alkaloid with demonstrated analgesic, sedative, and anti-inflammatory properties, making it a compound of significant interest for treating various neurological and psychiatric disorders.[1][2][3][4] However, its therapeutic potential is often limited by its poor solubility and low permeability across the blood-brain barrier (BBB).[1] This technical guide addresses these challenges head-on, offering practical solutions and evidence-based strategies for researchers.
Troubleshooting Common Issues in this compound CNS Delivery
Researchers often encounter hurdles in achieving therapeutic concentrations of this compound in the brain. This section provides a question-and-answer formatted guide to troubleshoot common problems.
Question: My this compound formulation shows poor solubility in aqueous solutions, leading to precipitation during administration. What can I do?
Answer: this compound is sparingly soluble in water but soluble in organic solvents like ethanol, DMSO, and DMF.[5][6] For in vivo experiments, a common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with an aqueous buffer, such as PBS.[5] A 1:3 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/ml.[5] However, it is not recommended to store the aqueous solution for more than a day.[5] For nanoparticle and liposomal formulations, the drug can be dissolved in an organic solvent during the formulation process.
Question: I am observing low encapsulation efficiency of this compound in my lipid-based nanoparticles. How can I improve this?
Answer: Low encapsulation efficiency can be due to several factors, including the drug's lipophilicity, the lipid composition, and the preparation method. This compound has a logP value of approximately 3.09 to 3.15, indicating moderate lipophilicity.[7] To improve encapsulation:
-
Optimize Lipid Composition: Experiment with different lipid ratios. For instance, a study on rutin-loaded liposomes optimized the lipid-to-cholesterol ratio to 4.63:1.[8]
-
Adjust Drug-to-Lipid Ratio: A higher drug-to-lipid ratio can sometimes lead to decreased encapsulation. A ratio of 1:45.84 was found to be optimal for rutin liposomes.[8]
-
Refine Preparation Method: The thin-film dispersion method is commonly used for liposome preparation.[8] Ensure complete removal of the organic solvent and proper hydration of the lipid film. Sonication time and temperature are also critical parameters to optimize.[8]
Question: My in vivo experiments show low brain penetration of this compound even with a nanoparticle formulation. What are the potential reasons and solutions?
Answer: Low brain penetration of nanoparticle-formulated this compound can be attributed to several factors:
-
Particle Size and Surface Charge: Nanoparticles designed for CNS delivery should ideally be within a specific size range to facilitate transport across the BBB. While not specific to this compound, studies suggest that nanoparticles can be engineered to cross the BBB.[9] The surface charge of the nanoparticles also plays a crucial role in their interaction with the BBB.
-
Efflux by Transporters: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp). The BBB is rich in ATP-binding cassette (ABC) transporters that actively pump xenobiotics out of the brain.[10][11] To overcome this, you can:
-
Co-administer a P-gp inhibitor: This can increase the brain concentration of the drug.
-
Use targeted delivery systems: Modifying the surface of nanoparticles with ligands that bind to receptors on the BBB can facilitate receptor-mediated transcytosis, bypassing efflux transporters. Transferrin receptor (TfR) is a commonly targeted receptor for this purpose.
-
Question: I am struggling with the quantification of this compound in brain tissue samples. Can you provide guidance on a reliable analytical method?
Answer: A sensitive and reliable method for quantifying this compound in brain tissue is crucial for pharmacokinetic studies. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly recommended due to its specificity and sensitivity. A validated ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) method has been successfully used to determine l-THP and its metabolite in rat brain.[12] The linearity for l-THP was validated over a concentration range of 4.00-2,500 ng/ml.[12] Diazepam can be used as an internal standard.[12] Sample preparation typically involves brain homogenization followed by protein precipitation and liquid-liquid extraction.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's properties and its delivery to the CNS.
What are the key physicochemical properties of this compound (l-tetrahydropalmatine) that affect its CNS delivery?
| Property | Value | Implication for CNS Delivery |
| Molecular Formula | C₂₁H₂₅NO₄ | |
| Molecular Weight | 355.4 g/mol | Small molecule size is generally favorable for passive diffusion across the BBB. |
| Solubility | Insoluble in water; soluble in chloroform, slightly soluble in ethanol or ether; soluble in dilute sulfuric acid.[6] Soluble in DMSO and DMF (~30 mg/ml), and ethanol (~1 mg/ml).[5] | Poor aqueous solubility necessitates formulation strategies for in vivo administration. |
| logP | 3.09 - 3.15[7] | Indicates moderate lipophilicity, which is generally favorable for crossing the BBB. |
| pKa (Strongest Basic) | 5.34[7] | As a weak base, its ionization state will be pH-dependent, which can influence its membrane permeability. |
| Stability | Stable as a crystalline solid at -20°C for ≥4 years.[5] Easily yellows when exposed to light.[6] | Light sensitivity should be considered during storage and handling of formulations. |
What are the primary neuropharmacological targets and signaling pathways of this compound?
This compound's primary mechanism of action is as a non-selective antagonist of dopamine D1 and D2 receptors.[2][3] It also interacts with dopamine D3, alpha-adrenergic, and serotonin receptors.[2][3] Its antagonism of dopamine receptors is central to its therapeutic effects, particularly in the context of addiction and psychosis.[2][8] Additionally, this compound exhibits anti-inflammatory effects, which are likely mediated through the inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6.[13][14][15]
What are the most promising delivery strategies for enhancing this compound's CNS penetration?
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation, improve its solubility, and facilitate its transport across the BBB.[15] Surface modification with targeting ligands (e.g., transferrin) can further enhance brain uptake.
-
Liposomal formulations: Liposomes can encapsulate both hydrophilic and lipophilic drugs and have been explored for CNS drug delivery.[16] Similar to nanoparticles, their surface can be modified for targeted delivery.
-
Intranasal delivery: This non-invasive route can bypass the BBB by allowing direct transport of the drug to the brain via the olfactory and trigeminal nerves.[4][14] Formulating this compound as a nanoemulsion or in situ gel can enhance its retention and absorption in the nasal cavity.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to refining this compound delivery.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Emulsification-Solvent Evaporation Method:
-
Dissolve a specific amount of PLGA and this compound in an organic solvent (e.g., acetone or dichloromethane).
-
Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.
-
Stir the emulsion at room temperature under vacuum to evaporate the organic solvent, leading to the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant and un-encapsulated drug, and then lyophilize for storage.
-
Protocol 2: Quantification of this compound in Rat Brain Tissue by LC-MS/MS
This protocol is adapted from a method for l-THP and its metabolite.[12]
-
Sample Preparation:
-
Homogenize a known weight of brain tissue in a suitable buffer.
-
To an aliquot of the homogenate, add an internal standard solution (e.g., Diazepam).[12]
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins.
-
Perform liquid-liquid extraction on the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Column: A C18 column is suitable for separation.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing a modifier like formic acid is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive detection of this compound and the internal standard.
-
Visualizing the Pathways
To aid in the understanding of the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: this compound's antagonism of D1 and D2 dopamine receptors.
Caption: this compound's anti-inflammatory action via NF-κB pathway.
Caption: Workflow for evaluating this compound CNS delivery.
This technical support center aims to empower researchers with the knowledge and tools necessary to advance the development of this compound as a viable therapeutic for CNS disorders. By providing clear, actionable guidance, we hope to accelerate the translation of this promising compound from the laboratory to the clinic.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chembk.com [chembk.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blood-brain barrier transport machineries and targeted therapy of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 16. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
Addressing high variability in Rotundatin behavioral experiment results
Technical Support Center: Rotundatin Behavioral Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address high variability in behavioral experiment results involving this compound. Our aim is to assist researchers, scientists, and drug development professionals in achieving more consistent and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as levo-tetrahydropalmatine (l-THP), is an alkaloid compound with notable analgesic and sedative properties.[1] Its primary mechanism of action is the antagonism of dopamine D1 and D2 receptors.[1][2] It also exhibits antagonist activity at dopamine D3 and serotonin 5-HT1A receptors.[2][3] By blocking these receptors, this compound modulates dopaminergic and serotonergic pathways, which are crucial for pain perception, mood, and reward.[1]
Q2: What are the expected behavioral effects of this compound in preclinical models?
A2: Given its mechanism of action, this compound is expected to produce analgesic (pain-relieving) and anxiolytic (anxiety-reducing) effects. In rodent models, it has been shown to increase pain thresholds in tests like the hot plate test and may reduce anxiety-like behaviors in paradigms such as the elevated plus maze.[3] It can also antagonize hyperactivity induced by stimulants.[2][3]
Q3: Why am I seeing high variability in my behavioral experiment results with this compound?
A3: High variability in behavioral studies is a common challenge and can stem from numerous sources.[4][5][6][7] Factors such as the animal's genetic strain, sex, age, and housing conditions can significantly impact results.[5][6][7] Environmental factors in the testing room, including lighting and noise, are also critical.[4][8] Furthermore, the experimenter's handling technique and even their gender can influence the animals' stress levels and subsequent behavior.[4][5][9] For a compound like this compound that acts on the dopamine system, baseline stress and arousal levels of the animals are particularly important variables.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating sources of variability in your this compound behavioral experiments.
Guide 1: Issues with Analgesic (Hot Plate) Test Results
Problem: Inconsistent or highly variable latencies in the hot plate test after this compound administration.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - Ensure accurate and consistent dosing for all animals. - Use the same route of administration (e.g., intraperitoneal, oral gavage) at a consistent volume. - Prepare fresh drug solutions daily to avoid degradation. |
| Variable Baseline Pain Thresholds | - Acclimate animals to the testing room for at least 30-60 minutes before testing.[10] - Handle animals gently and consistently to minimize stress.[9] - Screen animals for baseline latency on the hot plate before drug administration and exclude outliers. |
| Environmental Fluctuations | - Maintain a constant temperature on the hot plate (typically 52-55°C).[10][11] - Ensure consistent lighting and low noise levels in the testing room during all trials.[4] |
| Experimenter-Induced Variability | - The same experimenter should conduct all tests for a given cohort. - Standardize the handling and placement of the animal on the hot plate.[9] - The timing of the observation and removal of the animal should be precise. |
Guide 2: Issues with Anxiolytic (Elevated Plus Maze) Test Results
Problem: High variability in the time spent in the open arms of the elevated plus maze (EPM) with this compound.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Light Levels | - The level of illumination in the open arms can significantly affect anxiety-like behavior.[8][12] - Standardize and report the lux levels in the open and closed arms of the maze. |
| Prior Animal Handling and Stress | - Excessive or inconsistent handling before the test can increase stress and mask anxiolytic effects.[12] - Habituate animals to the experimenter and testing room.[5][9] |
| Animal's Circadian Rhythm | - Test animals at the same time of day to control for variations in activity and anxiety levels.[4][8][9] - Be aware that rodents are nocturnal, and their behavior may differ between the light and dark phases.[4] |
| Sex and Hormonal Status | - The estrous cycle in female rodents can influence anxiety-like behavior.[4][6] - If using females, consider monitoring their cycle or testing at a specific phase. - Analyze data for males and females separately. |
Data Presentation
The following tables summarize quantitative data for this compound's receptor binding affinity and its effects in a common behavioral test.
Table 1: Receptor Binding Affinity of this compound
| Receptor | IC50 | Ki |
| Dopamine D1 | 166 nM | 124 nM |
| Dopamine D2 | 1.4 µM | 388 nM |
| Dopamine D3 | 3.3 µM | - |
| Serotonin 5-HT1A | 370 nM | 340 nM |
| Data sourced from MedChemExpress and Selleck Chemicals.[2][3] |
Table 2: Effect of this compound on Hot Plate Latency in Mice
| Treatment Group | Dose (mg/kg, oral) | Latency to Response (seconds) |
| Vehicle | - | ~15 |
| This compound | 10-25 | Significantly increased |
| Morphine (reference) | Varies | Significantly increased |
| This table presents a qualitative summary of expected effects. Actual latencies will vary based on experimental conditions.[3][13] |
Experimental Protocols
Protocol 1: Hot Plate Test for Analgesia
Objective: To assess the analgesic effect of this compound by measuring the latency of a thermal pain response.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Transparent cylinder to confine the animal on the plate
-
Timer
-
This compound solution and vehicle control
-
Experimental animals (mice or rats)
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[10]
-
Apparatus Setup: Set the hot plate temperature to a constant 52-55°C.[10][11]
-
Baseline Measurement (Optional but Recommended): Gently place each animal on the hot plate and start the timer. Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping.[10][14] Record the latency to the first response. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[10]
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route. Allow for an appropriate absorption period (e.g., 30 minutes for IP injection).
-
Testing: At the designated time post-administration, place the animal on the hot plate and record the latency to the first nocifensive response, as in the baseline measurement.
-
Data Analysis: Compare the latencies between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Elevated Plus Maze for Anxiety-Like Behavior
Objective: To evaluate the anxiolytic potential of this compound by measuring the animal's exploratory behavior in an elevated plus maze.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video camera and tracking software
-
This compound solution and vehicle control
-
Experimental animals (mice or rats)
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing. The lighting in the room should be kept consistent.
-
Drug Administration: Administer this compound or vehicle control. Allow for an appropriate absorption period.
-
Testing:
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
-
Behavioral Scoring: Use tracking software or manual scoring to measure the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms. Compare the data between groups using appropriate statistical methods.
Visualizations
References
- 1. What is the mechanism of Rotundine? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rotundine | Dopamine Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - ProQuest [proquest.com]
- 8. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 9. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. researchgate.net [researchgate.net]
- 12. A review of the validity and variability of the elevated plus-maze as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
Technical Support Center: Rotundatin (l-tetrahydropalmatine) Long-Term Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the potential toxicity of Rotundatin (l-tetrahydropalmatine, l-THP) in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound that may contribute to its toxicity?
A1: this compound's biological effects, and potential for toxicity, stem from its interaction with several key signaling pathways. Its primary mechanisms include antagonism of dopamine D1 and D2 receptors and blockade of L-type voltage-gated calcium channels.[1] It also demonstrates effects on serotonergic and noradrenergic networks, and can modulate GABA-A receptors.[2] Understanding these mechanisms is crucial for anticipating and mitigating potential adverse effects in long-term studies.
Q2: What are the main potential organ toxicities associated with long-term this compound treatment?
A2: Preclinical and clinical data, although limited for long-term exposure, suggest three primary areas of concern for potential organ toxicity:
-
Neurotoxicity: Due to its action as a dopamine receptor antagonist, there is a potential for extrapyramidal symptoms and other CNS-related side effects.
-
Cardiotoxicity: As a calcium channel blocker, this compound can affect cardiac function, potentially leading to changes in heart rate and contractility.
-
Hepatotoxicity: this compound is metabolized by cytochrome P450 enzymes in the liver, and while some studies show no short-term liver damage, its potential for drug-drug interactions and long-term effects warrants careful monitoring.[3]
Q3: Are there established LD50 or NOAEL values for this compound?
A3: While various doses of l-tetrahydropalmatine have been used in preclinical studies, specific oral LD50 values for rats and mice are not consistently reported in readily available literature. Similarly, a definitive No-Observed-Adverse-Effect-Level (NOAEL) from long-term studies has not been clearly established.[4][5][6][7] Researchers should therefore proceed with caution and establish dose-response relationships for toxicity in their specific experimental models. The table below summarizes doses used in various published studies.
Q4: What are the known drug interactions with this compound?
A4: Due to its sedative properties and mechanism of action, this compound has the potential to interact with other centrally acting drugs. Co-administration with other CNS depressants, such as benzodiazepines or alcohol, may lead to additive sedative effects.[8][9][10] Additionally, as it is metabolized by CYP enzymes, co-administration with potent inhibitors or inducers of these enzymes could alter the plasma concentration of this compound, potentially increasing the risk of toxicity.[3]
Troubleshooting Guides
Issue 1: Unexplained Sedation or Motor Impairment in Experimental Animals
Potential Cause: This is a common, dose-dependent effect of this compound due to its dopamine receptor antagonism and sedative properties.[2]
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound to a level that maintains the desired therapeutic effect while minimizing sedation.
-
Behavioral Monitoring: Implement a comprehensive behavioral assessment battery to distinguish between sedation and specific motor deficits. This can include open field tests for locomotor activity and rotarod tests for motor coordination.
-
Control for Sedative Effects: In behavioral experiments, ensure that the observed effects are not simply a consequence of sedation. This can be achieved by including a positive control for sedation (e.g., a low dose of a benzodiazepine) and by designing experiments that are less sensitive to motor impairment.
Issue 2: Alterations in Cardiovascular Parameters (e.g., heart rate, blood pressure)
Potential Cause: These effects are likely due to the L-type calcium channel blocking activity of this compound.[11]
Troubleshooting Steps:
-
Cardiovascular Monitoring: In in-vivo studies, regularly monitor cardiovascular parameters such as heart rate, blood pressure, and ECG.
-
In Vitro Assessment: Utilize in vitro models, such as isolated cardiomyocytes, to directly assess the electrophysiological effects of this compound and determine the concentration-response relationship for cardiotoxicity.
-
Consider Co-administration of Cardioprotective Agents: In exploratory preclinical models, the co-administration of agents known to support cardiac function could be investigated, although this would require careful validation to avoid confounding experimental results. Some studies suggest that l-THP itself may have cardioprotective effects in the context of ischemia-reperfusion injury by activating the PI3K/Akt/eNOS/NO pathway.[12][13][14]
Issue 3: Elevated Liver Enzymes or Signs of Hepatotoxicity
Potential Cause: While some short-term studies have not shown significant hepatotoxicity, long-term administration or drug interactions could lead to liver injury.[3] This may be related to the metabolism of this compound by cytochrome P450 enzymes.
Troubleshooting Steps:
-
Monitor Liver Function: Regularly measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Analysis: At the end of a long-term study, perform a thorough histopathological examination of liver tissue to look for signs of cellular damage, inflammation, or fibrosis.
-
Investigate Drug Interactions: If this compound is being co-administered with other compounds, investigate the potential for interactions at the level of CYP450 metabolism. In vitro assays with human or animal liver microsomes can be used to assess the inhibitory or inductive potential of this compound on specific CYP isoforms.
Quantitative Data Summary
| Parameter | Species | Route of Administration | Dose/Concentration | Observed Effect | Reference |
| Preclinical Efficacy Doses | Mouse | Oral | 0.1 - 5.0 mg/kg | Anxiolytic and antidepressant effects | [15] |
| Rat | Oral | 5 mg/kg | Attenuation of morphine withdrawal-induced hyperalgesia | ||
| Mouse | Intraperitoneal | 5 - 10 mg/kg | Analgesic and hypnotic effects | [1] | |
| Rat | Intravenous | 10, 20, 40 mg/kg | Cardioprotective effects in ischemia-reperfusion model | [13][14] | |
| Preclinical Toxicity-Related Doses | Rat | Subcutaneous | 20 mg/kg | Used in a PTSD model to evaluate interaction with midazolam | [10] |
| Human Clinical Doses | Human | Oral | 30 mg BID | Evaluated for safety and efficacy in cocaine use disorder | [16][17] |
| Human | Oral | 60 mg | Phase I clinical trial in healthy men | [16] |
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Liver Injury in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Dosing: Administer this compound daily via oral gavage for the desired treatment duration. Include a vehicle control group.
-
Serum Biomarker Analysis: Collect blood samples via retro-orbital or tail vein puncture at baseline and at regular intervals during the study. Analyze serum for ALT and AST levels using commercially available assay kits.
-
Histopathology: At the end of the study, euthanize the animals and collect liver tissues. Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Data Analysis: Compare serum enzyme levels and histopathological scores between the treatment and control groups using appropriate statistical methods.
Protocol 2: In Vitro Cardiotoxicity Assessment using Cardiomyocytes
-
Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or primary neonatal rat ventricular myocytes.
-
Compound Treatment: Expose the cardiomyocytes to a range of concentrations of this compound for various durations (e.g., 24, 48, 72 hours).
-
Electrophysiology: Record action potentials and ion channel currents (specifically L-type Ca2+ currents) using patch-clamp techniques to assess for pro-arrhythmic potential.
-
Calcium Transients: Measure intracellular calcium transients using a fluorescent calcium indicator (e.g., Fura-2 AM) to evaluate the effect on excitation-contraction coupling.
-
Cell Viability Assays: Assess cell viability using assays such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: Determine the IC50 values for the effects on ion channels, calcium transients, and cell viability.
Visualizations
Caption: Troubleshooting workflow for potential this compound-induced toxicities.
Caption: this compound's antagonistic effect on the Dopamine D2 receptor signaling pathway.
Caption: this compound's blockade of L-type calcium channels in cardiomyocytes.
References
- 1. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]
- 6. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. View of Effects of Tetrahydropalmatine (THP) on PTSD-induced Changes in Rat Neurobehavior [horizonepublishing.com]
- 11. Blocking L-calcium current by l-tetrahydropalmatine in single ventricular myocyte of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. l-Tetrahydropalmatine, an Active Component of Corydalis yanhusuo W.T. Wang, Protects against Myocardial Ischaemia-Reperfusion Injury in Rats | PLOS One [journals.plos.org]
- 13. l-Tetrahydropalmatine, an active component of Corydalis yanhusuo W.T. Wang, protects against myocardial ischaemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. l-Tetrahydropalmatine, an Active Component of Corydalis yanhusuo W.T. Wang, Protects against Myocardial Ischaemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Fast-acting effects of l-tetrahydropalmatine on depression and anxiety in mice | Semantic Scholar [semanticscholar.org]
- 16. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Protocol Optimization for Rotundatin in Conditioned Place Preference (CPP) Tests
Welcome to the technical support center for researchers utilizing Rotundatin (levo-tetrahydropalmatine, l-THP) in conditioned place preference (CPP) experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental protocols and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound (l-THP) in a CPP paradigm?
A1: Based on preclinical studies, this compound (l-THP) itself is not expected to induce a conditioned place preference (CPP) or a conditioned place aversion (CPA).[1] Instead, its primary application in this paradigm is to attenuate the rewarding effects of other substances. For example, it has been shown to inhibit the CPP induced by nicotine and oxycodone in rodents.[1][2][3][4]
Q2: What is the mechanism of action of this compound in attenuating drug-induced CPP?
A2: this compound is known to interact with the dopamine system, a key component of the brain's reward circuitry.[5][6] It has been suggested that l-THP's ability to block the rewarding effects of drugs like cocaine stems from its interference with the activation of dopamine receptors following drug administration.[5] Specifically, studies have shown that l-THP can inhibit the increased phosphorylation of ERK and CREB in the nucleus accumbens and hippocampus, key signaling molecules involved in reward learning and memory.[1]
Q3: What are recommended doses of this compound for CPP studies in rodents?
A3: The effective dose of this compound can vary depending on the specific research question and the substance it is being tested against. Preclinical studies have used a range of intraperitoneal (i.p.) doses. For attenuating nicotine-induced CPP in mice, doses of 1-10 mg/kg have been shown to be effective in a dose-dependent manner.[2][3][4] For inhibiting oxycodone-induced CPP in rats, doses of 6.25-18.50 mg/kg have been utilized.[1] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No attenuation of drug-induced CPP with this compound. | Suboptimal this compound Dose: The dose may be too low to counteract the rewarding effects of the primary drug. | Conduct a dose-response study for this compound, testing a range of doses (e.g., 1-20 mg/kg, i.p.) against a fixed dose of the rewarding drug.[2][3][4] |
| Timing of Administration: The time between this compound administration and the conditioning session may not be optimal for its pharmacokinetic and pharmacodynamic profile. | Administer this compound at a consistent time before each conditioning session. A common pre-treatment time is 20 minutes before the administration of the rewarding drug.[4] | |
| Insufficient Statistical Power: The number of animals per group may be too small to detect a significant effect. | Increase the sample size per group to ensure adequate statistical power. | |
| This compound appears to induce a place preference or aversion. | Confounding Environmental Factors: The experimental apparatus may have inherent biases (e.g., preference for a specific texture or color).[3] | Use an unbiased apparatus design. Conduct a pre-conditioning test to ensure that animals do not have a baseline preference for any compartment. Randomly assign drug and vehicle pairings to the compartments for each animal. |
| Handling Stress: Excessive or inconsistent handling can create stress, which may influence place preference. | Handle all animals consistently and gently throughout the experiment. Acclimate the animals to the experimental room and handling procedures before the start of the experiment. | |
| High variability in CPP scores within groups. | Individual Differences in Drug Sensitivity: Animals can have varying sensitivities to both this compound and the rewarding drug. | Ensure a sufficient number of animals per group to account for individual variability. Consider counterbalancing the assignment of drug-paired compartments. |
| Inconsistent Conditioning Procedures: Variations in the duration of conditioning sessions or the time of day can introduce variability. | Maintain a strict and consistent protocol for all conditioning sessions, including the time of day, duration of exposure, and injection procedures. |
Experimental Protocols
General Conditioned Place Preference (CPP) Protocol
This protocol outlines the three main phases of a typical CPP experiment.
Phase 1: Pre-Conditioning (Habituation and Baseline Preference)
-
Apparatus: A standard three-chamber CPP apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
-
Habituation: For 1-2 days, allow each animal to freely explore all three chambers of the apparatus for a set period (e.g., 15-20 minutes).
-
Baseline Preference Test: On the day after habituation, record the time each animal spends in each of the two conditioning chambers for a set period (e.g., 15 minutes). Animals showing a strong unconditioned preference for one chamber (e.g., spending >60% of the time in one chamber) may be excluded or the study design can be balanced based on these preferences.[3]
Phase 2: Conditioning
-
Duration: This phase typically lasts for 4-8 days.
-
Procedure: On alternating days, animals receive an injection of the rewarding drug (e.g., nicotine, oxycodone) and are immediately confined to one of the conditioning chambers for a set period (e.g., 30-45 minutes). On the other days, they receive a vehicle injection and are confined to the opposite chamber for the same duration.
-
This compound Administration: To test the effect of this compound on the acquisition of CPP, administer the desired dose of this compound (e.g., 1-10 mg/kg, i.p.) a set time (e.g., 20 minutes) before the rewarding drug injection on the drug-conditioning days.[4] Control groups should receive a vehicle injection before the rewarding drug.
Phase 3: Post-Conditioning (CPP Test)
-
Procedure: The day after the last conditioning session, place the animals in the central chamber and allow them to freely explore all three chambers for a set period (e.g., 15 minutes).
-
Data Collection: Record the time spent in each of the two conditioning chambers.
-
Data Analysis: A CPP score is typically calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. Statistical analysis (e.g., t-test or ANOVA) is used to compare the CPP scores between the different treatment groups.
Data Presentation
Table 1: Summary of this compound (l-THP) Doses in Rodent CPP Studies
| Species | Drug Attenuated | This compound (l-THP) Dose Range (i.p.) | Outcome | Reference |
| Mice | Nicotine (0.5 mg/kg) | 1 - 10 mg/kg | Dose-dependent attenuation of CPP | [2][3][4] |
| Rats | Oxycodone (0.32-5.0 mg/kg) | 6.25 - 18.50 mg/kg | Attenuation of CPP | [1] |
| Rats | - | 6.25 - 18.50 mg/kg | No induction of CPP or CPA | [1] |
Visualizations
Caption: A simplified workflow of a typical Conditioned Place Preference experiment.
Caption: this compound's potential mechanism in modulating reward pathways.
References
- 1. Levo-tetrahydropalmatine attenuates oxycodone-induced conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. maxapress.com [maxapress.com]
- 4. maxapress.com [maxapress.com]
- 5. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reward system - Wikipedia [en.wikipedia.org]
How to control for Rotundatin's sedative effects in pain assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Rotundatin (levo-tetrahydropalmatine, l-THP) in pain assays. The primary focus is to address the challenge of controlling for this compound's sedative effects to ensure accurate assessment of its analgesic properties.
Frequently Asked Questions (FAQs)
Q1: this compound is showing analgesic effects in my pain assay, but I'm concerned that sedation is confounding the results. How can I address this?
A1: This is a critical consideration when working with this compound, as its mechanism of action involves antagonism of dopamine D1 and D2 receptors, which contributes to both its analgesic and sedative effects.[1][2] To distinguish between these effects, a multi-assay approach is recommended:
-
Quantify Sedation Independently: Use motor coordination assays, such as the rotarod test or beam walking assay, to establish a dose-response curve for this compound's sedative effects. This will help you identify doses that have minimal impact on motor function.
-
Utilize Assays that Differentiate Pain Behaviors: The formalin test is particularly useful as it elicits distinct phases of nociceptive behavior. The second phase is associated with inflammatory pain and central sensitization and can be less influenced by general sedation compared to the acute neurogenic pain of the first phase.
-
Implement Pharmacological Controls: Use specific dopamine receptor antagonists and agonists to pharmacologically dissect the sedative versus analgesic effects.
Q2: What is the proposed mechanism of action for this compound's analgesic and sedative effects?
A2: this compound (l-THP) is an alkaloid that acts as a dopamine receptor antagonist, with a particular affinity for D1 and D2 receptors.[1] By blocking these receptors, this compound modulates dopaminergic pathways, which are involved in both pain perception and arousal, leading to its analgesic and sedative properties. Some studies suggest that its analgesic effects are mediated by agonism at D1 receptors and antagonism at D2 receptors, while the hypnotic (sedative) effect is primarily mediated by D2 receptor antagonism.[1] It also appears to interact with serotonin and norepinephrine systems, which can further contribute to its overall pharmacological profile.
Q3: At what doses are this compound's analgesic effects observed with minimal sedation?
A3: The therapeutic window for this compound's analgesic effects with minimal sedation can be narrow and should be determined empirically in your specific experimental model. However, published studies in mice suggest that antihyperalgesic effects can be observed at doses of 1-4 mg/kg (i.p.), with a 4 mg/kg dose showing no significant influence on motor function.[3] Higher doses (e.g., 5 and 10 mg/kg, i.p.) have been shown to produce both analgesic and hypnotic effects.[1] It is crucial to perform a dose-response study using a motor coordination test, like the rotarod, to identify the threshold for sedative effects in your hands.
Troubleshooting Guides
Issue: Inconsistent results in the hot plate test with this compound.
Possible Cause 1: Sedation affecting latency times.
-
Troubleshooting Step: Run a parallel rotarod test with the same doses of this compound. If the latency to fall in the rotarod test decreases at the same doses that increase latency in the hot plate test, it is likely that sedation is a confounding factor.
-
Solution: Use lower doses of this compound that do not significantly impair motor coordination. Alternatively, consider using the formalin test, which can better distinguish between analgesic and sedative effects.
Possible Cause 2: Animal habituation to the test.
-
Troubleshooting Step: Review your experimental protocol. Are you testing the same animal on the hot plate multiple times?
-
Solution: The hot plate test can be subject to learning effects. It is recommended to test each animal only once. Ensure a sufficient acclimatization period for the animals in the testing room before the experiment.
Issue: How to pharmacologically separate the analgesic and sedative effects of this compound.
Solution: Utilize specific dopamine receptor ligands as controls. Based on this compound's mechanism, you can use a D1 receptor antagonist to block its analgesic effects and a D2 receptor agonist to counteract its hypnotic effects.[1]
-
To block analgesic effects: Administer a D1 receptor antagonist, such as SCH23390 (e.g., 0.02 mg/kg in mice), prior to this compound administration.[3] A prevention of the this compound-induced analgesia would support the role of D1 receptors.
-
To counteract sedative/hypnotic effects: Administer a D2 receptor agonist, such as quinpirole, before the administration of this compound.[1] A reversal of the sedative effects would point to the involvement of D2 receptors in this aspect of this compound's action.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound (l-THP), a standard analgesic (Morphine), and a standard sedative (Diazepam) in common behavioral assays. Note: Data are compiled from different studies and experimental conditions may vary.
| Compound | Assay | Dose Range (Mice) | Effect | Quantitative Measurement Example | Reference |
| This compound (l-THP) | Mechanical Allodynia | 5 and 10 mg/kg, i.p. | Analgesic | Increased mechanical threshold by 134.4% and 174.8%, respectively. | [1] |
| Thermal Hyperalgesia | 5 and 10 mg/kg, i.p. | Analgesic | Prolonged thermal latency by 49.4% and 69.2%, respectively. | [1] | |
| EEG | 5 and 10 mg/kg, i.p. | Sedative/Hypnotic | Increased non-rapid eye movement sleep by 17.5% and 29.6%, respectively. | [1] | |
| Morphine | Hot Plate Test | 1 - 10 mg/kg, s.c. | Analgesic | Dose-dependent increase in paw withdrawal latency. | N/A |
| Formalin Test | 2.5 - 10 mg/kg | Analgesic | Dose-dependent inhibition of licking time in both early and late phases. | N/A | |
| Diazepam | Rotarod Test | 3, 4, and 5 mg/kg, i.p. | Sedative/Motor Impairment | Dose-dependent decrease in time spent on the rotarod. | N/A |
Experimental Protocols
Rotarod Test for Sedative Effects
Objective: To assess motor coordination and balance as an indicator of sedation.
Materials:
-
Rotarod apparatus
-
Test animals (mice or rats)
-
This compound solution and vehicle
-
Syringes for injection
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Training (optional but recommended): Place the animals on the stationary rod for a short period. Then, train the animals on the rotating rod at a low, constant speed (e.g., 4 rpm) for 2-5 minutes for 2-3 days prior to testing.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) and allow for a pre-determined absorption time (e.g., 30 minutes).
-
Testing:
-
Place the animal on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Start the timer and the rotation simultaneously.
-
Record the latency (in seconds) for the animal to fall off the rod.
-
A cut-off time (e.g., 300 seconds) should be set.
-
-
Data Analysis: Compare the latency to fall between the vehicle-treated and this compound-treated groups. A significant decrease in latency indicates motor impairment/sedation.
Hot Plate Test for Analgesia
Objective: To measure the response to a thermal pain stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Plexiglass cylinder to confine the animal
-
Test animals (mice or rats)
-
This compound solution and vehicle
Procedure:
-
Acclimatization: Acclimate the animals to the testing room.
-
Set Temperature: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).
-
Baseline Measurement (optional): Measure the baseline latency for each animal before drug administration.
-
Drug Administration: Administer this compound or vehicle (e.g., i.p.) and wait for the appropriate absorption time.
-
Testing:
-
Place the animal on the hot plate and immediately start the timer.
-
Observe the animal for signs of nociception, such as licking a hind paw or jumping.
-
Stop the timer as soon as one of these behaviors is observed and record the latency.
-
Immediately remove the animal from the hot plate.
-
Implement a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.
-
-
Data Analysis: An increase in the latency to respond in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
Formalin Test for Differentiating Analgesic from Sedative Effects
Objective: To assess the response to a persistent chemical nociceptive stimulus.
Materials:
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chamber
-
Test animals (mice)
-
This compound solution and vehicle
-
Microsyringe for formalin injection
Procedure:
-
Acclimatization: Place the animal in the observation chamber for at least 20-30 minutes to allow for acclimatization.
-
Drug Administration: Administer this compound or vehicle at the desired pre-treatment time.
-
Formalin Injection: Inject a small volume (e.g., 20 µl) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately after injection, return the animal to the observation chamber and start a timer. Observe and record the cumulative time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Neurogenic pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory pain): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the licking/biting time in each phase for the this compound-treated group versus the vehicle group. A reduction in licking/biting time indicates an antinociceptive effect. Drugs that primarily reduce licking time in Phase 2 without significantly affecting motor activity (as determined by a separate rotarod test) are considered to have true analgesic properties with minimal sedative confounds at that dose.
Visualizations
Caption: Proposed signaling pathway for this compound's dual analgesic and sedative effects.
Caption: Experimental workflow to control for this compound's sedative effects in pain assays.
References
- 1. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 3. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Analytical Sensitivity for Low Rotundatin (Rotundic Acid) Concentrations
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the quantitative analysis of low concentrations of Rotundatin, also known as Rotundic Acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the analytical sensitivity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical achievable Lower Limit of Quantification (LLOQ) for Rotundic Acid in plasma using LC-MS/MS?
A sensitive liquid chromatography with triple quadrupole mass spectrometry (LC-QqQ-MS/MS) method has been validated for the quantification of Rotundic Acid in rat plasma with an LLOQ of 2 ng/mL.[1] This level of sensitivity allows for the detailed study of its pharmacokinetics.[1]
Q2: What are the recommended mass spectrometry parameters for Rotundic Acid analysis?
For optimal sensitivity and selectivity, Multiple Reaction Monitoring (MRM) in negative ionization mode is recommended. A validated method utilized the following transitions:
-
Rotundic Acid: m/z 487.30 → 437.30
-
Internal Standard (Etofesalamide): m/z 256.10 → 227.10[1]
It is crucial to optimize MS parameters such as collision energy and cone voltage for your specific instrument to maximize signal intensity.[2]
Q3: What is a suitable internal standard (IS) for Rotundic Acid analysis?
Etofesalamide has been successfully used as an internal standard for the bioanalysis of Rotundic Acid.[1] A suitable IS should have similar chemical properties and extraction recovery to the analyte and should not interfere with the analyte's signal.
Q4: How can I prepare plasma or tissue samples for Rotundic Acid analysis to minimize matrix effects?
A simple and effective one-step protein precipitation method can be used for plasma and tissue homogenates.[1] This involves adding a precipitating agent, such as acetonitrile, to the sample, vortexing, and then centrifuging to remove precipitated proteins. The resulting supernatant can then be directly injected or further processed. For complex matrices, more advanced sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to reduce matrix effects and improve sensitivity.
Q5: How can I ensure the stability of Rotundic Acid in my biological samples?
Proper sample handling and storage are critical for accurate quantification. It is recommended to immediately process collected blood samples to separate plasma or serum.[3] If storage is necessary, plasma samples should be kept at -20°C or lower to minimize degradation.[4] For long-term storage, -80°C is preferable. It is also important to perform freeze-thaw stability tests during method validation to understand the impact of sample handling on analyte concentration.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of low concentrations of Rotundic Acid.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Signal Intensity | Suboptimal Ionization: Incorrect ionization mode or inefficient ionization of Rotundic Acid. | - Confirm you are using negative electrospray ionization (ESI) mode, as this has been shown to be effective for Rotundic Acid.[1]- Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. |
| Inefficient Fragmentation: Collision energy is not optimized for the selected MRM transition. | - Perform a compound optimization experiment by infusing a standard solution of Rotundic Acid and varying the collision energy to find the value that yields the highest product ion intensity.[2] | |
| Matrix Effects (Ion Suppression): Co-eluting endogenous components from the biological matrix are suppressing the ionization of Rotundic Acid. | - Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Optimize the chromatographic method to separate Rotundic Acid from interfering matrix components.- Evaluate different batches of the biological matrix to assess the variability of the matrix effect. | |
| Instrument Contamination: Buildup of contaminants in the ion source or mass spectrometer. | - Regularly clean the ion source according to the manufacturer's recommendations.- Inject a blank solvent after a high-concentration sample to check for carryover. | |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Inadequate Chromatography: Suboptimal mobile phase composition, gradient, or column choice. | - Ensure the mobile phase pH is appropriate for Rotundic Acid, which is a pentacyclic triterpenoid acid.- Adjust the gradient elution to ensure adequate separation from matrix components.- Consider using a different C18 column or a column with a different stationary phase. |
| Sample Solvent Mismatch: The solvent used to dissolve the extracted sample is stronger than the initial mobile phase. | - Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase. | |
| Column Overloading: Injecting too high a concentration of the analyte or matrix components. | - Dilute the sample and reinject.- Ensure the sample preparation method is effectively removing interfering substances. | |
| Inconsistent Retention Times | Pump or Mobile Phase Issues: Fluctuations in flow rate, changes in mobile phase composition due to evaporation, or air bubbles in the pump. | - Check for leaks in the LC system.- Prepare fresh mobile phase daily and keep it well-sealed.- Degas the mobile phase and purge the pump. |
| Column Degradation: Loss of stationary phase or column contamination. | - Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. | - Use high-purity, LC-MS grade solvents and reagents.- Filter all mobile phases before use. |
| Contaminated LC-MS System: Carryover from previous injections or contamination of the system components. | - Run blank injections to identify the source of contamination.- Clean the autosampler, injection port, and tubing. |
Quantitative Data Summary
The following table summarizes the key parameters of a validated LC-QqQ-MS/MS method for the quantification of Rotundic Acid in rat plasma.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [1] |
| Linearity Range | 2–500 ng/mL | [1] |
| Intra-day Precision (RSD%) | ≤ 8.7% | [1] |
| Inter-day Precision (RSD%) | ≤ 9.5% | [1] |
| Intra-day Accuracy (%) | 95.8–108.5% | [1] |
| Inter-day Accuracy (%) | 98.2–104.3% | [1] |
| Extraction Recovery (%) | 85.2–91.4% | [1] |
Experimental Protocols
Detailed Methodology for Rotundic Acid Quantification in Rat Plasma
This protocol is based on a validated LC-QqQ-MS/MS method.[1]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (Etofesalamide, 1 ng/mL).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 2 µL of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1260 series HPLC
-
Column: ZORBAX Eclipse XDB-C18 column (4.6 mm × 50 mm, 5 µm)
-
Mobile Phase A: 5 mM ammonium formate and methanol (9:1, v/v)
-
Mobile Phase B: Methanol and acetonitrile (1:1, v/v)
-
Flow Rate: 0.5 mL/min
-
Gradient Elution:
-
0–1 min: 50% B
-
1–3 min: 50–95% B
-
3–5 min: 95% B
-
5–5.1 min: 95–50% B
-
5.1–7 min: 50% B
-
-
Column Temperature: 30°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Agilent 6460 triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI)
-
Polarity: Negative
-
MRM Transitions:
-
Rotundic Acid: m/z 487.30 → 437.30
-
Etofesalamide (IS): m/z 256.10 → 227.10
-
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 4000 V
Visualizations
Caption: Workflow for the quantitative analysis of Rotundic Acid in plasma.
Caption: A logical approach to troubleshooting low signal intensity.
References
- 1. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Rotundatin and Levo-tetrahydropalmatine (L-THP)
Introduction
This guide provides a detailed comparison of the efficacy of Rotundatin and Levo-tetrahydropalmatine (L-THP) for researchers, scientists, and drug development professionals. A critical point of clarification is that this compound (also spelled Rotundine) is a trade name for Levo-tetrahydropalmatine (l-THP).[1][2][3][4] L-THP is the levorotatory isomer of tetrahydropalmatine, an alkaloid isolated from plants of the Corydalis and Stephania genera.[1][5] Therefore, this document will treat them as the same chemical entity and present a comprehensive overview of the efficacy of l-THP, supported by experimental data from preclinical and clinical studies. L-THP is primarily recognized for its analgesic, sedative, and hypnotic properties, and has been used clinically in China for several decades.[4][6][7][8][9]
Pharmacological Profile and Mechanism of Action
Levo-tetrahydropalmatine's primary mechanism of action is the antagonism of dopamine receptors.[2][10][11] It functions as an antagonist at dopamine D1, D2, and D3 receptors.[1][3][7][12] Notably, it displays a higher affinity for D1 over D2 receptors, a profile more similar to atypical antipsychotics like clozapine than to typical, first-generation antipsychotics.[3][13] By blocking these receptors, l-THP modulates dopaminergic pathways, which is believed to underpin its analgesic and sedative effects, as well as its potential in treating addiction.[2][14]
Beyond its effects on the dopaminergic system, l-THP also interacts with other neurotransmitter systems. It has been shown to bind to and antagonize 5-HT1A serotonin receptors and alpha-1 adrenergic receptors.[1][5] Additionally, it can act as a positive allosteric modulator of GABA-A receptors, which may contribute to its sedative effects.[3][5] This multi-target profile suggests a complex mechanism of action that contributes to its broad range of therapeutic effects.[1][2]
Efficacy Data
The efficacy of L-THP has been evaluated across various domains, primarily focusing on its receptor binding, analgesic and sedative properties, and its potential as an anti-addiction therapeutic.
Receptor Binding Affinity
The affinity of L-THP for various neurotransmitter receptors has been quantified through in vitro binding assays, typically reported as inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) values.
Table 1: Receptor Binding Affinity of L-THP (this compound)
| Receptor Target | Binding Affinity (Ki) | Binding Affinity (IC50) | Reference(s) |
|---|---|---|---|
| Dopamine D1 | ~124 nM | ~166 nM | [1][5][12][13] |
| Dopamine D2 | ~388 nM | ~1.4 µM | [1][5][12][13] |
| Dopamine D3 | Low Affinity | ~3.3 µM | [6][12] |
| Serotonin 5-HT1A | ~340 nM | ~370 nM | [5][12][13] |
| Alpha-1 Adrenergic | Antagonist activity noted | Not specified | [1][5][13] |
| Alpha-2 Adrenergic | Significant binding noted | Not specified |[1][5] |
Preclinical Efficacy: Analgesia and Sedation
Animal models have been instrumental in demonstrating the analgesic and sedative effects of L-THP. These studies provide quantitative measures of its potency and dose-response relationships.
Table 2: Preclinical Analgesic and Sedative Efficacy of L-THP (this compound)
| Experimental Model | Species | Dosage & Route | Key Findings | Reference(s) |
|---|---|---|---|---|
| Neuropathic Pain (Partial Sciatic Nerve Ligation) | Mouse | 5 & 10 mg/kg, i.p. | Dose-dependently increased mechanical threshold by 134.4% and 174.8%; prolonged thermal latency by 49.4% and 69.2%. | [8] |
| Inflammatory & Neuropathic Pain | Mouse | 1-4 mg/kg, i.p. | Produced a dose-dependent antihyperalgesic effect. | [15] |
| Morphine Withdrawal-Induced Hyperalgesia | Rat | 5 or 7.5 mg/kg, p.o. | Attenuated hyperalgesia during acute withdrawal. | [16] |
| Hot Plate Test | Mouse | 10-25 mg/kg, p.o. | Significantly increased hot-plate latency, indicating analgesic activity. | [13] |
| Locomotor Activity | Rat | 3 mg/kg, i.p. | No significant effect on spontaneous locomotion. | [14] |
| Locomotor Activity | Rat | 10 mg/kg, i.p. | Significantly inhibited spontaneous locomotion, indicating sedative effects. |[4][14] |
Preclinical Efficacy: Anti-Addiction Potential
L-THP has shown considerable promise in preclinical models of drug addiction, where it attenuates the rewarding effects of various substances of abuse.
Table 3: Efficacy of L-THP (this compound) in Preclinical Addiction Models
| Drug of Abuse | Species | Dosage & Route | Key Findings | Reference(s) |
|---|---|---|---|---|
| Cocaine | Rat | 1, 3, 10 mg/kg, i.p. | Dose-dependently attenuated cocaine self-administration under a progressive-ratio schedule and reduced cocaine-enhanced brain stimulation reward. | [14][17] |
| Heroin | Rat | 2.5 & 5 mg/kg, i.p. | Decreased heroin self-administration and dose-dependently inhibited heroin-induced reinstatement of drug-seeking behavior. | [18] |
| Methamphetamine | Rat | 1.25, 2.5, 5 mg/kg, i.p. | Decreased methamphetamine self-administration and prevented methamphetamine-induced reinstatement. | [6] |
| Fentanyl | Mouse | 10 mg/kg, i.p. | Attenuated the acquisition of fentanyl-induced conditioned place preference (CPP). |[19] |
Human Clinical Studies
Preliminary clinical studies in human subjects have explored the safety and efficacy of L-THP, particularly for the treatment of substance use disorders.
Table 4: Human Clinical Studies of L-THP (this compound)
| Indication | Study Design | Dosage & Route | Key Findings | Reference(s) |
|---|---|---|---|---|
| Heroin Addiction | Randomized, double-blind, placebo-controlled pilot study (n=120) | 120 mg/day (60 mg BID), p.o. for 1 month | Significantly reduced craving and relapse rates compared to placebo. | [1][9][20] |
| Cocaine Use Disorder | Randomized, double-blind, placebo-controlled safety study (n=24) | 60 mg/day (30 mg BID), p.o. for 3.5 days | Short course was safe and well-tolerated; did not significantly affect cocaine pharmacokinetics or cardiovascular effects. |[21] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in key studies.
Protocol 1: In Vitro Receptor Binding Assay
-
Objective : To determine the binding affinity (Ki and IC50) of L-THP for specific neurotransmitter receptors.
-
Methodology :
-
Preparation : Cell membranes expressing the target receptor (e.g., human dopamine D1 or D2 receptors from HEK cells) are prepared.
-
Binding Reaction : A specific radioligand (e.g., [3H]SCH23390 for D1) is incubated with the cell membranes in the presence of varying concentrations of the competitor drug (L-THP).
-
Incubation & Separation : The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligands are then separated via rapid filtration.
-
Quantification : The radioactivity of the filters (representing bound ligand) is measured using liquid scintillation counting.
-
Data Analysis : Competition binding curves are generated, and IC50 values (concentration of L-THP that inhibits 50% of specific radioligand binding) are calculated. Ki values are then derived from IC50 values using the Cheng-Prusoff equation.[1][12][13]
-
Protocol 2: Mouse Neuropathic Pain Model (Partial Sciatic Nerve Ligation)
-
Objective : To evaluate the analgesic effect of L-THP on chronic neuropathic pain.
-
Methodology :
-
Model Induction : Mice are anesthetized, and the sciatic nerve in one hind limb is exposed. A partial, tight ligation of about one-third to one-half of the nerve is performed.[8]
-
Behavioral Testing : After a recovery period to allow for the development of hypersensitivity, pain responses are measured.
-
Mechanical Allodynia: Assessed using von Frey filaments of increasing force applied to the plantar surface of the paw. The force at which the mouse withdraws its paw is the mechanical threshold.
-
Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus) aimed at the paw. The time taken for the mouse to withdraw its paw is the thermal latency.
-
-
Drug Administration : L-THP or vehicle is administered (e.g., intraperitoneally), and behavioral tests are repeated at set time points post-administration to assess the drug's effect.[8][15]
-
Protocol 3: Rat Model of Drug Self-Administration and Reinstatement
-
Objective : To assess the effect of L-THP on the motivation to take an addictive drug and on relapse behavior.
-
Methodology :
-
Surgery : Rats are surgically implanted with an intravenous catheter.
-
Acquisition Phase : Rats are placed in operant conditioning chambers and learn to press a lever to receive an intravenous infusion of a drug (e.g., cocaine, heroin).[6][14][18]
-
Extinction Phase : Lever pressing no longer results in drug infusion, and the behavior gradually extinguishes.
-
L-THP Testing :
-
Effect on Self-Administration: L-THP is administered before a self-administration session to determine its effect on the rate of drug intake. This can be done under various reinforcement schedules, such as fixed-ratio (FR) or progressive-ratio (PR), the latter being a measure of motivation.
-
Effect on Reinstatement (Relapse Model): After extinction, a trigger (e.g., a small, non-contingent "priming" dose of the drug or a drug-associated cue) is presented to reinstate the drug-seeking behavior (lever pressing). L-THP is administered before the trigger to see if it can block the reinstatement.[6][18]
-
-
Conclusion
The terms this compound and Levo-tetrahydropalmatine (L-THP) refer to the same pharmacologically active molecule. The extensive body of experimental data demonstrates that L-THP is a multi-target compound, with primary antagonist activity at dopamine D1 and D2 receptors. Preclinical studies provide robust evidence for its dose-dependent analgesic and sedative effects. Furthermore, both preclinical and preliminary human studies highlight its significant potential as a therapeutic agent for substance use disorders, capable of reducing drug-seeking behavior and craving. Its unique pharmacological profile, particularly its higher affinity for D1 versus D2 receptors, distinguishes it from other dopamine antagonists and warrants further investigation in clinical settings.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rotundine? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 6. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dependencias.pt [dependencias.pt]
- 10. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Rotundine | Dopamine Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 14. Levo-tetrahydropalmatine Inhibits Cocaine's Rewarding Effects: Experiments with Self-Administration and Brain-Stimulation Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Behavioural effects of novel clinical candidate drugs, l-tetrahydropalmatine (l-THP) and Z944, on morphine withdrawal-induced hyperalgesia - UBC Library Open Collections [open.library.ubc.ca]
- 17. Levo-tetrahydropalmatine inhibits cocaine's rewarding effects: experiments with self-administration and brain-stimulation reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The dopamine receptor antagonist levo-tetrahydropalmatine attenuates heroin self-administration and heroin-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Rotundatin and Morphine for Chronic Pain Management
An objective review of two potent analgesics, examining their mechanisms, efficacy, and safety profiles in the context of chronic pain. This guide is intended for researchers, scientists, and drug development professionals.
In the relentless pursuit of effective and safe analgesics for chronic pain, a condition affecting millions globally, both established and novel compounds are under constant scrutiny. Morphine, the archetypal opioid analgesic, has long been the gold standard for severe pain but is beleaguered by a well-documented profile of adverse effects, including tolerance, dependence, and respiratory depression. Emerging from the annals of traditional medicine, Rotundatin, also known as l-tetrahydropalmatine (l-THP), presents a compelling alternative with a distinct pharmacological profile. This guide provides a comprehensive comparative analysis of this compound and morphine, focusing on their performance in preclinical chronic pain models, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. Morphine
| Feature | This compound (l-tetrahydropalmatine) | Morphine |
| Primary Mechanism | Dopamine D1 and D2 receptor antagonist.[1][2] | Mu-opioid receptor agonist.[3][4] |
| Analgesic Efficacy | Demonstrated efficacy in animal models of neuropathic and inflammatory pain.[1][5] | Potent analgesic for severe acute and chronic pain.[6][7] |
| Tolerance | Evidence suggests a lower potential for tolerance compared to morphine. | High potential for tolerance with chronic use.[8] |
| Addiction Potential | Considered to have a lower abuse potential due to its non-euphoric effects.[2][9] | High potential for physical and psychological dependence.[9] |
| Respiratory Depression | Less likely to cause significant respiratory depression. | A major dose-limiting and potentially fatal side effect. |
| Other Side Effects | Sedation, dizziness, and potential extrapyramidal symptoms at high doses. | Constipation, nausea, vomiting, itching, and hormonal imbalances.[4] |
Delving into the Mechanisms of Action
The divergent mechanisms of action of this compound and morphine underpin their distinct efficacy and side-effect profiles.
Morphine exerts its potent analgesic effects primarily by acting as an agonist at mu-opioid receptors (MORs) located throughout the central nervous system.[3][4] Activation of these receptors inhibits the transmission of pain signals to the brain.
Figure 1. Simplified signaling pathway of Morphine.
This compound , in contrast, functions primarily as a non-selective antagonist of dopamine D1 and D2 receptors.[1][2] Its analgesic properties are thought to arise from the modulation of dopaminergic pathways that play a role in pain perception and processing.
Figure 2. Simplified signaling pathway of this compound.
Preclinical Efficacy in Chronic Pain Models
Direct comparative studies providing quantitative data on the analgesic efficacy of this compound and morphine in the same chronic pain model are limited. However, individual studies in established animal models of chronic inflammatory and neuropathic pain provide valuable insights.
Chronic Inflammatory Pain
Chronic inflammatory pain is often modeled in rodents using an intraplantar injection of Complete Freund's Adjuvant (CFA). This induces a localized inflammation and persistent pain hypersensitivity.
A study investigating the effects of morphine in a CFA-induced inflammatory pain model in rats demonstrated a significant reduction in pain-related disability.[10] In a separate study, l-tetrahydropalmatine (l-THP), the active component of this compound, was shown to produce a dose-dependent antihyperalgesic effect in a CFA model in mice.[5]
Neuropathic Pain
Neuropathic pain is commonly induced in animal models through procedures like chronic constriction injury (CCI) of the sciatic nerve.
Morphine has been shown to robustly attenuate mechanical and cold allodynia in rat models of peripheral and central neuropathic pain.[11] Similarly, l-THP has demonstrated remarkable antihyperalgesic effects in a spinal nerve ligation model of neuropathic pain in mice.[5] A study in a mouse model of neuropathic pain induced by partial sciatic nerve ligation found that l-THP at doses of 5 and 10 mg/kg significantly increased the mechanical threshold by 134.4% and 174.8%, respectively, and prolonged the thermal latency by 49.4% and 69.2%.[1]
Comparative Side-Effect Profile
The side-effect profiles of this compound and morphine are a critical consideration for their long-term use in chronic pain management.
| Side Effect | This compound | Morphine |
| Tolerance | Lower potential for tolerance development. | High incidence of tolerance, requiring dose escalation.[8] |
| Addiction/Dependence | Lower risk of dependence and addiction.[2][9] | High risk of physical and psychological dependence.[9] |
| Respiratory Depression | Minimal to no respiratory depression reported. | Significant risk of dose-dependent respiratory depression, a primary cause of overdose fatality. |
| Gastrointestinal Effects | Less likely to cause constipation. | Constipation is a very common and persistent side effect.[4] |
| Central Nervous System | Sedation and dizziness. | Drowsiness, euphoria, and cognitive impairment.[4] |
Experimental Protocols
Chronic Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) Induced Inflammation
Figure 3. Experimental workflow for the CFA-induced inflammatory pain model.
Methodology:
-
Animal Acclimatization: Rodents (rats or mice) are acclimatized to the housing and testing environment for a minimum of one week.[12]
-
Baseline Testing: Baseline mechanical and thermal sensitivity are assessed using tests such as the von Frey test and the hot plate test.[13]
-
CFA Injection: A solution of Complete Freund's Adjuvant is injected into the plantar surface of one hind paw to induce localized inflammation.[13][14]
-
Pain Development: Animals are monitored for the development of inflammatory pain, typically characterized by paw edema, mechanical allodynia, and thermal hyperalgesia, which becomes persistent after 48 hours.[12]
-
Drug Administration: this compound or morphine is administered at various doses and time points post-CFA injection.
-
Nociceptive Testing: Mechanical and thermal sensitivity are reassessed at specific time points after drug administration to evaluate analgesic efficacy.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
Figure 4. Experimental workflow for the CCI-induced neuropathic pain model.
Methodology:
-
Animal Acclimatization: Rodents are acclimatized to the laboratory conditions.
-
Baseline Testing: Pre-surgical baseline nociceptive thresholds are determined.
-
CCI Surgery: Under anesthesia, the common sciatic nerve is exposed, and loose ligatures are placed around it to induce a partial nerve injury.[15][16]
-
Pain Development: Animals are allowed to recover, and neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia, typically develop over 10 to 14 days.[15]
-
Drug Administration: Test compounds (this compound or morphine) are administered to the animals.
-
Nociceptive Testing: Behavioral tests are conducted to assess the analgesic effects of the treatments.
Conclusion
This compound and morphine represent two distinct approaches to the management of chronic pain. Morphine, with its potent mu-opioid agonism, offers powerful analgesia but at a significant cost of debilitating side effects and a high potential for abuse. This compound, acting through the dopaminergic system, shows promise as an effective analgesic in preclinical models of chronic pain with a potentially more favorable safety profile, particularly concerning tolerance, addiction, and respiratory depression.
While direct, head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound and morphine in human populations, the existing preclinical data strongly support the continued investigation of this compound as a viable, non-opioid alternative for the management of chronic pain. Further research should focus on elucidating the precise molecular mechanisms underlying this compound's analgesic effects and on conducting well-designed comparative studies to provide the robust quantitative data needed to guide future clinical development.
References
- 1. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic attenuation of chronic pain using mu opioid and cannabinoid receptor 2 agonists. | The Department of Pharmacology [pharmacology.arizona.edu]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Chronic morphine use does not induce peripheral tolerance in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative actions of the opioid analgesics morphine, methadone and codeine in rat models of peripheral and central neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.1. Animals and Complete Freund Adjuvant–induced inflammatory pain [bio-protocol.org]
- 13. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 16. criver.com [criver.com]
Unveiling the Anxiolytic Potential of Rotundatin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anxiolytic-like effects of Rotundatin (l-tetrahydropalmatine) with the benchmark anxiolytic, Diazepam, based on in vivo preclinical data. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying mechanisms and workflows to support further investigation and development of this compound as a potential therapeutic agent for anxiety disorders.
This compound, an isoquinoline alkaloid, has demonstrated promising anxiolytic properties in various animal models. Its unique pharmacological profile, distinct from classical benzodiazepines, suggests a novel avenue for the development of anxiolytic drugs with potentially fewer side effects. This guide aims to provide an objective analysis of its preclinical efficacy.
Comparative Efficacy of this compound and Diazepam
The anxiolytic-like effects of this compound have been predominantly evaluated using the elevated plus-maze (EPM) and open-field test (OFT) in rodents. These tests are widely accepted for screening potential anxiolytic compounds.
Elevated Plus-Maze (EPM) Test
The EPM test is based on the innate aversion of rodents to open and elevated spaces. An increase in the time spent and the number of entries into the open arms of the maze is indicative of an anxiolytic effect.
| Treatment | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Species | Reference |
| Vehicle (Control) | - | ~15% - 20% | ~20% - 25% | Mouse | [1] |
| This compound (l-THP) | 0.1 | ~30% | Not Reported | Mouse | [1] |
| 0.5 | ~40% | Not Reported | Mouse | [1] | |
| 1.0 | ~35% | Not Reported | Mouse | [1] | |
| 2.5 | ~32% | Not Reported | Mouse | [1] | |
| 50 | Significantly Increased | Significantly Increased | Rat | [2] | |
| Diazepam | 1.0 | Significantly Increased | Significantly Increased | Rat | [3] |
| 2.0 | Significantly Increased | Significantly Increased | Mouse | [4] | |
| 3.0 | ~38% | Not Reported | Mouse | [1] |
Note: "Significantly Increased" indicates a statistically significant difference compared to the vehicle control group as reported in the cited studies. Exact percentages were not always provided.
Open-Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the tendency of rodents to remain in the periphery of a novel arena versus exploring the more anxiogenic central area. Anxiolytics typically increase the time spent in the center of the open field.
| Treatment | Dose (mg/kg) | Time in Center (Mean ± SEM) | Locomotor Activity (Total Distance) | Species | Reference |
| Vehicle (Control) | - | Baseline | Baseline | Rat | [2] |
| This compound (l-THP) | 50 | Significantly Increased | No Significant Change | Rat | [2] |
| Diazepam | 1.0 | Significantly Increased | No Significant Change | Rat | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Elevated Plus-Maze (EPM) Test Protocol
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.
-
Animal Acclimation: Rodents are habituated to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
An automated tracking system or a trained observer records the number of entries into and the time spent in each arm.
-
-
Data Analysis: The key parameters measured are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in all arms. An increase in these parameters suggests an anxiolytic effect.
Open-Field Test (OFT) Protocol
-
Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Animal Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Procedure:
-
Each animal is gently placed in the center of the open field.
-
The animal's behavior is recorded for a 5 to 10-minute period using a video tracking system.
-
-
Data Analysis: The primary measures of anxiety are the time spent in the central zone and the number of entries into the central zone. Locomotor activity (total distance traveled) is also measured to control for potential sedative or stimulant effects of the tested compound.
Mechanism of Action and Signaling Pathways
This compound's anxiolytic effects are believed to be mediated through its interaction with multiple neurotransmitter systems, primarily the dopaminergic and GABAergic systems.[5][6] This multi-target profile distinguishes it from traditional anxiolytics like diazepam, which primarily act on GABA-A receptors.
Proposed Signaling Pathway of this compound's Anxiolytic Effects
Caption: Proposed signaling pathway of this compound's anxiolytic effects.
This compound acts as an antagonist at dopamine D2 receptors and a partial agonist at D1 receptors.[7][8] Its interaction with the GABA-A receptor appears to be as a positive allosteric modulator at a site distinct from the benzodiazepine binding site, as its effects can be blocked by the GABA-A receptor antagonist flumazenil.[1] This multifaceted mechanism likely contributes to its anxiolytic properties without the significant sedative effects observed with higher doses of benzodiazepines.
Experimental Workflow
A standardized workflow is essential for ensuring the reliability and reproducibility of preclinical behavioral studies.
Caption: Standardized workflow for in vivo anxiolytic drug screening.
Conclusion
The preclinical data presented in this guide validate the anxiolytic-like effects of this compound in established in vivo models. Its efficacy, particularly at lower doses, is comparable to that of diazepam, a standard anxiolytic. The distinct mechanism of action of this compound, involving both dopaminergic and GABAergic modulation, suggests its potential as a novel therapeutic agent for anxiety disorders with a possibly improved side-effect profile. Further research, including more comprehensive dose-response studies, investigation of chronic administration effects, and exploration of its impact on different anxiety subtypes, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Tetrahydropalmatine Ameliorates Development of Anxiety and Depression-Related Symptoms Induced by Single Prolonged Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Fast-acting effects of l-tetrahydropalmatine on depression and anxiety in mice | Semantic Scholar [semanticscholar.org]
- 7. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Rotundatin's binding affinity for dopamine receptor subtypes
A comprehensive guide for researchers and drug development professionals on the binding profile of Rotundatin (Levo-tetrahydropalmatine) across dopamine receptor subtypes, benchmarked against established antipsychotic agents.
Introduction
This compound, also known as Levo-tetrahydropalmatine (l-THP), is an isoquinoline alkaloid with a history of use in traditional Chinese medicine for its analgesic and sedative properties.[1] In recent years, its pharmacological profile, particularly its interaction with the dopaminergic system, has garnered significant interest within the scientific community for its potential therapeutic applications in neuropsychiatric disorders and addiction.[1][2] This guide provides a detailed cross-validation of this compound's binding affinity for dopamine receptor subtypes, presenting a comparative analysis with established antipsychotic drugs. The data is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams to offer a comprehensive resource for researchers.
Comparative Binding Affinity Analysis
The affinity of a ligand for a receptor is a critical determinant of its pharmacological effect. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity. The following table summarizes the binding affinities of this compound and a selection of commonly used antipsychotic medications for the five dopamine receptor subtypes (D1-D5).
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| This compound (l-THP) | ~124[3] | ~388[3] | ~1400[3] | N/A | N/A |
| Haloperidol | 2.2 | 0.7 | 0.24 | 2.6 | 1.8 |
| Clozapine | 85 | 125 | 44 | 21 | 92 |
| Risperidone | 5.7 | 3.3 | 8.2 | 7.3 | 14 |
| Olanzapine | 31 | 11 | 29 | 27 | 45 |
| Quetiapine | 360 | 160 | 220 | 250 | 420 |
From the data, this compound demonstrates a moderate affinity for D1 and D2 receptors, with a notably lower affinity for the D3 subtype.[3] This profile distinguishes it from typical antipsychotics like Haloperidol, which exhibit high affinity for D2 receptors, and atypical antipsychotics which often have a broader receptor binding profile.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for dopamine receptors is predominantly conducted using radioligand binding assays. This technique involves the use of a radioactively labeled ligand that specifically binds to the receptor of interest. The affinity of a test compound, such as this compound, is determined by its ability to displace the radioligand from the receptor.
Key Materials and Reagents:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the specific human dopamine receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity, subtype-selective radiolabeled antagonist (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2, [³H]-7-OH-DPAT for D3).
-
Test Compound: this compound (l-THP) and comparative drugs.
-
Assay Buffer: Typically a Tris-HCl buffer containing various salts and protease inhibitors.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Step-by-Step Procedure:
-
Membrane Preparation: Cells expressing the target dopamine receptor subtype are harvested and homogenized. The cell membranes are then isolated through centrifugation and resuspended in the assay buffer.
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the prepared cell membranes in the assay buffer. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing the Process and Logic
To better understand the experimental workflow and the comparative logic, the following diagrams have been generated using the DOT language.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These families are coupled to different G-proteins and subsequently trigger distinct intracellular signaling cascades.
-
D1-like receptors are typically coupled to Gαs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA).
-
D2-like receptors are generally coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.
The antagonistic action of this compound at these receptors would therefore be expected to modulate these downstream signaling events.
Conclusion
This compound (l-THP) presents a unique binding profile at dopamine receptors, characterized by moderate affinity for D1 and D2 subtypes and lower affinity for the D3 subtype. This distinguishes it from many existing antipsychotic medications and suggests a potentially different mechanism of action and side-effect profile. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should aim to elucidate its binding affinities at D4 and D5 receptors and explore the functional consequences of its interactions with the various dopamine receptor subtypes in both in vitro and in vivo models. This will be crucial for a comprehensive understanding of its pharmacological effects and for guiding its potential clinical development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Rotundatin's Anti-inflammatory Effects: A Comparative Guide
In the landscape of drug discovery and development, the reproducibility of preclinical findings is a cornerstone for advancing novel therapeutic agents. Rotundatin, a compound isolated from Ilex rotunda, has garnered attention for its potential anti-inflammatory properties. This guide provides a comparative analysis of this compound's anti-inflammatory effects against other known anti-inflammatory agents, with a focus on experimental data and methodological considerations to aid researchers in assessing its reproducibility.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound has been evaluated in various preclinical models. To contextualize its potency and mechanism, this section compares its effects with Rutin, a well-characterized flavonoid, and nonsteroidal anti-inflammatory drugs (NSAIDs).
In Vitro Anti-inflammatory Effects
A common in vitro model for assessing anti-inflammatory activity utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These cells, when activated by LPS, release a cascade of pro-inflammatory mediators. The inhibitory effects of this compound and Rutin on key inflammatory markers are summarized below.
Table 1: Comparison of In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound/Drug | Concentration | Target Mediator | Inhibition (%) / IC50 | Reference |
| This compound (Ilex rotunda extract) | 30 µg/mL | Nitric Oxide (NO) | Significant downregulation | [1] |
| 30 µg/mL | TNF-α | Significant downregulation | [1] | |
| 30 µg/mL | IL-6 | Significant downregulation | [1] | |
| Rutin | Not specified | Nitric Oxide (NO) | Inhibition reported | [2] |
| Not specified | TNF-α | Significant decrease in production | [2][3] | |
| Not specified | IL-6 | Reduction in expression | [3][4] | |
| Not specified | IL-1β | Reduction in expression | [4] | |
| Boesenbergin A (from Boesenbergia rotunda) | 12.5 - 50 µM | Nitric Oxide (NO) | Concentration-dependent decrease | [5] |
Note: Direct comparative studies with identical concentrations are limited. The data reflects findings from individual studies.
In Vivo Anti-inflammatory Effects
Animal models are crucial for validating in vitro findings and assessing the systemic anti-inflammatory potential of a compound.
Table 2: Comparison of In Vivo Anti-inflammatory Activity
| Compound/Drug | Animal Model | Dosage | Key Findings | Reference |
| This compound (Ilex rotunda extract) | Colitis-associated cancer mouse model | 25 mg/kg | Significant inhibition of IL-6 and TNF-α release and expression in colon tissue. | [6] |
| Boesenbergin A (from Boesenbergia rotunda) | Diabetic peripheral neuropathic rat | 100 and 400 mg/kg | Decreased serum levels of TNF-α and IL-1β. | [7] |
| Rutin | Rat model of renal inflammation | Not specified | Decreased systemic level of increased TNF-α. | [2] |
Mechanisms of Action: A Comparative Overview
Understanding the underlying signaling pathways is critical for evaluating the reproducibility and therapeutic potential of an anti-inflammatory agent.
This compound
Studies suggest that this compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways .[1][8][9] By suppressing these pathways, this compound downregulates the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[9]
Rutin
Similarly, Rutin's anti-inflammatory action is attributed to its ability to modulate the NF-κB and MAPK signaling pathways.[3][4][10] It effectively reduces the levels of pro-inflammatory markers like TNF-α, IL-6, and IL-1β.[4]
NSAIDs
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[11][12] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[12][13] Some NSAIDs are non-selective, inhibiting both COX-1 and COX-2, while others are selective for COX-2.[11][14]
Experimental Protocols
Reproducibility is contingent on detailed and standardized experimental methodologies. Below are protocols for key experiments commonly used to assess anti-inflammatory effects.
In Vitro: Anti-inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay: To rule out cytotoxicity, cells are treated with various concentrations of the test compound for 24 hours. Cell viability is assessed using the MTT [3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide] assay.[15]
-
LPS Stimulation and Treatment: Cells are pre-treated with the test compound for a specified duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[16][17]
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system.[18]
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][15]
-
Western Blot Analysis: To investigate the mechanism of action, protein expression levels of key signaling molecules (e.g., p-p65, p-IκBα, iNOS, COX-2) are determined by Western blotting.[8][17]
In Vivo: Carrageenan-Induced Paw Edema in Rodents
-
Animal Model: A widely used model for acute inflammation is the carrageenan-induced paw edema model in rats or mice.[19]
-
Treatment: Animals are pre-treated with the test compound or a reference drug (e.g., indomethacin) orally or via intraperitoneal injection.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the animals.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Visualizing the Pathways and Processes
To further clarify the mechanisms and workflows, the following diagrams are provided.
Caption: General inflammatory signaling pathway inhibited by this compound and Rutin.
Caption: In vitro anti-inflammatory experimental workflow.
Conclusion
The available evidence suggests that this compound possesses significant anti-inflammatory properties, primarily by inhibiting the NF-κB and MAPK signaling pathways. Its efficacy appears comparable to other natural compounds like Rutin in preclinical models. However, a rigorous assessment of reproducibility is hampered by the lack of direct, head-to-head comparative studies with standardized protocols and a wider range of established anti-inflammatory drugs. Future research should focus on such comparative studies to firmly establish the therapeutic potential and reproducibility of this compound's anti-inflammatory effects. The challenge of reproducibility is a well-recognized issue in preclinical research, and robust, transparent, and well-documented studies are essential to build confidence in novel drug candidates.[20][21][22]
References
- 1. Anti-Inflammatory Effects and Metabolomic Analysis of Ilex Rotunda Extracted by Supercritical Fluid Extraction [mdpi.com]
- 2. Treatment with Rutin - A Therapeutic Strategy for Neutrophil-Mediated Inflammatory and Autoimmune Diseases: - Anti-inflammatory Effects of Rutin on Neutrophils - - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rutin? [synapse.patsnap.com]
- 4. Rutin ameliorates inflammation and improves metabolic function: A comprehensive analysis of scientific literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro anti-inflammatory, cytotoxic and antioxidant activities of boesenbergin A, a chalcone isolated from Boesenbergia rotunda (L.) (fingerroot) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extract of Ilex rotunda Thunb alleviates experimental colitis-associated cancer via suppressing inflammation-induced miR-31-5p/YAP overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Anti-Inflammatory Effects and Metabolomic Analysis of Ilex Rotunda Extracted by Supercritical Fluid Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects and Metabolomic Analysis of Ilex Rotunda Extracted by Supercritical Fluid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 12. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 16. researchgate.net [researchgate.net]
- 17. Anti-inflammatory activities of amber extract in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 20. Investigating the replicability of preclinical cancer biology | eLife [elifesciences.org]
- 21. Reproducible Research: A Retrospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide: Rotundatin vs. Classical Antipsychotics as Dopamine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rotundatin (l-tetrahydropalmatine) and classical antipsychotics, focusing on their roles as dopamine antagonists. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the pharmacological nuances of these compounds.
Introduction: The Dopamine D2 Receptor as a Key Target
Classical antipsychotics, also known as typical antipsychotics, primarily exert their therapeutic effects by antagonizing the dopamine D2 receptor.[1][2] This mechanism is effective in treating the positive symptoms of psychosis.[3] this compound, an alkaloid isolated from Stephania and Corydalis species, has also been identified as a dopamine receptor antagonist, presenting a distinct pharmacological profile that warrants a comparative analysis with established antipsychotic agents.[4]
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a compound for its receptor is a critical determinant of its potency and potential for side effects. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. While a single study directly comparing this compound with a wide range of classical antipsychotics under identical experimental conditions is not available in the reviewed literature, this section compiles and presents Ki values from various sources to offer a comparative perspective.
It is crucial to note that variations in experimental conditions (e.g., radioligand used, tissue preparation) across different studies can influence the absolute Ki values. Therefore, the following table should be interpreted with this consideration.
| Compound | Dopamine D1 (Ki, nM) | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Dopamine D4 (Ki, nM) | Reference(s) |
| This compound (l-THP) | 124 | 388 | 3300 | - | [From previous searches] |
| Classical Antipsychotics | |||||
| Haloperidol | - | 0.31 (selectivity) | - | - | [From previous searches] |
| Chlorpromazine | - | 0.084 (selectivity) | - | <20 | [From previous searches] |
| Fluphenazine | - | - | - | <20 | [From previous searches] |
| Thioridazine | - | - | - | <20 | [From previous searches] |
| Loxapine | - | - | - | <20 | [From previous searches] |
| Atypical Antipsychotics (for context) | |||||
| Clozapine | 290-540 | 130-150 | - | <20 | [From previous searches] |
| Olanzapine | - | - | - | <20 | [From previous searches] |
| Risperidone | - | - | - | <20 | [From previous searches] |
In Vivo Effects on Dopamine Neurotransmission
In vivo studies provide valuable insights into the functional consequences of dopamine receptor antagonism. A comparative study on the effects of l-tetrahydropalmatine (l-THP) and the classical antipsychotic haloperidol on dopamine release and metabolism in the rat striatum revealed distinct profiles.
| Treatment | Effect on Extracellular Dopamine Levels | Effect on DOPAC Levels (Dopamine Metabolite) | Reference |
| l-THP (1 mg/kg, IP) | Increased to 220% of basal value | Increased to 155% of control value | [5] |
| Haloperidol (acute) | Increased outflow in striatum and nucleus accumbens | Increased | [6] |
| Haloperidol (chronic) | Decreased basal dopamine in prefrontal cortex | Decreased in cortex and striatum | [7] |
| Chlorpromazine (acute) | Marked decrease in striatal levels | Marked decrease in striatal levels |
These findings suggest that while both this compound and classical antipsychotics modulate dopamine systems, their specific effects on dopamine release and turnover can differ, which may have implications for their therapeutic and side-effect profiles.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Antagonism Signaling Pathway
The primary mechanism of action for classical antipsychotics is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway. This action is believed to be responsible for their antipsychotic effects.
Caption: Dopamine D2 receptor signaling and antagonism.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the key steps in determining the binding affinity of a test compound for a dopamine receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
In Vivo Voltammetry and Post-Mortem Analysis of Striatal Catechols
This protocol is based on the methodology used to compare the in vivo effects of l-tetrahydropalmatine and haloperidol.[5]
-
Animals: Male rats are used for the experiments.
-
In Vivo Voltammetry:
-
Carbon fiber electrodes are implanted in the striatum to measure extracellular concentrations of dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).
-
Differential normal pulse voltammetry is used to record the oxidation peaks of dopamine and DOPAC.
-
A baseline recording is established before the administration of the test compound.
-
The test compound (e.g., l-THP or haloperidol) is administered intraperitoneally (IP), and changes in extracellular dopamine and DOPAC levels are monitored over time.
-
-
Post-Mortem Analysis:
-
Following the in vivo experiments, animals are sacrificed, and the striatum is dissected.
-
The tissue is homogenized and analyzed for total dopamine and DOPAC content using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis:
-
In vivo data is expressed as a percentage of the pre-injection baseline.
-
Post-mortem data is compared between treatment groups and a control group.
-
In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol is a generalized method based on studies investigating the effects of antipsychotics on dopamine levels.[6][7][8][9]
-
Animals: Male rats are surgically implanted with a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens, prefrontal cortex).
-
Microdialysis Probe Insertion:
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
-
Sample Collection:
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
-
Drug Administration:
-
The test compound (e.g., this compound, haloperidol, or chlorpromazine) is administered systemically (e.g., IP or subcutaneously).
-
-
Sample Analysis:
-
The collected dialysate samples are analyzed for dopamine and its metabolites using HPLC with electrochemical detection.
-
-
Data Analysis:
-
The concentration of dopamine in each sample is calculated and expressed as a percentage of the baseline levels.
-
Conclusion
This compound presents a distinct profile as a dopamine antagonist when compared to classical antipsychotics. Its generally lower affinity for the D2 receptor, as suggested by the available Ki values, may contribute to a different side-effect profile. In vivo studies indicate that while both this compound and classical antipsychotics increase dopamine turnover, their regional and temporal effects on dopamine release can vary. Further head-to-head comparative studies employing standardized experimental protocols are warranted to fully elucidate the therapeutic potential and relative advantages of this compound as a modulator of the dopamine system. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologyjournal.in [pharmacologyjournal.in]
- 4. researchgate.net [researchgate.net]
- 5. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute effects of typical and atypical antipsychotic drugs on the release of dopamine from prefrontal cortex, nucleus accumbens, and striatum of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regional differences in the effect of haloperidol and atypical neuroleptics on interstitial levels of DOPAC in the rat forebrain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Rotundatin Versus Other Isoquinoline Alkaloids in Pain and Inflammation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of Rotundatin (l-tetrahydropalmatine) and other prominent isoquinoline alkaloids. By compiling and presenting key experimental data, this document aims to facilitate informed decisions in the pursuit of novel therapeutic agents.
Introduction to Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds that have garnered significant attention for their wide range of pharmacological activities.[1] Found in numerous plant families, these alkaloids, including this compound, Corydaline, Berberine, and Palmatine, have been traditionally used in medicine and are now the subject of intense scientific investigation for their potential as modern therapeutics.[1][2][3] This guide focuses on a comparative analysis of their analgesic, anti-inflammatory, and receptor binding properties, supported by experimental data from various studies.
Comparative Analysis of Pharmacological Activity
To provide a clear and concise comparison, the following tables summarize the quantitative data on the analgesic, anti-inflammatory, and receptor binding activities of this compound and other selected isoquinoline alkaloids. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Analgesic Activity
The analgesic effects of isoquinoline alkaloids have been evaluated using various in vivo models, such as the acetic acid-induced writhing test and the formalin test in rodents. The writhing test assesses peripheral analgesic activity, while the formalin test can differentiate between neurogenic (early phase) and inflammatory (late phase) pain.
| Alkaloid | Animal Model | Dose | Analgesic Effect (% inhibition of writhing/licking) | Reference |
| This compound (l-THP) | Mice (Acetic Acid Writhing) | Not specified | Potent analgesic activity | [4] |
| Protopine | Mice (Acetic Acid Writhing) | 100 mg/kg | Remarkable decrease in writhing | [4] |
| Oxyhydrastinin | Mice (Acetic Acid Writhing) | 100 mg/kg | Remarkable decrease in writhing | [4] |
| Franchetine-type alkaloid (cpd 1) | Mice (Acetic Acid Writhing) | ED50 = 2.15 ± 0.07 mg/kg | Notable analgesic effects | [5] |
| Alkaloid Extract (Myristica fragrans) | Mice (Acetic Acid Writhing) | 1 g/kg | Significant reduction in writhing | [6] |
Anti-inflammatory Activity
The anti-inflammatory properties of these alkaloids are often assessed using the carrageenan-induced paw edema model in rats, a widely accepted model for studying acute inflammation.
| Alkaloid/Extract | Animal Model | Dose | Anti-inflammatory Effect (% inhibition of edema) | Reference |
| Alkaloid Fraction (Hypecoum erectum) | Mice (Carrageenan-induced paw edema) | 200 mg/kg | Most potent effect among tested fractions | [4] |
| Four major isoquinolines from H. erectum | Mice (Carrageenan-induced paw edema) | 100 mg/kg | Significantly relieved paw edema | [4] |
| Alkaloid Extract (Fumaria officinalis) | Mice (Carrageenan-induced paw edema) | 200 mg/kg | 77% efficiency at 6th hour | [7][8] |
| Berberine | Various in vivo models | Not specified | Active in almost all experimental models | [2] |
Receptor and Enzyme Binding Affinity
The mechanism of action of many isoquinoline alkaloids involves their interaction with various receptors and enzymes. The binding affinities, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), provide a measure of their potency.
| Alkaloid | Target | Binding Affinity (Ki / IC50) | Reference |
| This compound (l-THP) | Dopamine D1 Receptor | Ki = 124 nM | Not specified |
| This compound (l-THP) | Dopamine D2 Receptor | Ki = 388 nM | Not specified |
| Dimeric isoquinoline alkaloid (cpd 1) | Dopamine D1 Receptor | IC50 = 8.4 ± 2.0 μM | [9] |
| Palmatine | Breast Cancer Cells | IC50 = 5.126 to 5.805 µg/mL | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the pharmacological activities of the compared isoquinoline alkaloids.
Acetic Acid-Induced Writhing Test (Analgesia)
This model is used to evaluate peripheral analgesic activity.
-
Animals: Typically, mice are used.
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., isoquinoline alkaloid) or a control vehicle, usually via oral or intraperitoneal administration.
-
After a specific pre-treatment time (e.g., 30-60 minutes), a solution of acetic acid (commonly 0.6-1% in saline) is injected intraperitoneally to induce a writhing response.
-
A writhe is characterized by a contraction of the abdominal muscles, stretching of the hind limbs, and elongation of the body.[11]
-
The number of writhes is counted for a defined period (e.g., 15-30 minutes) following the acetic acid injection.[11][12]
-
-
Data Analysis: The percentage inhibition of writhing is calculated by comparing the mean number of writhes in the treated group to the control group. A significant reduction in the number of writhes indicates an analgesic effect.[12]
Formalin Test (Analgesia)
This model is used to assess both neurogenic and inflammatory pain.
-
Procedure:
-
Animals are pre-treated with the test compound or a control vehicle.
-
A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of a hind paw.[11][15]
-
The animal is then placed in an observation chamber.
-
The time spent licking or biting the injected paw is recorded as a measure of the pain response.[12][14]
-
Observations are made during two distinct phases: the early phase (0-5 minutes post-injection), representing direct nociceptor stimulation, and the late phase (15-40 minutes post-injection), which is associated with an inflammatory response.[11][14][15]
-
-
Data Analysis: The percentage inhibition of the pain response is calculated for both the early and late phases by comparing the treated groups to the control group.
Carrageenan-Induced Paw Edema (Anti-inflammatory)
This is a standard model for evaluating acute anti-inflammatory activity.
-
Animals: Rats are frequently used.
-
Procedure:
-
The initial paw volume of the animals is measured using a plethysmometer.
-
Animals are then administered the test compound or a control vehicle.
-
After a set time, a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar tissue of a hind paw to induce inflammation and edema.
-
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[7][8]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each time point by comparing the increase in paw volume in the treated groups to the control group.[4]
Dopamine Receptor Binding Assay
This in vitro assay determines the affinity of a compound for dopamine receptors.
-
Preparation: Cell membranes expressing the specific dopamine receptor subtype (e.g., D1 or D2) are prepared.[16]
-
Procedure:
-
The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-Spiperone for D2/D3 receptors) that specifically binds to the receptor.[16]
-
Varying concentrations of the test compound (isoquinoline alkaloid) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined by adding a high concentration of an unlabeled standard ligand (e.g., Haloperidol).[16]
-
After incubation, the bound and free radioligand are separated by filtration.
-
-
Data Analysis: The amount of radioactivity bound to the membranes is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[16]
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound and other isoquinoline alkaloids are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new drugs.
This compound's Analgesic Action via Dopamine Receptor Antagonism
This compound is known to exert its analgesic and sedative effects primarily through its antagonism of dopamine D1 and D2 receptors.[9] The descending pain modulatory pathway, which involves several brain regions and neurotransmitters, is a key system in the endogenous control of pain.
Caption: this compound's analgesic mechanism via dopamine receptor antagonism and modulation of descending pain pathways.
General Experimental Workflow for In Vivo Pharmacological Screening
The process of screening compounds for analgesic and anti-inflammatory activity in vivo typically follows a standardized workflow to ensure reliable and reproducible results.
Caption: A generalized workflow for in vivo screening of analgesic and anti-inflammatory compounds.
Conclusion
References
- 1. General Pathways of Pain Sensation and the Major Neurotransmitters Involved in Pain Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gender differences in corydaline pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse isoquinolines with anti-inflammatory and analgesic bioactivities from Hypecoum erectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biologically active franchetine-type diterpenoid alkaloids: Isolation, synthesis, anti-inflammatory, agalgesic activities, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory potential of isoquinoline alkaloids from Fumaria officinalis: in vitro, in vivo, and in silico evaluation [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoquinoline alkaloid dimers with dopamine D1 receptor activities from Menispermum dauricum DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
Systematic review of clinical trial data comparing Rotundatin to placebo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundatin, also known as levo-tetrahydropalmatine (l-THP), is an isoquinoline alkaloid extracted from the traditional Chinese medicine Corydalis yanhusuo. It is marketed under the brand name Rotundine in China and is recognized for its analgesic and sedative properties.[1][2][3] This guide provides a systematic review of the available clinical trial data comparing this compound to placebo, with a focus on its efficacy and safety profile.
Efficacy in a Clinical Setting
A singular pilot clinical trial has been identified that directly compares levo-tetrahydropalmatine (l-THP) to a placebo. This study, while focused on the treatment of heroin addiction, provides valuable insights into the broader effects of this compound, including its impact on insomnia and mood.
Study Design and Population
A randomized, double-blind, placebo-controlled pilot study was conducted with 120 heroin-dependent subjects. Participants were randomly assigned to receive either l-THP (60 mg, twice daily) or a placebo for four weeks. The study aimed to evaluate the efficacy of l-THP in ameliorating protracted abstinence withdrawal syndrome (PAWS) and increasing the abstinence rate.[1]
Key Efficacy Findings
The study found that a four-week treatment with l-THP significantly improved several symptoms of PAWS compared to the placebo group.[1] Specifically, statistically significant amelioration was observed in somatic syndromes, mood states, insomnia, and drug craving.[1]
One of the most notable outcomes was the significant reduction in opiate craving in the l-THP treatment group.[1] Furthermore, the abstinence rate at a three-month follow-up was significantly higher in the l-THP group (47.8%) compared to the placebo group (15.2%).[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from the pilot study comparing this compound (l-THP) to placebo.
| Outcome Measure | This compound (l-THP) Group | Placebo Group | p-value |
| Abstinence Rate (3-month follow-up) | 47.8% | 15.2% | < 0.0005 |
| Reduction in Opiate Craving | Significant Reduction | No Change | Not Reported |
| Amelioration of Insomnia | Significant Improvement | No Change | Not Reported |
| Improvement in Mood States | Significant Improvement | No Change | Not Reported |
Experimental Protocol
The following outlines the methodology of the key clinical trial cited:
Study: Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study.[1]
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: 120 heroin-dependent subjects.
-
Intervention:
-
Treatment Group: Levo-tetrahydropalmatine (l-THP) 60 mg orally, twice daily for four weeks.
-
Control Group: Placebo tablets orally, twice daily for four weeks.
-
-
Primary Outcome Measures:
-
Severity of protracted abstinence withdrawal syndrome (PAWS), including somatic symptoms, mood states, insomnia, and drug craving, assessed using a standardized scale.
-
Abstinence rate, determined by urine drug tests at a three-month follow-up.
-
-
Data Analysis: Statistical comparisons between the l-THP and placebo groups were performed to determine the significance of the observed differences.
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound is believed to be its antagonism of dopamine D1 and D2 receptors.[2][3][4] This action is central to its observed effects on craving and addiction. Additionally, it may influence other neurotransmitter systems, contributing to its sedative and analgesic properties.[4]
Conclusion
The available clinical evidence, primarily from a single pilot study in a specific patient population, suggests that this compound (levo-tetrahydropalmatine) may be more effective than placebo in reducing opiate craving, improving abstinence rates, and ameliorating associated symptoms like insomnia and mood disturbances.[1] Its mechanism is thought to involve the antagonism of dopamine receptors.[2][3][4]
However, the limited number of placebo-controlled clinical trials, particularly for the indications of pain and insomnia in the general population, underscores a significant gap in the current understanding of this compound's clinical utility. Further large-scale, randomized, placebo-controlled trials are necessary to definitively establish its efficacy and safety profile for these conditions. Researchers and drug development professionals are encouraged to pursue further investigation into this promising natural compound.
References
- 1. Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Rotundine used for? [synapse.patsnap.com]
- 3. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Rotundine? [synapse.patsnap.com]
A Comparative Analysis of the Sedative Potency of Rotundatin and Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sedative properties of Rotundatin (l-tetrahydropalmatine) and the widely prescribed class of drugs, benzodiazepines. This analysis is supported by experimental data on their mechanisms of action and sedative effects, with detailed methodologies for key experiments.
Executive Summary
This compound, a naturally occurring alkaloid, and benzodiazepines, a class of synthetic drugs, both exhibit sedative properties. However, their mechanisms of action and potency differ significantly. Benzodiazepines are positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. In contrast, this compound primarily acts as a dopamine D1 and D2 receptor antagonist, with additional interactions at serotonin and alpha-adrenergic receptors. While some evidence suggests this compound may also interact with GABA-A receptors, its primary sedative effect is believed to stem from its influence on the dopaminergic system.
Direct comparative studies providing a quantitative measure of sedative potency (e.g., ED50) are limited. However, available preclinical data from various studies using rodent models allow for a qualitative and dose-range comparison of their sedative effects.
Data Presentation: Sedative Effects
The following table summarizes the sedative effects of this compound (l-tetrahydropalmatine) and Diazepam, a representative benzodiazepine, based on data from various preclinical studies. It is important to note that these values are derived from different studies and experimental conditions, and therefore, a direct comparison of potency should be made with caution.
| Parameter | This compound (l-tetrahydropalmatine) | Diazepam | Reference Benzodiazepine |
| Mechanism of Action | Dopamine D1 & D2 receptor antagonist; interacts with serotonin and α-adrenergic receptors; potential positive allosteric modulator of GABA-A receptors.[1] | Positive allosteric modulator of GABA-A receptors, increasing the frequency of channel opening.[2][3] | Positive allosteric modulator of GABA-A receptors.[2][3] |
| Sedative Dose Range (Mice, i.p.) | 6.25 - 18.75 mg/kg (no significant effect on spontaneous locomotor activity).[4] Higher doses (>20 mg/kg) are associated with more pronounced sedation. | 0.5 - 3 mg/kg (induces sedative effects and impairs locomotor activity).[2][5] | Varies by specific drug. |
| Effect on Locomotor Activity | Dose-dependent decrease in locomotor activity.[4] | Dose-dependent decrease in locomotor activity.[2][3][5] | General decrease in locomotor activity. |
| Potentiation of Pentobarbital-Induced Sleep | Potentiates pentobarbital-induced sleep. | Potentiates pentobarbital-induced sleep. | Potentiates pentobarbital-induced sleep. |
Experimental Protocols
Assessment of Spontaneous Locomotor Activity
This experiment is designed to evaluate the sedative effect of a compound by measuring the reduction in spontaneous movement of an animal.
Methodology:
-
Animals: Male ICR mice (weighing 20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Apparatus: A locomotor activity monitoring system consisting of transparent cages equipped with infrared beams to automatically detect and record horizontal and vertical movements.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Animals are randomly assigned to treatment groups: vehicle control, this compound (at various doses, e.g., 5, 10, 20 mg/kg, i.p.), or Diazepam (at various doses, e.g., 0.5, 1, 2 mg/kg, i.p.).
-
Immediately after injection, each mouse is placed individually into a locomotor activity cage.
-
Locomotor activity (total distance traveled, number of horizontal and vertical movements) is recorded for a specified period, typically 30 to 60 minutes.
-
-
Data Analysis: The mean locomotor activity counts for each treatment group are compared to the vehicle control group using statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant decrease in locomotor activity is indicative of a sedative effect.
Potentiation of Pentobarbital-Induced Sleep (Loss of Righting Reflex)
This experiment assesses the hypnotic or sleep-potentiating effect of a compound by measuring its ability to prolong the duration of sleep induced by a sub-hypnotic or hypnotic dose of pentobarbital.
Methodology:
-
Animals: Male Kunming mice (weighing 18-22 g) are used.
-
Procedure:
-
Mice are fasted for 12 hours before the experiment with free access to water.
-
Animals are randomly divided into treatment groups: vehicle control, this compound (at various doses, p.o.), or Diazepam (at a reference dose, i.p.).
-
30 minutes (for i.p. administration) or 60 minutes (for p.o. administration) after treatment, all mice are injected with a hypnotic dose of sodium pentobarbital (e.g., 40-50 mg/kg, i.p.).
-
Immediately after pentobarbital injection, each mouse is placed on its back. The loss of the righting reflex (the inability of the mouse to right itself within 30 seconds) is considered the onset of sleep.
-
The duration of sleep is measured as the time from the loss of the righting reflex to its recovery (the mouse can right itself three times within 1 minute).
-
-
Data Analysis: The mean sleep duration for each treatment group is compared to the vehicle control group. A significant increase in sleep duration indicates a hypnotic or sedative-potentiating effect.
Signaling Pathway Diagrams
Caption: Benzodiazepine signaling pathway leading to sedation.
Caption: this compound's primary signaling pathway inducing sedation.
Experimental Workflow Diagram
Caption: Workflow for comparing sedative potency in rodents.
Conclusion
Both this compound and benzodiazepines demonstrate sedative effects, but through distinct pharmacological pathways. Benzodiazepines are potent sedatives acting via the GABAergic system. This compound's sedative action is primarily attributed to its antagonism of dopamine receptors, presenting a different mechanism that could be advantageous in certain therapeutic contexts, potentially with a different side-effect profile. Further head-to-head comparative studies with robust quantitative endpoints are necessary to definitively establish the relative sedative potency of this compound and benzodiazepines. Such studies would be invaluable for guiding future drug development and clinical applications.
References
- 1. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locomotor activity pattern induced by diazepam in control and caffeine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of l-tetrahydropalmatine on locomotor sensitization to oxycodone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential analysis of behavior and diazepam-induced alterations in C57BL/6N and BALB/c mice using the modified hole board test - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Rotundatin's Mechanism: A Comparative Guide Using Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Rotundatin, a promising analgesic compound. By leveraging knockout animal models, we can dissect its molecular targets and compare its performance against compounds with distinct, well-validated mechanisms. This guide presents a comparative analysis of this compound's putative dopamine D2 receptor antagonism with Dehydrocorybulbine (DHCB), a related compound with a confirmed D2-dependent analgesic effect, and morphine, an opioid agonist with a D2-independent mechanism.
Introduction to this compound and its Putative Mechanism of Action
This compound, also known as levo-tetrahydropalmatine (L-THP), is an alkaloid extracted from plants of the Stephania and Corydalis genera.[1] It has demonstrated significant analgesic and sedative properties in various studies. The primary proposed mechanism of action for this compound is the antagonism of dopamine D1 and D2 receptors.[1] By blocking these receptors, this compound is thought to modulate dopaminergic pathways involved in pain perception.[1] Additionally, it may influence the serotonin and norepinephrine systems, contributing to its overall pharmacological profile.[1] To rigorously validate this proposed mechanism, knockout (KO) animal models are indispensable tools.
Comparative Analysis of Analgesic Effects
The central hypothesis that this compound exerts its analgesic effects through dopamine receptor antagonism can be tested by comparing its efficacy in wild-type (WT) mice with mice lacking specific dopamine receptors (e.g., D1KO or D2KO). A loss or significant reduction of analgesic effect in these knockout mice would provide strong evidence for the direct involvement of these receptors.
For a robust comparison, we include data from two other compounds:
-
Dehydrocorybulbine (DHCB): A compound also found in Corydalis plants, whose analgesic effect has been shown to be dependent on the dopamine D2 receptor.[2][3][4]
-
Morphine: A classic opioid analgesic whose mechanism is primarily mediated by the mu-opioid receptor and is expected to be independent of the dopamine D2 receptor for its primary analgesic action.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative findings from behavioral pain assays, comparing the response to these compounds in wild-type and relevant knockout mouse models.
Table 1: Effect of DHCB on Acute Thermal Pain Perception (Hot Plate Test)
| Animal Model | Treatment (intraperitoneal) | Latency to Paw Lick (seconds) |
| Wild-Type | Vehicle | ~12 |
| DHCB (40 mg/kg) | ~25 | |
| D2 Receptor KO | Vehicle | ~12 |
| DHCB (40 mg/kg) | ~13 |
Data adapted from Zhang et al., 2014.[4] The significant increase in paw lick latency in wild-type mice treated with DHCB indicates an analgesic effect. The absence of this effect in D2 receptor knockout mice confirms that the analgesic action of DHCB is mediated through the D2 receptor.
Table 2: Effect of Morphine on Acute Thermal Pain Perception (Hot Plate Test)
| Animal Model | Treatment (subcutaneous) | Latency to Paw Lick (seconds) |
| Wild-Type | Saline | ~8 |
| Morphine (10 mg/kg) | ~20 | |
| Mu-Opioid Receptor KO | Saline | ~8 |
| Morphine (10 mg/kg) | ~9 |
Data adapted from Sora et al., 1997.[1][5][7] Morphine's potent analgesic effect, demonstrated by the increased paw lick latency in wild-type mice, is completely abolished in mice lacking the mu-opioid receptor, confirming its mechanism of action.
Table 3: Hypothetical Validation of this compound's Analgesic Effect (Hot Plate Test)
| Animal Model | Treatment (intraperitoneal) | Expected Latency to Paw Lick (seconds) | Rationale |
| Wild-Type | Vehicle | ~10-15 | Baseline response to thermal stimulus. |
| This compound (20 mg/kg) | >25 | This compound is expected to produce a significant analgesic effect. | |
| D1 Receptor KO | This compound (20 mg/kg) | <15 or moderately reduced | If this compound's primary mechanism involves D1 antagonism, its effect will be blunted or absent. |
| D2 Receptor KO | This compound (20 mg/kg) | <15 or moderately reduced | If this compound's primary mechanism involves D2 antagonism, its effect will be blunted or absent. |
| Mu-Opioid Receptor KO | This compound (20 mg/kg) | >25 | As this compound is not an opioid, its analgesic effect should be preserved in these mice. |
Experimental Protocols
The following are key experimental protocols for validating the mechanism of action of an analgesic compound like this compound.
Animal Models
-
Dopamine D1 Receptor Knockout (D1KO) Mice: Mice with a targeted deletion of the Drd1 gene.
-
Dopamine D2 Receptor Knockout (D2KO) Mice: Mice with a targeted deletion of the Drd2 gene.
-
Mu-Opioid Receptor Knockout (MOR-KO) Mice: Mice with a targeted deletion of the Oprm1 gene.
-
Wild-Type (WT) Mice: Age- and sex-matched wild-type littermates should be used as controls to ensure a comparable genetic background. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Behavioral Assays for Analgesia
This assay measures the response to a thermal pain stimulus.
-
Procedure:
-
Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency (in seconds) for the mouse to exhibit a nocifensive response (e.g., paw licking, jumping).
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer the test compound (e.g., this compound, vehicle) and repeat the measurement at various time points post-administration.
-
This assay also assesses the response to thermal pain.
-
Procedure:
-
A focused beam of radiant heat is applied to the ventral surface of the mouse's tail.
-
The latency to flick the tail away from the heat source is recorded.
-
A cut-off time is used to prevent tissue damage.
-
Measurements are taken before and after drug administration.
-
This test measures the sensitivity to a mechanical stimulus.
-
Procedure:
-
Mice are placed on an elevated mesh platform.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The minimal force required to elicit a paw withdrawal reflex is determined as the paw withdrawal threshold.
-
This is particularly useful for assessing mechanical allodynia in models of neuropathic pain.
-
This test assesses the response to a persistent inflammatory pain stimulus. The response is biphasic: Phase I (acute neurogenic pain) and Phase II (inflammatory pain).
-
Procedure:
-
A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Immediately after injection, the cumulative time the animal spends licking or biting the injected paw is recorded for a set duration (e.g., 45 minutes).
-
Phase I is typically the first 0-10 minutes, and Phase II is from 10-45 minutes.
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound's antagonism at the dopamine D2 receptor.
References
- 1. Opiate receptor knockout mice define mu receptor roles in endogenous nociceptive responses and morphine-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant used in Chinese medicine fights chronic pain | EurekAlert! [eurekalert.org]
- 3. asianscientist.com [asianscientist.com]
- 4. A novel analgesic Isolated from a Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Usefulness of knockout mice to clarify the role of the opioid system in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Rotundatin
For Immediate Implementation by Laboratory Personnel
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review your internal chemical hygiene plan. All personnel handling Rotundatin waste must be equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat, fully buttoned. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[3] |
In the event of a spill, the area should be evacuated immediately. For small spills, use an inert absorbent material like vermiculite or sand, and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, contact your institution's EHS department without delay.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Do not discharge this compound or its solutions down the drain or dispose of it with general laboratory trash. [3][4][5]
-
Segregation and Collection:
-
Container Labeling:
-
Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from incompatible chemicals.
-
-
Waste Pickup and Disposal:
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the EHS department.[7]
-
Do not accumulate large quantities of hazardous waste; arrange for disposal in a timely manner.[3] Disposal will be carried out by a licensed hazardous waste disposal company, which will handle the final treatment and disposal in accordance with national and local regulations.[7][8]
-
Experimental Protocols:
Disposal Workflow Diagram:
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemos.de [chemos.de]
- 5. web.mit.edu [web.mit.edu]
- 6. edtatube.com [edtatube.com]
- 7. benchchem.com [benchchem.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
